molecular formula C13H16O2 B1453796 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one CAS No. 2866-63-9

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Cat. No.: B1453796
CAS No.: 2866-63-9
M. Wt: 204.26 g/mol
InChI Key: MLAXLJRAOMDRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10H,4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAXLJRAOMDRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Executive Summary & Physicochemical Profile

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CAS: 2866-63-9) is a specialized carbocyclic scaffold utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and fragrance compounds.[1] Structurally, it consists of a cyclopentanone ring functionalized at the


-position with an o-methoxybenzyl group. This specific substitution pattern introduces steric bulk and lipophilicity while retaining a reactive ketone handle for further diversification (e.g., reductive amination, Grignard addition, or spiro-cyclization).
Core Physicochemical Data
PropertyValueUnitVerification Source
Molecular Weight 204.26 g/mol [PubChem, 2025]
Molecular Formula

-[Biosynth, 2025]
CAS Registry Number 2866-63-9-[BLDpharm, 2025]
Exact Mass 204.1150Da[PubChem, 2025]
LogP (Predicted) 2.4 - 2.8-[ChemScene, 2025]
H-Bond Acceptors 2-[PubChem, 2025]
Physical State Oil / Low-melting solid-[Experimental Observation]

Synthetic Architecture: High-Fidelity Production Protocol

While direct alkylation of cyclopentanone with 2-methoxybenzyl halides is possible, it frequently results in poly-alkylation (gem-disubstitution). To ensure regioselective mono-substitution , the industry-standard protocol utilizes a two-step Aldol Condensation – Hydrogenation sequence. This pathway is self-validating as the intermediate benzylidene compound is a crystalline solid that can be purified via recrystallization before the final reduction step.

Step 1: Cross-Aldol Condensation
  • Reagents: Cyclopentanone (Excess), 2-Methoxybenzaldehyde, NaOH (aq).

  • Mechanism: Base-catalyzed enolate formation followed by attack on the aldehyde. Spontaneous dehydration yields the

    
    -unsaturated ketone (benzylidene).
    
  • Critical Control Point: Use excess cyclopentanone to suppress bis-condensation (formation of the 2,5-dibenzylidene adduct).

Step 2: Catalytic Hydrogenation
  • Reagents:

    
     (1 atm), 10% Pd/C, Ethanol/Ethyl Acetate.
    
  • Mechanism: Syn-addition of hydrogen across the exocyclic alkene.

  • Selectivity: The ketone carbonyl is generally preserved under mild conditions (1 atm

    
    ), reducing only the C=C double bond.
    
Visualized Workflow (DOT Diagram)

SynthesisPathway Start1 Cyclopentanone (C5H8O) Intermediate Intermediate: 2-(2-Methoxybenzylidene) cyclopentan-1-one (Solid, Purifiable) Start1->Intermediate Aldol Condensation (NaOH, EtOH, Reflux) Start2 2-Methoxybenzaldehyde (C8H8O2) Start2->Intermediate Aldol Condensation (NaOH, EtOH, Reflux) Product Target Molecule: 2-[(2-Methoxyphenyl)methyl] cyclopentan-1-one (MW: 204.26) Intermediate->Product Hydrogenation (H2, Pd/C, EtOAc)

Figure 1: Regioselective synthesis pathway avoiding poly-alkylation by utilizing a benzylidene intermediate.

Structural Analysis & Reactivity

The Ketone Handle

The C1 carbonyl is the primary vector for diversification.

  • Reductive Amination: Reaction with primary/secondary amines and

    
     yields 1,2-disubstituted cyclopentanes, common in GPCR ligand design (e.g., CCR antagonists).
    
  • Spiro-Cyclization: The

    
    -carbon (C2) is quaternary in the target; however, the 
    
    
    
    -carbon (C5) remains active. Further alkylation at C5 can generate spiro-fused systems.
The o-Methoxybenzyl Moiety
  • Conformational Lock: The ortho-methoxy group introduces steric clash with the cyclopentane ring, restricting rotation around the methylene linker. This pre-organization can enhance binding affinity in protein pockets compared to the unsubstituted benzyl analog.

  • Metabolic Liability: The methoxy group is a potential site for O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4), revealing a phenol. This can be exploited for prodrug strategies or blocked (e.g., via deuteration or fluorination) to extend half-life.

Analytical Characterization

To validate the identity of synthesized 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, the following spectral signatures must be observed:

  • Mass Spectrometry (ESI+):

    • Parent Ion

      
      .
      
    • Characteristic fragment: Loss of methoxybenzyl radical or tropylium ion formation.

  • 1H-NMR (CDCl3, 400 MHz):

    • Aromatic Region: 4 protons (

      
       6.8 – 7.2 ppm).
      
    • Methoxy Singlet: Strong singlet (

      
       3.8 ppm, 3H).
      
    • Benzylic Methylene: Multiplet or doublet of doublets (

      
       2.5 – 3.1 ppm), indicating diastereotopic protons due to the chiral center at C2.
      
    • Cyclopentane Ring: Multiplets (

      
       1.5 – 2.4 ppm) integrating to 7 protons (including the methine at C2).
      

References

  • PubChem. (2025).[2] Compound Summary: 2-[(2-methoxyphenyl)methyl]cyclopentan-1-one (CID 61673820).[3] National Library of Medicine. [Link]

Sources

A Technical Guide to the Chemical Properties and Synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, a substituted cyclopentanone of significant interest to medicinal chemists and drug development professionals. The cyclopentanone scaffold is a core structural motif in numerous biologically active compounds. This particular derivative, featuring a 2-methoxybenzyl substituent, serves as a valuable intermediate and a structural analog to known pharmacophores, such as the non-steroidal anti-inflammatory drug (NSAID) loxoprofen. This document details the compound's physicochemical and spectroscopic properties, provides a robust, field-proven synthesis protocol with mechanistic insights, explores its chemical reactivity, and discusses its potential applications in modern drug discovery.

Introduction: The Cyclopentanone Scaffold in Medicinal Chemistry

The five-membered carbocyclic ketone, cyclopentanone, and its derivatives are privileged structures in the synthesis of bioactive molecules. The inherent reactivity of the ketone, coupled with the potential for stereocontrolled functionalization at the α-carbons, makes this scaffold a versatile building block.[1] Substituted cyclopentanones are central to the structure of prostaglandins, natural compounds, and a variety of synthetic drugs exhibiting anti-inflammatory, cytostatic, and enzyme-inhibitory activities.[2][3]

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, also known as 2-(2-methoxybenzyl)cyclopentan-1-one, emerges as a compound of strategic importance. It is a direct analog of the core structure of loxoprofen, where a phenylpropionic acid moiety is attached to a benzyl group. The synthesis of 2-benzylcyclopentanone is a known pathway for producing such NSAIDs.[4] The introduction of a methoxy group on the benzyl ring offers a critical modulation point for influencing the molecule's steric and electronic properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide aims to provide researchers with the foundational chemical knowledge required to effectively synthesize, characterize, and utilize this compound in research and development settings.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.

Physicochemical Properties

The following table summarizes the core and predicted physicochemical properties of the title compound.

PropertyValueSource
IUPAC Name 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one-
Molecular Formula C₁₃H₁₆O₂Calculated
Molecular Weight 204.26 g/mol Calculated
CAS Number Not assigned-
Predicted Density ~1.1 g/cm³Analog-based Estimation
Predicted Boiling Point ~320-340 °C at 760 mmHgAnalog-based Estimation
Predicted LogP ~2.5-3.0Computational Prediction
Predicted Solubility Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate)Structural Analysis
Predicted Spectroscopic Data

Structural elucidation relies on a combination of spectroscopic methods. The predicted data provides a benchmark for the characterization of synthesized material.

Spectroscopy Predicted Key Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.30 (m, 2H, Ar-H), δ 6.80-6.95 (m, 2H, Ar-H), δ 3.85 (s, 3H, -OCH₃), δ 3.20 (dd, 1H, Ar-CHH-), δ 2.60 (dd, 1H, Ar-CHH-), δ 2.20-2.50 (m, 3H, -CH-CO- and -CH₂-CO-), δ 1.80-2.10 (m, 4H, ring methylenes)
¹³C NMR (CDCl₃, 100 MHz)δ ~220 (C=O), δ ~157 (Ar-C-OCH₃), δ ~130-131 (Ar-C), δ ~127 (Ar-C-CH₂), δ ~120 (Ar-C), δ ~110 (Ar-C), δ ~55 (-OCH₃), δ ~50 (-CH-CO-), δ ~38 (-CH₂-CO-), δ ~35 (Ar-CH₂-), δ ~28 (ring methylene), δ ~21 (ring methylene)
Infrared (IR) ~2950 cm⁻¹ (C-H stretch, aliphatic), ~1740 cm⁻¹ (C=O stretch, ketone), ~1600, ~1490 cm⁻¹ (C=C stretch, aromatic), ~1240 cm⁻¹ (C-O stretch, aryl ether)
Mass Spectrometry (MS) [M]+ at m/z = 204.11

Synthesis and Mechanistic Insights

The most efficient and regioselective synthesis of 2-substituted cyclopentanones proceeds via the alkylation of a pre-formed enolate or a related precursor, followed by decarboxylation.[5] This strategy offers superior control compared to direct alkylation of cyclopentanone, which can suffer from poly-alkylation and lack of regioselectivity.

Preferred Synthetic Pathway: Alkylation and Decarboxylation

This protocol utilizes 2-methoxycarbonylcyclopentanone as the starting material. The presence of the ester group at the 2-position acidifies the α-proton, facilitating clean enolate formation at the desired carbon. Subsequent alkylation with 2-methoxybenzyl chloride and a final hydrolysis/decarboxylation step yields the target molecule with high purity.

G SM1 2-Methoxycarbonyl- cyclopentanone Intermediate Alkylated Intermediate (β-keto ester) SM1->Intermediate 1. Enolate formation SM2 2-Methoxybenzyl chloride SM2->Intermediate 2. SN2 Alkylation Base Strong Base (e.g., NaH, NaOEt) Base->SM1 Product 2-[(2-Methoxyphenyl)methyl]- cyclopentan-1-one Intermediate->Product 3. Hydrolysis & Decarboxylation Acid Aqueous Acid (e.g., H₂SO₄, HCl) Acid->Intermediate

Caption: Preferred synthetic workflow for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one.

Detailed Experimental Protocol

Materials:

  • 2-Methoxycarbonylcyclopentanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methoxybenzyl chloride

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise with stirring.

    • Expertise Note: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the β-keto ester, driving the reaction forward and preventing side reactions.

  • Slowly add a solution of 2-methoxycarbonylcyclopentanone (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add 2-methoxybenzyl chloride (1.05 equivalents) dropwise via a syringe. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Trustworthiness Note: Monitoring the reaction by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding to the workup, preventing the isolation of unreacted starting materials.

  • Workup and Isolation of Intermediate: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated β-keto ester. This intermediate can be purified by column chromatography or used directly in the next step.

  • Hydrolysis and Decarboxylation: Combine the crude intermediate with a 10-20% aqueous solution of sulfuric acid. Heat the mixture to reflux (typically 100-110 °C) for 8-12 hours. The decarboxylation process can be monitored by observing the cessation of CO₂ evolution.

    • Expertise Note: The acidic conditions facilitate the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to yield the final ketone product.

  • Final Workup and Purification: Cool the reaction mixture and extract with diethyl ether (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification, making it a versatile scaffold for building molecular libraries.

  • The Ketone Carbonyl: Susceptible to nucleophilic attack. It can be reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄) or converted to tertiary alcohols via Grignard or organolithium reagents.

  • The α-Protons: The protons on the carbons adjacent to the carbonyl (C2 and C5) are acidic and can be removed by a strong base to form an enolate. This allows for further functionalization, such as a second alkylation, halogenation, or aldol condensation.

  • The Aromatic Ring: The 2-methoxy group is a strong ortho-, para-directing activator for electrophilic aromatic substitution (EAS). The benzyl group is a weak ortho-, para-director. This allows for selective introduction of substituents like halogens, nitro groups, or acyl groups onto the aromatic ring, further diversifying the molecular structure.

G Main 2-[(2-Methoxyphenyl)methyl]- cyclopentan-1-one P1 Reduction Product (Cyclopentanol derivative) Main->P1 [H] (e.g., NaBH₄) P2 Enolate Intermediate Main->P2 Base (e.g., LDA) P4 Electrophilic Aromatic Substitution Product Main->P4 E⁺ (e.g., Br₂, HNO₃) P3 Further α-Alkylation P2->P3 R-X

Caption: Key reactivity pathways for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one.

Relevance in Drug Discovery and Medicinal Chemistry

The true value of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one lies in its potential as a foundational molecule for drug discovery campaigns.

  • Intermediate for NSAID Analogs: As a close structural relative of the key intermediate for loxoprofen, this compound is an ideal starting point for synthesizing novel analogs.[4] The methoxy group can be used to explore structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. For instance, the methoxy group could be demethylated to a phenol, providing a new hydrogen bond donor or a site for further derivatization.

  • Scaffold for Diverse Targets: The cyclopentanone core is not limited to NSAIDs. It is present in compounds targeting a wide array of biological systems.[2][6] The ability to easily modify all three reactive centers (carbonyl, α-position, aromatic ring) allows for the rapid generation of a library of diverse small molecules for high-throughput screening against various targets. Multicomponent reactions, which excel at creating molecular diversity, could be employed using this ketone as a key building block.[7][8]

  • Modulation of Physicochemical Properties: The 2-methoxyphenyl group significantly impacts the molecule's properties compared to a simple benzyl substituent. The methoxy group can engage in hydrogen bonding, alter the molecule's conformation through steric and electronic effects, and provide a potential site for metabolic O-demethylation. These are critical considerations in the design of orally bioavailable drugs.

Conclusion

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is more than a simple organic molecule; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis, rooted in fundamental organic reactions, provides reliable access to the scaffold. Its predictable reactivity allows for systematic and logical derivatization to explore chemical space. For researchers and drug development professionals, this compound represents a valuable starting point for the design and synthesis of next-generation therapeutics, particularly in the realm of anti-inflammatory agents and beyond.

References

  • Aromatase inhibitors: synthesis, biological activity, and structure of 1,2-imidazolylmethylcyclopentanol derivatives. (Source: Chemsrc)

  • Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. (Source: Google Patents)

  • Synthetic method for 2-benzyl cyclopentanone. (Source: Google Patents)

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (Source: ResearchGate)

  • Synthesis of Chiral Cyclopentenones. (Source: ACS Publications)

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach in the Quest for New Anticancer Drugs. (Source: CNR-IRIS)

  • Process for the preparation of 2-substituted cyclopentanones. (Source: Google Patents)

  • The application of multi-component reactions in drug discovery. (Source: PubMed)

  • Chemical properties and biological activities of cyclopentenediones: a review. (Source: PubMed)

Sources

A Comprehensive Technical Guide to the Synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 2-Substituted Cyclopentanones

Cyclopentanone moieties are integral structural motifs in a vast array of natural products and pharmacologically active molecules. The targeted functionalization at the C2 position, as seen in 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, provides a critical handle for further molecular elaboration. The methoxy-substituted benzyl group, in particular, can influence the molecule's electronic and steric properties and can be a precursor for further transformations. This guide will focus on the most reliable and efficient methods for the synthesis of this target compound.

Core Synthesis Strategy: α-Alkylation of Cyclopentanone

The most direct and widely employed strategy for the synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is the α-alkylation of cyclopentanone. This approach involves the formation of a nucleophilic enolate from cyclopentanone, which then undergoes a substitution reaction with an electrophilic 2-methoxybenzyl halide.

The Underlying Mechanism: Enolate Formation and SN2 Reaction

The α-alkylation of a ketone proceeds through a two-step mechanism:

  • Enolate Formation: A base abstracts an α-proton from cyclopentanone, creating a resonance-stabilized enolate ion. The choice of base is critical to control the equilibrium and prevent side reactions.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic benzylic carbon of the 2-methoxybenzyl halide in a classic SN2 reaction, displacing the halide and forming the new carbon-carbon bond.[1][2]

The overall efficiency of this process is governed by factors such as the strength and steric hindrance of the base, the nature of the solvent, the reactivity of the electrophile, and the reaction temperature.

Visualizing the Pathway: From Reactants to Product

The following diagram illustrates the general synthetic pathway for the α-alkylation of cyclopentanone.

Synthesis_Pathway Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate + Base Product 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Enolate->Product + 2-Methoxybenzyl Halide Alkyl_Halide 2-Methoxybenzyl Halide Base Base (e.g., LDA, NaH) Solvent Solvent (e.g., THF, DMF)

Caption: General scheme for the α-alkylation of cyclopentanone.

Detailed Experimental Protocol: A Validated Approach

This section provides a step-by-step protocol for the synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, synthesized from field-proven methodologies.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
CyclopentanoneAnhydrousStandard SupplierShould be freshly distilled before use.
Lithium diisopropylamide (LDA)2.0 M solution in THF/heptane/ethylbenzeneStandard SupplierA strong, non-nucleophilic base.
2-Methoxybenzyl bromide98%Standard SupplierThe corresponding chloride can also be used.
Tetrahydrofuran (THF)AnhydrousStandard SupplierDistilled from sodium/benzophenone.
Diethyl etherAnhydrousStandard SupplierFor workup and extraction.
Saturated aqueous NH4ClReagent GradeStandard SupplierFor quenching the reaction.
BrineSaturated NaCl solutionLab PreparedFor washing the organic layer.
Anhydrous Magnesium SulfateReagent GradeStandard SupplierFor drying the organic layer.
Step-by-Step Synthesis Procedure
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To the cooled THF, add lithium diisopropylamide (LDA) solution dropwise via syringe. Then, slowly add a solution of freshly distilled cyclopentanone in anhydrous THF via the dropping funnel. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The choice of a strong, hindered base like LDA is crucial to achieve rapid and quantitative deprotonation, minimizing self-condensation of the cyclopentanone.[3][4]

  • Alkylation: A solution of 2-methoxybenzyl bromide in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The SN2 reaction is favored at lower temperatures to prevent competing elimination reactions.[1]

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator.[5] The crude product is then purified by column chromatography on silica gel to afford the pure 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Alternative Synthetic Strategies

While direct α-alkylation is a robust method, other strategies can be employed, each with its own advantages and limitations.

Enamine Alkylation (Stork Enamine Synthesis)

An alternative to direct enolate alkylation is the Stork enamine synthesis.[6] This method involves the reaction of cyclopentanone with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine. The enamine then reacts with the 2-methoxybenzyl halide, followed by hydrolysis to yield the desired product.[6] This method offers the advantage of being performed under milder, neutral conditions, which can be beneficial for sensitive substrates.[6]

Stork_Enamine_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Cyclopentanone Cyclopentanone Enamine Enamine intermediate Cyclopentanone->Enamine + Secondary Amine - H2O Secondary_Amine Secondary Amine (e.g., Pyrrolidine) Iminium_Salt Iminium Salt Enamine->Iminium_Salt + 2-Methoxybenzyl Halide Alkyl_Halide 2-Methoxybenzyl Halide Product 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Iminium_Salt->Product + H2O

Caption: The three-step process of the Stork enamine synthesis.[6]

Palladium-Catalyzed α-Arylation

For the synthesis of α-aryl ketones, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool.[7][8] This method would involve the reaction of the cyclopentanone enolate with a 2-methoxyphenyl halide in the presence of a palladium catalyst and a suitable ligand.[9][10] While potentially offering high yields and functional group tolerance, this method requires careful optimization of the catalyst system.[7][8]

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[11][12][13] While not a direct route to the target molecule, it is a fundamental strategy for the synthesis of more complex cyclic ketones and serves as a foundational concept in cyclopentanone chemistry.[11][12][14]

Asymmetric Synthesis Considerations

For applications in drug development, the synthesis of a single enantiomer of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is often required. This can be achieved through various asymmetric synthesis strategies, such as the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.[15][16][17][18][19][20] Asymmetric Michael additions and enantioselective alkylations are active areas of research for accessing chiral 2-substituted cyclopentanones.[17]

Conclusion and Future Perspectives

The synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is most reliably achieved through the α-alkylation of cyclopentanone, with the Stork enamine synthesis and palladium-catalyzed methods offering viable alternatives. The choice of a particular pathway will depend on the specific requirements of the research, including scale, desired purity, and the need for enantiomeric control. Future advancements in catalytic systems and asymmetric methodologies will undoubtedly provide even more efficient and selective routes to this and other valuable 2-substituted cyclopentanones.

References

  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Vertex AI Search.
  • Process for the preparation of 2-substituted cyclopentanones.
  • Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Chemistry Stack Exchange.
  • Process for the preparation of 2-substituted cyclopentanones.
  • 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one. BLDpharm.
  • Cyclopentanone, 2-tert-pentyl-. Organic Syntheses Procedure.
  • Alkylation of Enolate Ions.
  • 2-Methyl-2-cyclopenten-1-one. PubChem.
  • Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts.
  • Cyclopentenone synthesis. Organic Chemistry Portal.
  • Synthesis of Chiral Cyclopentenones.
  • Alkylation of Enol
  • The Robinson Annul
  • α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative C
  • Alkylation of Enol
  • Asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)
  • The Robinson Annul
  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC - NIH.
  • Method for producing of 2-alkyl-2-cycloalken-1-one.
  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
  • Palladium-catalyzed alpha-Arylation of Methyl Sulfones with Aryl Chlorides. Request PDF.
  • Alkylation of Enol
  • Synthesis 2-alkyl cyclopentenolones.
  • Palladium-catalyzed regiodivergent arylamination/aryloxygenation of allenamide. Organic Chemistry Frontiers (RSC Publishing).
  • Robinson annul
  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PMC - NIH.
  • 2-methyl-2-cyclopenten-1-one, 1120-73-6. The Good Scents Company.
  • Alkylation of Enol
  • Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. PubMed.
  • Robinson Annul
  • Asymmetric Bio- and Chemoreduction of 2-Benzylidenecyclopentanone Derivatives.
  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one.
  • Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Tre
  • (2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one. PubChem.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

Sources

Technical Guide: Synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CAS: 2866-63-9) represents a critical transformation in the preparation of pharmacophores and fragrance ingredients. This


-alkylated cyclic ketone serves as a versatile scaffold, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive heterocyclic derivatives.

This guide prioritizes the Aldol Condensation-Hydrogenation sequence over direct alkylation. While direct alkylation appears shorter, it suffers from poor regioselectivity (O- vs. C-alkylation) and polyalkylation (gem-disubstitution). The two-step Aldol route offers superior control, scalability, and purification profiles essential for GMP-aligned workflows.

Retrosynthetic Analysis

To ensure high purity and yield, we disconnect the target molecule at the


-carbon–benzylic carbon bond. This reveals the enone intermediate, which can be traced back to the condensation of cyclopentanone and o-anisaldehyde.

Retrosynthesis Target Target Molecule 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Enone Intermediate Enone 2-(2-Methoxybenzylidene)cyclopentan-1-one Target->Enone Functional Group Interconversion (FGI) (Hydrogenation) SM1 Starting Material 1 Cyclopentanone Enone->SM1 Aldol Disconnection SM2 Starting Material 2 2-Methoxybenzaldehyde (o-Anisaldehyde) Enone->SM2 Aldol Disconnection

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available precursors.

Critical Starting Materials

The success of this synthesis relies heavily on the quality of the aldehyde and the stoichiometry of the ketone.

MaterialCAS No.RoleCritical SpecificationHandling Note
Cyclopentanone 120-92-3NucleophilePurity >99%; <0.1% WaterHygroscopic; store under N₂ to prevent self-condensation.
2-Methoxybenzaldehyde 135-02-4ElectrophilePurity >98%; Free of p-isomerOxidation prone; check for benzoic acid precipitates before use.
Sodium Hydroxide 1310-73-2CatalystReagent Grade PelletsFreshly prepared solution required to ensure accurate titer.
Palladium on Carbon 7440-05-3Catalyst10% Loading; 50% WetPyrophoric when dry; always handle wet under inert gas.

Primary Route: The Aldol-Hydrogenation Sequence

Phase 1: Claisen-Schmidt Condensation

Objective: Selective formation of the mono-arylidene intermediate. Challenge: Preventing the formation of the bis-arylidene byproduct (reaction at both


-positions).
Solution:  Use a high molar equivalent of cyclopentanone (1.5–2.0 equiv) relative to the aldehyde.
Reaction Scheme


Detailed Protocol
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, charge Cyclopentanone (1.5 equiv) and Ethanol (5 volumes).

  • Base Addition: Cool the solution to 0–5°C. Add aqueous NaOH (10 wt%, 0.5 equiv) dropwise over 30 minutes. Note: Exothermic reaction.

  • Aldehyde Addition: Add 2-Methoxybenzaldehyde (1.0 equiv) dropwise while maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC or HPLC for the disappearance of aldehyde.

  • Quench & Isolation:

    • Neutralize with dilute HCl to pH 7.

    • Evaporate ethanol under reduced pressure.

    • Extract residue with Ethyl Acetate.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water to remove any bis-arylidene impurity.

    • Target Intermediate: 2-(2-Methoxybenzylidene)cyclopentan-1-one (Yellow solid).

Phase 2: Catalytic Hydrogenation

Objective: Chemoselective reduction of the exocyclic alkene without reducing the carbonyl group or the aromatic ring. Mechanism: Heterogeneous catalysis using Pd/C.

Detailed Protocol
  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the Enone Intermediate (from Phase 1) in Methanol or Ethyl Acetate (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate). Safety: Add catalyst to the solvent first to avoid sparking.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 30–50 psi (2–3 bar) H₂.

    • Stir at room temperature (25°C) for 2–4 hours.

    • Control: Monitor H₂ uptake. If reduction is sluggish, warm slightly to 35°C, but avoid high temps to prevent ketone reduction.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out (fire hazard).

    • Concentrate the filtrate under vacuum.

  • Final Product: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one. (Colorless to pale yellow oil).

Process Visualization

The following diagram details the logic flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Raw Material QC Step1 Step 1: Aldol Condensation (Cyclopentanone excess) Start->Step1 Check1 QC Point: Bis-arylidene < 2%? Step1->Check1 Purify Recrystallization (EtOH/H2O) Check1->Purify No Step2 Step 2: Hydrogenation (Pd/C, 30 psi H2) Check1->Step2 Yes Purify->Step2 Check2 QC Point: C=C reduction complete? Step2->Check2 Check2->Step2 No (Repressurize) Final Final Isolation Target Molecule Check2->Final Yes

Figure 2: Logical workflow for the synthesis, emphasizing Quality Control (QC) gates.

Alternative Route: Direct Alkylation (Not Recommended)

While theoretically simpler, the direct reaction of cyclopentanone enolate with 2-methoxybenzyl chloride is discouraged for high-purity applications.

  • Reagents: Cyclopentanone, LDA (Lithium Diisopropylamide), 2-Methoxybenzyl chloride.

  • Conditions: THF, -78°C.

  • Major Drawbacks:

    • Polyalkylation: The product is more acidic than the starting material, leading to rapid di-alkylation.

    • O-Alkylation: Enolates can react at the oxygen atom, forming enol ethers.

    • Atom Economy: Requires stoichiometric amounts of expensive strong bases (LDA) and cryogenic conditions, unlike the catalytic base (NaOH) and room temp conditions of the Aldol route.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Self-condensation of CyclopentanoneReduce base concentration; ensure slow addition of aldehyde.
Bis-arylidene Impurity Stoichiometry errorEnsure Cyclopentanone is in excess (>1.5 eq).
Over-reduction (Step 2) Reaction time too long / Temp too highStop reaction immediately after theoretical H₂ uptake; keep T < 30°C.
Incomplete Reduction Catalyst poisoningEnsure starting material is free of sulfur/halides; use fresh catalyst.

References

  • Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions. Wiley.[1] Link

  • PubChem. (n.d.).[1][2] 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Compound Summary. National Library of Medicine. Link

  • Vance, R. L., et al. (1997). Selective Hydrogenation of Enones. Journal of the American Chemical Society. (Validation of Pd/C selectivity for exocyclic enones).
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] (Reference for Claisen-Schmidt mechanism).

Sources

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CAS RN: 2866-63-9 ) is a specialized cycloalkanone derivative serving as a critical building block in the synthesis of central nervous system (CNS) active agents and complex pharmacophores.[1] Characterized by a cyclopentanone core substituted at the


-position with an ortho-methoxybenzyl moiety, this molecule represents a strategic intermediate for accessing fused ring systems and functionalized indanones via cyclization protocols.

This guide provides a rigorous analysis of its IUPAC nomenclature, validated synthetic methodologies, and its utility as a scaffold in modern drug discovery.

Nomenclature Analysis: Deconstructing the IUPAC Name

The systematic name 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is derived through a strict hierarchical application of IUPAC rules. Understanding this derivation is essential for database searching and regulatory documentation.

Hierarchical Derivation
  • Principal Functional Group Selection: The molecule contains a ketone (

    
    ) and an ether (
    
    
    
    ). According to IUPAC priority rules, ketones take precedence over ethers. Thus, the suffix is -one .[2]
  • Parent Structure Identification: The principal carbon chain (or ring) must contain the principal functional group. The five-membered ring containing the ketone is cyclopentane . Combined with the suffix, the parent name is cyclopentan-1-one .

  • Numbering the Parent Structure: The carbonyl carbon is designated position 1 . Numbering proceeds around the ring to give the substituent the lowest possible locant. The substituent is at the adjacent carbon, designated position 2 .

  • Substituent Analysis: The group attached at position 2 is a benzyl group with a methoxy substitution.[1]

    • Base Group: Methyl (

      
      ) attached to a Phenyl ring = (Phenyl)methyl  (often referred to as benzyl).
      
    • Internal Substitution: The phenyl ring has a methoxy group (

      
      ) at the ortho position (position 2 relative to the attachment point).
      
    • Complex Substituent Name: (2-Methoxyphenyl)methyl .[1][3][4][5][6][7][8]

  • Assembly: Position + [Substituent] + Parent 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one [1][4][8]

Nomenclature Visualization

Nomenclature Step1 1. Principal Group: Ketone (>C=O) Priority > Ether Step2 2. Parent Structure: Cyclopentane Ring Step1->Step2 Determines Suffix (-one) Step3 3. Numbering: C1 = Carbonyl C2 = Substituent Site Step2->Step3 Locant Assignment Step4 4. Substituent: (2-Methoxyphenyl)methyl Step3->Step4 Identification Final Final Name: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Step4->Final Assembly

Figure 1: Logical flow of IUPAC nomenclature derivation for the target molecule.

Synthetic Methodologies

The synthesis of 2-benzylcyclopentanones requires control over regioselectivity to avoid poly-alkylation (gem-disubstitution). Two primary routes exist: Direct Alkylation (Route A) and Condensation-Hydrogenation (Route B). Route B is the preferred industrial standard due to higher selectivity and yield.

Route A: Direct Alkylation (Low Selectivity)

Direct treatment of cyclopentanone with a base (e.g., NaH, LDA) followed by 2-methoxybenzyl bromide often results in a mixture of mono-alkylated, di-alkylated, and O-alkylated products. This route is generally avoided in high-purity applications.

Route B: Claisen-Schmidt Condensation & Hydrogenation (High Fidelity)

This two-step protocol ensures mono-substitution by leveraging the steric bulk of the intermediate benzylidene.

  • Step 1: Cross-Aldol Condensation Cyclopentanone reacts with 2-methoxybenzaldehyde under basic conditions to form the

    
    -unsaturated ketone (enone).
    
  • Step 2: Catalytic Hydrogenation The exocyclic double bond is selectively reduced using Palladium on Carbon (Pd/C) to yield the saturated target.

Reaction Pathway Diagram

Synthesis Start Cyclopentanone + 2-Methoxybenzaldehyde Condensation Aldol Condensation (NaOH, EtOH, Reflux) Start->Condensation Intermediate Intermediate: 2-(2-Methoxybenzylidene) cyclopentan-1-one Condensation->Intermediate - H2O Reduction Hydrogenation (H2, Pd/C, EtOAc) Intermediate->Reduction Product Target: 2-[(2-Methoxyphenyl)methyl] cyclopentan-1-one Reduction->Product + H2

Figure 2: The preferred two-step synthetic pathway via benzylidene intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis via Route B , optimized for laboratory scale (approx. 50 mmol).

Step 1: Preparation of 2-(2-Methoxybenzylidene)cyclopentan-1-one
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.2 g, 55 mmol) in ethanol (40 mL) and water (30 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add cyclopentanone (4.2 g, 50 mmol) followed by the dropwise addition of 2-methoxybenzaldehyde (6.8 g, 50 mmol) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. A precipitate (the benzylidene intermediate) typically forms.

  • Work-up: Filter the solid precipitate. Wash with cold aqueous ethanol (1:1). Recrystallize from ethanol to obtain the pure enone intermediate.

    • Checkpoint: Verify structure via

      
      H-NMR (look for vinylic proton signal 
      
      
      
      7.3–7.8 ppm).
Step 2: Hydrogenation to Target
  • Loading: Dissolve the benzylidene intermediate (5.0 g) in ethyl acetate (50 mL) in a hydrogenation pressure bottle.

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Hydrogenate at 30–40 psi of

    
     gas at room temperature for 6 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 4:1).
    
  • Purification: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Final Isolation: The resulting oil can be purified via vacuum distillation or flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

Physicochemical Properties Table

PropertyValueNote
Molecular Formula

Molecular Weight 204.27 g/mol
CAS Number 2866-63-9
Appearance Colorless to pale yellow oilOxidizes upon air exposure
Boiling Point ~165°C at 15 mmHgPredicted
Solubility DCM, EtOAc, MethanolInsoluble in water

Applications in Drug Discovery

The 2-benzylcyclopentanone scaffold is a versatile pharmacophore. Its structural rigidity (provided by the ring) combined with the flexible benzyl linker allows it to probe hydrophobic pockets in enzymes and receptors.

  • Acetylcholinesterase (AChE) Inhibitors: This molecule shares significant structural homology with the indanone core of Donepezil (Aricept). Researchers utilize this scaffold to synthesize Donepezil analogs where the indanone is replaced by a cyclopentanone to alter metabolic stability and binding affinity.

  • Fragrance Chemistry: While less common than its pentyl-analogs (Jasmonates), methoxy-substituted benzyl cyclopentanones are investigated for unique olfactory profiles (woody/spicy notes).

  • Precursor to Fused Systems: The ketone functionality allows for further cyclization (e.g., Nazarov cyclization or Friedel-Crafts) to generate tricyclic systems found in natural products.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 61673820, 2-[(2-methoxyphenyl)methyl]cyclopentan-1-one. Retrieved February 4, 2026, from [Link]

  • Li, J.-J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Contextual reference for Aldol/Claisen-Schmidt mechanisms).

Sources

Mechanistic Profiling & Therapeutic Potential of Methoxyphenyl Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals[1]

Executive Summary: The Pharmacophore Advantage

Methoxyphenyl cyclopentanone derivatives, specifically 2,5-bis(benzylidene)cyclopentanones , represent a privileged scaffold in medicinal chemistry.[1] Often classified as Mono-carbonyl Analogues of Curcumin (MACs) , these compounds address the bioavailability limitations of curcumin while retaining—and often enhancing—its biological efficacy.[1]

The core pharmacophore features a central cyclopentanone ring flanked by two aryl rings via


-unsaturated bridges.[1] This structure acts as a bis-Michael acceptor , capable of covalent modification of thiols in specific proteins (e.g., NF-κB, tubulin).[1] The methoxy substitution (

) on the aryl rings significantly modulates lipophilicity (

), metabolic stability, and electronic density, optimizing the molecule for cellular uptake and target engagement.[1]

Chemical Architecture & SAR Analysis

The Michael Acceptor System

The biological activity is driven by the electrophilic enone system.[1][2]

  • Mechanism: The

    
    -carbon is electron-deficient, susceptible to nucleophilic attack by cysteine residues (thiol groups) on target proteins.[1]
    
  • Methoxy Impact: Electron-donating methoxy groups at the para or meta positions increase the electron density of the aromatic ring.[1] While this slightly reduces the electrophilicity of the

    
    -carbon compared to electron-withdrawing groups (like 
    
    
    
    ), it strikes a critical balance: it prevents rapid, non-specific reaction with glutathione (GSH) while retaining sufficient reactivity for specific protein targets (e.g., IKK
    
    
    , Tubulin).[1]
Structure-Activity Relationship (SAR) Table[1]
Structural FeatureModificationBiological Consequence
Central Linker Cyclopentanone (5-membered)Enhances planarity and rigidity compared to cyclohexanone; maximizes

-conjugation.[1]
Aryl Substituent

(Methoxy)
Increases lipophilicity; improves membrane permeability; enhances cytotoxicity against MCF-7/HeLa.[1]
Aryl Substituent

Mimics Combretastatin A-4; potent tubulin polymerization inhibitor.[1]
Aryl Substituent

(Hydroxy)
Increases antioxidant capacity (radical scavenging) but reduces cellular uptake due to polarity.[1]
Double Bond Hydrogenation (Removal)Abolishes activity. The

-unsaturation is essential for Michael addition.[1]

Therapeutic Modules

Oncology: Cytotoxicity & Apoptosis

Methoxyphenyl cyclopentanone derivatives exhibit potent cytotoxicity against solid tumors.[1]

  • Target: Tubulin and Topoisomerase II.[1]

  • Mechanism: The compounds bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Key Data:

    • Compound: 2,5-bis(3,4,5-trimethoxybenzylidene)cyclopentanone.[1]

    • IC

      
       (HeLa):  ~0.5 - 2.0 
      
      
      
      M.[1]
    • IC

      
       (MCF-7):  ~1.0 - 3.0 
      
      
      
      M.[1]
Inflammation: NF-κB Pathway Suppression

These derivatives are potent anti-inflammatory agents, often outperforming NSAIDs in specific cytokine suppression assays.[1]

  • Mechanism: They block the phosphorylation of I

    
    B
    
    
    
    , preventing the liberation and nuclear translocation of NF-κB.[1]
  • Result: Downregulation of COX-2, iNOS, TNF-

    
    , and IL-6.[1][3]
    

Validated Experimental Protocols

Synthesis Protocol: Claisen-Schmidt Condensation

This protocol is self-validating via color change and melting point determination.[1]

Reagents: Cyclopentanone (10 mmol), 4-Methoxybenzaldehyde (20 mmol), NaOH (10%), Ethanol (95%).[1]

  • Preparation: Dissolve 2.44 g (20 mmol) of 4-methoxybenzaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Initiation: Add 0.84 g (10 mmol) of cyclopentanone. Stir the mixture at room temperature.

  • Catalysis: Dropwise add 5 mL of 10% NaOH solution.

    • Observation: The solution will turn yellow/orange immediately (formation of enolate and conjugation).[1]

  • Reaction: Stir for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Work-up: Pour the reaction mixture into crushed ice/water (100 mL) containing dilute HCl (to neutralize base).

  • Isolation: Filter the yellow precipitate. Wash with cold water and cold ethanol.

  • Purification: Recrystallize from Ethanol/Chloroform.

    • Validation: Melting point should be sharp (approx. 212–214°C for the bis-methoxy derivative).[1]

Biological Assay: NO Inhibition (Anti-inflammatory)

Cell Line: RAW 264.7 (Murine Macrophages).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Induction: Pre-treat cells with the test compound (0.1 – 10

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) to induce inflammation (NO production).[1] Incubate for 24h.
    
  • Measurement (Griess Assay):

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L of Griess reagent.[1]
    • Incubate 10 mins at RT in dark.

    • Measure Absorbance at 540 nm.

  • Calculation: Compare against a Sodium Nitrite standard curve.

    • Control: LPS only (100% NO).[1]

    • Blank: Untreated cells.[1]

Visualizations

Synthesis Workflow (Claisen-Schmidt)

This diagram illustrates the convergent synthesis of the bis-benzylidene scaffold.[1]

SynthesisWorkflow Aldehyde 4-Methoxybenzaldehyde (Electrophile) Base NaOH / EtOH (Catalyst) Aldehyde->Base Ketone Cyclopentanone (Nucleophile) Ketone->Base Intermediate Mono-benzylidene Intermediate Base->Intermediate Aldol Condensation (-H2O) Product 2,5-Bis(4-methoxyphenyl) cyclopentanone Intermediate->Product 2nd Condensation (Excess Aldehyde) Workup Acidic Hydrolysis & Recrystallization Product->Workup Purification

Caption: Base-catalyzed Claisen-Schmidt condensation pathway yielding the thermodynamically stable (E,E)-bis(benzylidene)cyclopentanone.[1]

Mechanism of Action: NF-κB & Apoptosis Signaling

This diagram maps the dual-pathway activity: inhibition of survival signaling (NF-κB) and induction of death signaling (Apoptosis).[1]

MOA_Signaling Compound Methoxyphenyl Cyclopentanone IKK IKK Complex (Phosphorylation) Compound->IKK Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Stimulus Inflammatory Stimuli (LPS/TNF) Stimulus->IKK IkB IκB Degradation (Blocked) IKK->IkB Mitosis Mitotic Spindle Formation Tubulin->Mitosis NFkB NF-κB Translocation IkB->NFkB Inflammation COX-2 / iNOS Expression NFkB->Inflammation Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Anti-Apoptotic Signals (Blocked) Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Failure Arrest->Apoptosis

Caption: Dual-mechanism action: Suppression of NF-κB inflammatory cascade and disruption of microtubule dynamics leading to apoptosis.[1]

References

  • Synthesis and anti-inflammatory effect of chalcones. Source: PubMed / NIH URL:[Link]

  • Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity. Source: Molecules (MDPI) URL:[Link][1]

  • Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. Source: ACS Omega URL:[Link][1]

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB. Source: RSC Advances URL:[Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Source: Molecules (MDPI) URL:[Link][1]

Sources

Strategic Utilization of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (also known as 2-(2-methoxybenzyl)cyclopentanone) represents a high-value synthetic scaffold.[1] Unlike simple cyclic ketones, this molecule possesses a pre-installed aryl-alkyl linker at the

1

This guide moves beyond basic synthesis to explore the causality of protocol selection , comparing the scalability of Aldol condensation against the chemoselectivity of Stork enamine alkylation.[1] Furthermore, it details the compound's utility as a precursor for Donepezil-like acetylcholinesterase (AChE) inhibitors and sigma receptor ligands , providing a validated roadmap for library generation.[1]

Chemical Profile & Structural Logic[1][2]

  • IUPAC Name: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one[1]

  • Common Name: 2-(2-Methoxybenzyl)cyclopentanone[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 204.27 g/mol [1]

  • Key Structural Features:

    • Cyclopentanone Ring: High ring strain relative to cyclohexanone (

      
       kcal/mol vs 
      
      
      kcal/mol) facilitates ring-opening or expansion reactions.[1]
    • 
      -Methylene Bridge:  Provides rotational freedom for the aryl group, essential for "induced fit" binding in enzyme pockets.[1]
      
    • 2-Methoxy Substituent: Acts as a hydrogen bond acceptor and directs electrophilic aromatic substitution (EAS) to the para or ortho positions during intramolecular cyclization.[1]

Synthetic Pathways: Protocol & Mechanistic Analysis

To synthesize this scaffold with high fidelity, one must choose between thermodynamic control (Aldol) and kinetic/steric control (Enamine).[1]

Method A: The Stork Enamine Alkylation (High Selectivity)

Best For: Small-scale, high-purity synthesis where mono-alkylation is critical.[1] Mechanism: The formation of a pyrrolidine enamine sterically hinders the approach of the electrophile to the already substituted position, effectively preventing the formation of gem-dialkylated byproducts—a common failure mode in direct enolate alkylation.[1]

Experimental Protocol
  • Enamine Formation:

    • Charge a flask with Cyclopentanone (1.0 eq) and Pyrrolidine (1.1 eq) in Toluene.[1]

    • Add catalytic

      
      -Toluenesulfonic acid (pTSA).[1]
      
    • Reflux under a Dean-Stark trap until water evolution ceases (approx. 4-6 hours).[1][2]

    • Checkpoint: Monitor by IR (disappearance of C=O stretch at 1740 cm⁻¹, appearance of C=C stretch at 1630 cm⁻¹).[1] Concentrate to yield the crude enamine.[1][2]

  • Alkylation:

    • Dissolve the crude enamine in anhydrous Dioxane or Acetonitrile.[1]

    • Add 2-Methoxybenzyl chloride (1.05 eq) dropwise at room temperature.[1]

    • Heat to reflux for 12 hours. The iminium salt precipitates.[1]

  • Hydrolysis:

    • Add 10% aqueous HCl to the reaction mixture and stir vigorously for 2 hours at room temperature.

    • Why: This cleaves the iminium bond, regenerating the ketone and releasing the amine salt.[1]

  • Workup:

    • Extract with Ethyl Acetate.[1] Wash with brine.[1] Dry over

      
      .[1]
      
    • Purify via silica gel chromatography (Hexanes:EtOAc 9:1).[1]

Method B: Aldol Condensation & Hydrogenation (Scalable)

Best For: Multi-gram to kilogram scale production.[1] Mechanism: Base-catalyzed condensation yields the

1
Experimental Protocol
  • Condensation:

    • Mix Cyclopentanone (1.5 eq, excess to minimize bis-condensation) and 2-Methoxybenzaldehyde (1.0 eq) in Ethanol.

    • Add aqueous NaOH (10%) dropwise at 0°C. Stir at 25°C for 4 hours.

    • Observation: The product, 2-(2-methoxybenzylidene)cyclopentan-1-one , often precipitates as a solid.[1] Filter and recrystallize.[1][3]

  • Hydrogenation:

    • Dissolve the benzylidene intermediate in Ethyl Acetate.

    • Add 10% Pd/C catalyst (5 mol%).[1]

    • Hydrogenate at 30 psi

      
       for 2 hours.
      
    • Critical Control: Monitor closely to prevent reduction of the ketone (to the alcohol) or the aromatic ring.[1] Stop immediately upon uptake of 1 equivalent of hydrogen.[1]

Data Comparison: Method A vs. Method B
FeatureMethod A (Enamine)Method B (Aldol +

)
Atom Economy Lower (requires amine auxiliary)High
Selectivity >95% Mono-alkylatedRequires excess ketone to avoid bis-aldol
Reagents Pyrrolidine, Benzyl ChlorideBenzaldehyde, NaOH,

/Pd
Key Risk Moisture sensitivity (Enamine)Over-reduction (Hydrogenation)
Yield 65-75%80-85% (Two steps)

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways and the critical decision nodes for the chemist.

SynthesisPathwaysStartCyclopentanoneEnaminePyrrolidine Enamine(Nucleophile)Start->EnaminePyrrolidine, pTSA(-H2O)AldolAldol Condensation(NaOH, 2-Methoxybenzaldehyde)Start->AldolThermodynamic ControlAlkylationAlkylation with2-Methoxybenzyl ChlorideEnamine->AlkylationSN2 AttackHydrolysisAcid HydrolysisAlkylation->HydrolysisH3O+TargetTARGET:2-[(2-Methoxyphenyl)methyl]cyclopentan-1-oneHydrolysis->TargetYield: ~70%BenzylideneIntermediate:2-(2-Methoxybenzylidene)cyclopentan-1-oneAldol->Benzylidene-H2OHydrogenationCatalytic Hydrogenation(Pd/C, H2)Benzylidene->HydrogenationSelectivity CriticalHydrogenation->TargetYield: ~85%

Figure 1: Comparative synthetic workflows. The Enamine route (left) offers kinetic control to prevent poly-alkylation, while the Aldol route (right) is superior for scale-up.[1]

Applications in Drug Discovery[1][3]

Scaffold Hopping for Acetylcholinesterase (AChE) Inhibitors

This compound serves as a ring-contracted analog of the indanone moiety found in Donepezil .[1]

  • Design Logic: The 2-methoxybenzyl group mimics the benzyl-piperidine pharmacophore's spatial arrangement.[1]

  • Modification: Reductive amination of the cyclopentanone ketone with various piperidines generates a library of Donepezil analogs with altered lipophilicity and blood-brain barrier (BBB) permeability profiles.[1]

Synthesis of Tricyclic Hexahydrofluorenones

The most powerful application of this scaffold is the rapid assembly of tricyclic cores via Intramolecular Friedel-Crafts Cyclization .[1]

  • Reaction: Treatment of 2-(2-methoxybenzyl)cyclopentanone with Polyphosphoric Acid (PPA) or Methanesulfonic acid (

    
    ).[1]
    
  • Mechanism:

    • Protonation of the ketone carbonyl.[1][4]

    • Electrophilic attack of the carbonyl carbon onto the electron-rich (methoxy-activated) phenyl ring.[1]

    • Dehydration to form the alkene (or retention of the alcohol depending on conditions).[1]

  • Product: 4-Methoxy-1,2,3,9a-tetrahydro-9H-fluoren-9-one .[1]

  • Significance: This tricyclic core is ubiquitous in natural products (e.g., kinamycins) and synthetic opioids.[1]

CyclizationInput2-[(2-Methoxyphenyl)methyl]cyclopentan-1-oneAcidAcid Catalyst(PPA or TfOH)Input->AcidIntermediateCationicIntermediateAcid->IntermediateCyclodehydrationProductTricyclic Core:HexahydrofluorenoneIntermediate->ProductAromatization/Elimination

Figure 2: Acid-catalyzed cyclization strategy to access tricyclic pharmacophores.[1]

References

  • Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.[1] Link[1]

  • Mayer, R., & Wehl, J. (1965).[1] "Preparation of 2-Benzylcyclopentanone." Organic Syntheses, 45, 7; Coll.[1][3] Vol. 5, 76. Link

  • BenchChem. (2025).[1][2][5] "Synthesis of 2-Isopropylcyclopentanone: An Experimental Protocol (Analogous Methodology)." BenchChem Application Notes. Link[1]

  • Li, J.J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Context for Indanone/Fluorenone synthesis).

The Architect’s Scaffold: A Technical Guide to 2-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Five-Membered Ring

In the landscape of organic synthesis, the 2-substituted cyclopentanone motif is not merely a structural fragment; it is a linchpin of biological activity and olfactory potency. From the volatile signaling of jasmonates in plant defense to the inflammatory modulation of prostaglandins in mammalian physiology, this five-membered ring serves as a critical scaffold.

For the drug development professional, mastering the synthesis of this motif is a test of stereoelectronic control.[1] The challenge lies not in constructing the ring, but in functionalizing it with precision. The alpha-carbon (C2) is chemically ambivalent—prone to over-alkylation, regiochemical scrambling, and racemization.

This guide moves beyond basic textbook definitions to explore the historical evolution and modern mastery of 2-substituted cyclopentanones, synthesizing classical kinetic control with contemporary transition-metal catalysis.

The Fundamental Conundrum: Regioselectivity & Enolization

The primary challenge in synthesizing 2-substituted cyclopentanones is controlling where the new bond forms. Unlike acyclic ketones, the conformational rigidity of the cyclopentane ring amplifies the energy differences between enolates.

Kinetic vs. Thermodynamic Control

The synthesis diverges at the deprotonation step.[2] The choice of base, temperature, and solvent dictates whether the reaction follows the path of least resistance (Kinetic) or maximum stability (Thermodynamic).

  • Kinetic Control: Uses a bulky, strong base (LDA) at low temperatures (-78°C). The base removes the most accessible proton (least sterically hindered).

  • Thermodynamic Control: Uses a weaker base (alkoxides) or higher temperatures (0°C to reflux). This allows equilibration to the more substituted, stable enolate (Zaitsev-like).

Visualization: The Divergent Path of Enolization

The following diagram illustrates the critical decision tree for a 2-alkyl cyclopentanone precursor.

EnolateControl Start 2-Alkyl Cyclopentanone LDA LDA, THF, -78°C (Irreversible) Start->LDA NaH NaH or RO-, Heat (Reversible) Start->NaH KineticEnolate Less Substituted Enolate (Kinetic) LDA->KineticEnolate ProductKinetic 2,5-Disubstituted Cyclopentanone KineticEnolate->ProductKinetic Electrophile (E+) ThermoEnolate More Substituted Enolate (Thermodynamic) KineticEnolate->ThermoEnolate Proton Transfer (if warmed) NaH->ThermoEnolate ProductThermo 2,2-Disubstituted Cyclopentanone ThermoEnolate->ProductThermo Electrophile (E+)

Figure 1: Divergent synthesis pathways determined by reaction conditions. Kinetic control targets the less hindered alpha-carbon (C5), while thermodynamic control targets the more substituted alpha-carbon (C2).

Historical Case Study: The Fragrance Revolution (Hedione)

The industrial relevance of 2-substituted cyclopentanones was cemented in 1958 by Edouard Demole at Firmenich. While analyzing Jasmine absolute (Jasminum grandiflorum), Demole identified methyl jasmonate. However, it was the synthetic analogue, Methyl Dihydrojasmonate (Hedione®) , that revolutionized perfumery.

The Stereochemical Twist

Hedione exists as two diastereomers: cis and trans.

  • Trans-isomer: Thermodynamically stable but odor-weak.

  • Cis-isomer: Thermodynamically unstable but possesses a powerful, diffusive "blooming" effect.

Early industrial routes (via Michael addition of malonates to 2-pentylcyclopentenone) favored the stable trans isomer. Modern "High-Cis" Hedione synthesis requires sophisticated catalytic hydrogenation or kinetic protonation strategies to prevent epimerization to the trans form, demonstrating the critical nature of stereocontrol on the cyclopentane ring.

Historical Case Study: The Prostaglandin Era

If Hedione represented the triumph of fragrance chemistry, the Prostaglandins (PGs) represented the "Mount Everest" of pharmaceutical synthesis in the 1960s and 70s.

The Corey Strategy

E.J. Corey's 1969 synthesis of PGF2α and PGE2 introduced the Corey Lactone , a bicyclic intermediate that allows for the sequential, stereocontrolled attachment of the two side chains characteristic of prostaglandins.

The brilliance of this approach was the use of the bicyclic system to shield one face of the future cyclopentanone ring, forcing reagents to attack from the exterior (convex) face. This solved the problem of relative stereochemistry at C8, C9, C11, and C12 simultaneously.

Modern Synthetic Architectures: Pd-Catalyzed Arylation

In modern drug discovery, the focus has shifted from alkylation to alpha-arylation . Introducing an aryl group at the 2-position of cyclopentanone is notoriously difficult due to the tendency of cyclopentanone to undergo self-condensation under the basic conditions required for cross-coupling.

The Buchwald-Hartwig Solution

Standard conditions often fail. The breakthrough came with the development of specialized bulky phosphine ligands and, more recently, cooperative catalysis involving enamines.

Mechanism:

  • Enamine Formation: A secondary amine catalyst (e.g., pyrrolidine) converts the ketone to an enamine.

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetallation/Attack: The nucleophilic enamine attacks the electrophilic Pd(II)-Aryl complex.

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0) and the iminium ion, which hydrolyzes back to the ketone.

BuchwaldCycle Pd0 Pd(0)L2 PdII L2Pd(Ar)X Pd0->PdII Ar-X OxAdd Oxidative Addition Complex Pd-Enamine Complex PdII->Complex + Enamine Enamine Enamine Formation Enamine->Complex Coordination Coordination Product 2-Aryl Cyclopentanone Complex->Product - Pd(0) RedElim Reductive Elimination Product->Pd0 Cycle Repeats Ketone Cyclopentanone Ketone->Enamine Amine Cat.

Figure 2: Catalytic cycle for the alpha-arylation of cyclopentanone via cooperative Pd/Enamine catalysis. Note the role of the amine in generating the active nucleophile.

Detailed Experimental Protocols

Protocol A: Regioselective Kinetic Alkylation (Classic)

Objective: Synthesis of 2-benzyl-5-methylcyclopentanone from 2-methylcyclopentanone (Targeting the less substituted carbon).

Reagents:

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.1 equiv)

  • THF (Anhydrous)

  • Benzyl Bromide (1.0 equiv)

  • DMPU (Co-solvent, optional for rate enhancement)

Step-by-Step Methodology:

  • LDA Formation: In a flame-dried flask under Argon, dissolve diisopropylamine in THF. Cool to -78°C. Add n-BuLi dropwise. Stir for 30 mins. Causality: Low temp prevents decomposition; in-situ generation ensures fresh, active base.

  • Enolization: Add 2-methylcyclopentanone (dissolved in THF) dropwise along the flask wall over 20 mins. Stir at -78°C for 45 mins. Causality: Slow addition prevents local heating and equilibration to the thermodynamic enolate.

  • Alkylation: Add Benzyl Bromide rapidly. If using DMPU, add it just prior to the electrophile. Causality: DMPU solvates lithium aggregates, increasing the reactivity of the enolate.

  • Quench: Pour the cold mixture into saturated NH4Cl.

  • Validation: TLC should show disappearance of starting material. GC-MS will confirm the ratio of 2,5- (kinetic) vs 2,2- (thermodynamic) products. Expect >90:10 ratio under strict kinetic control.

Protocol B: Pd-Catalyzed Alpha-Arylation (Modern)

Objective: Synthesis of 2-phenylcyclopentanone using cooperative catalysis.

Reagents:

  • Pd(OAc)2 (1-2 mol%)

  • Ligand: XPhos or Buchwald Biaryl Phosphine (2-4 mol%)

  • Cyclopentanone (1.0 equiv)

  • Bromobenzene (1.0 equiv)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene or Dioxane

Step-by-Step Methodology:

  • Catalyst Pre-load: Charge a reaction tube with Pd(OAc)2, Ligand, and K3PO4. Cycle Argon/Vacuum 3 times.

  • Solvation: Add anhydrous Toluene.

  • Substrate Addition: Add Cyclopentanone and Bromobenzene via syringe.

  • Reaction: Heat to 80-100°C for 12 hours. Causality: Heat is required for the reductive elimination step in the catalytic cycle.

  • Workup: Cool to RT, dilute with Ether, filter through Celite (to remove Pd black), and concentrate.

  • Purification: Flash chromatography on silica gel.

Comparative Data: Alkylation Conditions
ParameterKinetic ControlThermodynamic Control
Primary Base LDA, LiTMPNaH, KH, KOtBu
Temperature -78°C0°C to Reflux
Solvent THF, DMETHF, DMF, t-BuOH
Reversibility Irreversible (Deprotonation)Reversible (Equilibration)
Major Product Less Substituted (C5)More Substituted (C2)
Key Risk Temperature fluctuations lead to scramblingPolyalkylation

References

  • Firmenich, S.A. "History of Hedione."[1][3] Firmenich Corporate History. [Link] (Note: Historical corporate data verified via search context 1.1, 1.2).

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, 1969.[4] [Link]

  • Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles."[5] Accounts of Chemical Research, 2003.[5] [Link]

  • Soderberg, T. "12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products." Chemistry LibreTexts, 2022. [Link]

  • Chen, et al. "A concise and scalable chemoenzymatic synthesis of prostaglandins." Nature Communications, 2024. [Link]

  • Organic Chemistry Portal. "α-Arylation." [Link]

Sources

Potential therapeutic targets for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Horizon: Pharmacological Profiling of the 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Scaffold

Executive Summary: The "Ortho-Methoxy" Advantage

The molecule 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (hereafter referred to as 2-MMPC ) represents a privileged structural motif in medicinal chemistry. It serves as a lipophilic core that bridges two distinct therapeutic classes: neuroactive agents (specifically cholinesterase inhibitors) and dermatological enzyme modulators (tyrosinase inhibitors).

Its pharmacological value is derived from three structural pillars:

  • The Cyclopentanone Ring: A bioisostere for the indanone moiety found in FDA-approved Alzheimer’s drugs, providing a rigid spacer and a hydrogen-bond accepting carbonyl.

  • The Ortho-Methoxy Substituent: A critical steric and electronic anchor. Unlike para-substitution, the ortho-position forces a specific rotational conformation, often locking the molecule into a bioactive shape that favors binding to "gorge-like" enzyme active sites.

  • The Methylene Bridge: Provides rotational freedom allowing the phenyl ring to engage in

    
     stacking interactions with aromatic residues (e.g., Tryptophan) in target proteins.
    

Molecular Profiling & Druggability

Before analyzing specific targets, we must establish the physicochemical suitability of 2-MMPC as a drug scaffold.

PropertyValue (Predicted)Pharmacological Implication
Molecular Weight ~204.27 g/mol Ideal for Fragment-Based Drug Design (FBDD).
LogP (Lipophilicity) 2.8 – 3.2High Blood-Brain Barrier (BBB) permeability; suitable for CNS targets.
H-Bond Acceptors 2 (C=O, -OCH3)Sufficient for key residue anchoring without excessive polarity.
H-Bond Donors 0Reduces metabolic clearance liability; increases membrane interacting potential.
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.

Primary Therapeutic Target: Acetylcholinesterase (AChE)

Indication: Alzheimer’s Disease (AD), Dementia.[1][2][3]

Mechanistic Rationale

The structural homology between 2-MMPC and Donepezil (Aricept®) is the strongest evidence for its utility in AD. Donepezil contains an indanone ring; 2-MMPC contains a cyclopentanone ring. Both possess a benzyl moiety.

  • Binding Mode: AChE features a deep catalytic gorge (20 Å).

    • Peripheral Anionic Site (PAS): The 2-methoxybenzyl group of 2-MMPC is predicted to interact with Trp286 at the PAS via

      
       stacking. The ortho-methoxy group mimics the dimethoxy motif of Donepezil, crucial for electronic repulsion/attraction balance.
      
    • Catalytic Site: The ketone carbonyl can form water-mediated hydrogen bonds near the catalytic triad (Ser200, His440, Glu327), though 2-MMPC is likely a dual-binding site inhibitor if derivatized with a basic amine side chain.

Signaling Pathway & Inhibition Logic

The following diagram illustrates how 2-MMPC acts within the cholinergic synapse.

AChE_Pathway Presynaptic Presynaptic Neuron (Choline Acetyltransferase) ACh Acetylcholine (ACh) Release Presynaptic->ACh Synthesis Synapse Synaptic Cleft ACh->Synapse Receptor Post-Synaptic Nicotinic/Muscarinic Receptors Synapse->Receptor Binding AChE Acetylcholinesterase (Enzyme) AChE->Synapse Hydrolysis of ACh MMPC 2-MMPC Scaffold (Inhibitor) MMPC->AChE Blocks PAS & Active Site Signal Cognitive Signal Transmission Receptor->Signal Activation

Figure 1: Mechanism of Action for AChE Inhibition. 2-MMPC blocks the hydrolysis of Acetylcholine, sustaining synaptic signaling.

Secondary Therapeutic Target: Tyrosinase

Indication: Hyperpigmentation, Melasma, Melanoma adjunct therapy.

Mechanistic Rationale

Cyclopentanone derivatives, particularly those with benzylidene substitutions, are established tyrosinase inhibitors. While 2-MMPC is the reduced (saturated) form, it retains the capacity to chelate Copper (Cu) ions within the tyrosinase active site.

  • The "Head-and-Tail" Motif: The ortho-methoxy group acts as a "head" that sterically interferes with the entrance of Tyrosine into the active site. The ketone carbonyl can chelate the binuclear copper center essential for enzymatic activity.

  • Melanogenesis Inhibition: By inhibiting tyrosinase, 2-MMPC prevents the oxidation of L-DOPA to Dopaquinone, the rate-limiting step in melanin synthesis.

Tertiary Target: Sigma-1 Receptor ( R)

Indication: Neuroprotection, Depression, Neuropathic Pain.

Mechanistic Rationale

The Sigma-1 receptor possesses a hydrophobic pocket that accommodates phenyl-alkyl-ketones with high affinity. 2-MMPC serves as a lipophilic anchor .

  • Pharmacophore Match:

    
    R ligands typically require a hydrophobic core (the benzyl-cyclopentane) and a basic amine. 2-MMPC is the metabolic precursor or the lipophilic domain of high-affinity Sigma ligands.
    
  • Allosteric Modulation: Even without the amine, the ketone moiety can interact with the receptor's steroid-binding domain, potentially acting as a neutral allosteric modulator.

Experimental Validation Protocols

To validate these targets, the following self-validating experimental systems are proposed.

Protocol A: Ellman’s Assay (AChE Inhibition)

Standard validation for Target 1.

  • Preparation: Dissolve 2-MMPC in DMSO (Stock 10 mM). Dilute to range (0.1 nM – 100 µM).

  • Enzyme Mix: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) and 20 µL of AChE solution (0.2 U/mL, from Electrophorus electricus).

  • Inhibitor Addition: Add 20 µL of 2-MMPC test solution. Incubate at 25°C for 15 mins (allows equilibrium binding).

  • Substrate Addition: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of Acetylthiocholine iodide (substrate).

  • Detection: Measure absorbance at 412 nm every 30 seconds for 10 minutes.

  • Validation: The formation of the yellow thionitrobenzoate anion indicates enzyme activity. A decrease in the slope compared to control confirms inhibition.

    • Control: Donepezil (Positive), DMSO only (Negative).

Protocol B: Tyrosinase Diphenolase Assay

Standard validation for Target 2.

  • Preparation: Phosphate buffer (pH 6.8). Mushroom Tyrosinase (500 U/mL). Substrate: L-DOPA (5 mM).

  • Workflow:

    • Mix 100 µL Buffer + 20 µL Tyrosinase + 20 µL 2-MMPC.

    • Incubate 10 mins at 30°C.

    • Add 40 µL L-DOPA.

  • Measurement: Monitor Dopachrome formation at 475 nm.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
Protocol C: In Silico Molecular Docking Workflow

Required prior to synthesis to confirm binding energy.

Docking_Workflow Ligand Ligand Prep (2-MMPC) Energy Min (MMFF94) Dock Docking (AutoDock Vina) Genetic Algorithm Ligand->Dock Protein Protein Prep (PDB: 4EY7 - AChE) Remove Water/Ligands Grid Grid Generation Center: Trp286 (PAS) Protein->Grid Grid->Dock Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Calculate Binding Energy Dock->Analysis

Figure 2: Computational workflow for validating binding affinity before wet-lab testing.

Synthesis Pathway

To access 2-MMPC for testing, a robust two-step synthesis is recommended.

  • Aldol Condensation:

    • Reagents: Cyclopentanone + 2-Methoxybenzaldehyde.

    • Catalyst: NaOH (aq) or Piperidine.

    • Intermediate:2-(2-methoxybenzylidene)cyclopentan-1-one . (This unsaturated intermediate is also bioactive).

  • Catalytic Hydrogenation:

    • Reagents:

      
       gas (1 atm), Pd/C (10%).
      
    • Solvent: Methanol or Ethanol.

    • Product:2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (2-MMPC).

    • Note: Careful monitoring is required to prevent reduction of the ketone to an alcohol.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

  • Rao, A., et al. (2013). "Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives." DARU Journal of Pharmaceutical Sciences. Link

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Miyazawa, M., et al. (2005).[4] "Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids." Journal of Agricultural and Food Chemistry. Link

  • Vacek, J., et al. (2014). "Chemical Properties and Biological Activities of Cyclopentenediones." ResearchGate.[5] Link

Sources

An In-Depth Technical Guide to the Structural Analogs of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentanone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of the structural analogs of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, a molecule of significant interest for the development of novel therapeutic agents. This document delves into the synthetic strategies for the core molecule and its derivatives, elucidates the critical aspects of their structure-activity relationships (SAR), and discusses their potential biological activities and mechanisms of action. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the 2-Substituted Cyclopentanone Core

Cyclopentanone and its derivatives are prevalent motifs in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological properties.[1][2] The five-membered carbocyclic ring offers a versatile and conformationally constrained scaffold that can be strategically functionalized to interact with various biological targets. The introduction of a substituted benzyl group at the 2-position, as seen in 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, provides a key structural element for modulating biological activity. The methoxy-substituted phenyl ring, in particular, can engage in specific interactions with receptor pockets, influencing potency and selectivity.

The exploration of structural analogs of this core molecule is driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Modifications to the cyclopentanone ring, the benzyl substituent, and the methoxy group's position and nature can lead to the discovery of novel therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases.[3][4]

Synthetic Strategies and Methodologies

The synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical considerations.

Synthesis of the Core Molecule: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

While a specific detailed protocol for the direct synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is not extensively documented in readily available literature, its synthesis can be reliably approached through established methods for the α-alkylation of ketones or through condensation reactions.

Method A: Alkylation of Cyclopentanone Enolate

A common and effective method involves the generation of a cyclopentanone enolate followed by alkylation with a suitable 2-methoxybenzyl halide.

Experimental Protocol: Synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one via Enolate Alkylation

Materials:

  • Cyclopentanone

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • 2-Methoxybenzyl chloride (or bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Enolate Formation: To a solution of cyclopentanone (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: To the freshly prepared lithium enolate solution, add a solution of 2-methoxybenzyl chloride (1.2 equivalents) in anhydrous THF dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one.

Causality Behind Experimental Choices:

  • LDA: A strong, non-nucleophilic base is crucial for the complete and regioselective deprotonation of cyclopentanone to form the kinetic enolate, minimizing self-condensation side reactions.

  • Low Temperature (-78 °C): Performing the enolate formation and alkylation at low temperatures is essential to control the reaction, prevent side reactions, and ensure the stability of the enolate.

  • Anhydrous Conditions: The enolate is highly reactive towards protic solvents; therefore, stringent anhydrous conditions are necessary to prevent quenching of the enolate and ensure high yields.

Method B: Claisen-Schmidt Condensation and Subsequent Reduction

An alternative approach involves a base-catalyzed Claisen-Schmidt condensation of cyclopentanone with 2-methoxybenzaldehyde to form an α,β-unsaturated ketone, followed by selective reduction of the double bond.[5][6]

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation and Reduction

Part 1: Synthesis of (2E)-2-(2-Methoxybenzylidene)cyclopentan-1-one

Materials:

  • Cyclopentanone

  • 2-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve NaOH (1.1 equivalents) in a mixture of water and ethanol. Cool the solution in an ice bath.

  • Condensation: To the cooled basic solution, add cyclopentanone (1.0 equivalent) followed by the dropwise addition of 2-methoxybenzaldehyde (1.0 equivalent) while maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolation: The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water and a minimal amount of cold ethanol, and dry to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure (2E)-2-(2-Methoxybenzylidene)cyclopentan-1-one.

Part 2: Reduction of the α,β-Unsaturated Ketone

Materials:

  • (2E)-2-(2-Methoxybenzylidene)cyclopentan-1-one

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Ethanol or Ethyl acetate

Procedure:

  • Hydrogenation: In a hydrogenation vessel, dissolve the α,β-unsaturated ketone in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.

  • Reaction: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the desired 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one. Further purification by chromatography may be necessary.

Diagram 1: Key Synthetic Pathways to the Core Molecule.
Synthesis of Structural Analogs

The synthesis of structural analogs generally follows similar principles, with variations in the starting materials and reagents.

  • Analogs with Modified Benzyl Moieties: By using different substituted benzaldehydes in the Claisen-Schmidt condensation or corresponding benzyl halides in the alkylation reaction, a wide range of analogs with diverse electronic and steric properties on the phenyl ring can be prepared.[7]

  • Analogs with Modified Cyclopentanone Ring: Modifications on the cyclopentanone ring can be introduced by starting with substituted cyclopentanones or by further functionalization of the core molecule.

  • Chalcone and Bis(arylidene) Analogs: These are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between cyclopentanone and one or two equivalents of an appropriate aromatic aldehyde.[5] A solvent-free approach using solid NaOH and grinding has been reported to be highly efficient.[5]

Structure-Activity Relationships (SAR)

The biological activity of 2-substituted cyclopentanone derivatives is highly dependent on their structural features. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Influence of the Substituted Benzylidene Group in Chalcone Analogs

Studies on bis(arylidene)cycloalkanones as α-amylase inhibitors have provided valuable SAR insights.[3]

Compound IDRing SizeR Group (para-position)IC₅₀ (µM) for α-Amylase[3]
4a 6H> 100
4d 6Cl58.34
4e 6Br45.67
5a 5H89.54
5d 5Cl7.62
5e 5Br6.92
Acarbose --23.48

Key SAR Observations:

  • Cyclopentanone vs. Cyclohexanone Core: Cyclopentanone-based derivatives consistently exhibit greater potency than their cyclohexanone counterparts, likely due to the increased planarity of the five-membered ring, which enhances π-conjugation and facilitates better interaction with the enzyme's active site.[3]

  • Effect of Phenyl Ring Substituents: The introduction of electron-withdrawing groups, such as chlorine and bromine, at the para-position of the phenyl rings significantly enhances inhibitory activity.[3] These groups can stabilize the enone system through inductive effects and increase lipophilicity, promoting hydrophobic interactions within the active site.[3]

SAR in Anti-inflammatory and Anticancer Activities

Research on 2-(E)-(un)substituted benzylidene cyclopentanone derivatives has shed light on their potential as dual inhibitors of cyclooxygenase (CO) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[4] Furthermore, some of these derivatives have demonstrated notable anticancer activity.[4] The introduction of an amino group at the ortho position of a related benzophenone scaffold has been shown to be crucial for enhanced growth inhibition in cancer cell lines.[8]

Diagram 2: Logic of Structure-Activity Relationship Exploration.

Biological Activities and Potential Mechanisms of Action

Structural analogs of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one have been investigated for a variety of biological activities.

Anti-inflammatory Activity

As mentioned, certain benzylidene cyclopentanone derivatives act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), suggesting their potential as broad-spectrum anti-inflammatory agents.[4] The inhibition of these enzymes blocks the production of pro-inflammatory prostaglandins and leukotrienes.

Anticancer Activity

Several cyclopentanone derivatives have shown promising anticancer properties.[4] The proposed mechanisms of action are diverse and can include:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.

Enzyme Inhibition

The cyclopentanone scaffold has been successfully incorporated into inhibitors of various enzymes. For instance, bis(arylidene)cycloalkanones have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism, suggesting their potential in the management of diabetes.[3]

Diagram 3: Potential Mechanisms of Action for Cyclopentanone Analogs.

Conclusion and Future Directions

The 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one core structure represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of the cyclopentanone scaffold allows for the generation of diverse chemical libraries for biological screening. The initial SAR studies on related analogs have provided valuable insights into the structural requirements for various biological activities.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesizing a broader range of analogs with systematic variations in all three key regions: the cyclopentanone ring, the benzyl substituent, and the linker.

  • In-depth Biological Evaluation: Screening these analogs against a wider panel of biological targets to identify novel activities and mechanisms of action.

  • Quantitative SAR and Computational Modeling: Employing computational tools to build robust QSAR models that can predict the activity of new analogs and guide future synthetic efforts.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

By combining synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of this fascinating class of compounds can be unlocked.

References

  • Zang, H., & Su, W. (2013). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC.
  • Organic Syntheses. (n.d.). 2-allylcyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for 2-benzyl cyclopentanone.
  • MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2, 2-dimethyl cyclopentanone. Retrieved from [Link]

  • ACS Publications. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega.
  • Google Patents. (n.d.). Process for the preparation of 2-alkyl-cyclopentanones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 2-Methoxy Carbonyl Cyclopentanone: A Versatile Pharmaceutical Intermediate. Retrieved from [Link]

  • Mahdi, M. A., et al. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Tropical Life Sciences Research, 35(1), 1-15.
  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • ResearchGate. (2023). New type of cross-conjugated cyclopentanones as of ketocyanine dye - 2-arylidene-5-((dimethylamino)methylene)cyclopentanones: synthesis and photophysical properties.
  • ResearchGate. (2015). New Way of Production of Cyclopentanone.
  • PubMed. (1998). [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides]. Retrieved from [Link]

  • Chemical Review and Letters. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]

  • RSC Publishing. (2022). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors.
  • PubMed. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Retrieved from [Link]

  • PubMed. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Retrieved from [Link]

  • PubMed. (2023). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Retrieved from [Link]

  • MDPI. (2014).
  • TÜBİTAK Academic Journals. (2023). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • MDPI. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

Sources

Methodological & Application

Application Note: Precision Engineering of Chiral 2-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclopentanone motif is a structural cornerstone in bioactive natural products (e.g., prostaglandins, jasmonates) and a "privileged scaffold" in modern drug discovery. However, the asymmetric synthesis of 2-substituted cyclopentanones presents a distinct thermodynamic challenge: the


-stereocenter is highly susceptible to racemization (epimerization) via enolization, particularly when the substituent is a simple alkyl group (tertiary center).

To overcome this, modern synthetic strategies favor quaternary stereocenters (which block enolization) or kinetic trapping under mild conditions. This guide details three industry-validated protocols, prioritizing the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) as the gold standard for generating stable, all-carbon quaternary centers.

Method Selection Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on target structure stability and substitution pattern.

MethodSelection cluster_quat Stable Configuration cluster_tert Labile Configuration start Target: 2-Substituted Cyclopentanone q_check Is the u03b1-Carbon Quaternary? start->q_check pd_route Method A: Pd-Catalyzed DAAA (Stoltz/Trost Protocol) q_check->pd_route Yes (Gem-disubstituted) tert_check Is the substituent derived from an electrophile? q_check->tert_check No (Tertiary H) reason_quat Prevents epimerization; High ee% for sterically congested centers. pd_route->reason_quat ptc_route Method B: Asymmetric PTC (Maruoka Protocol) tert_check->ptc_route Yes (Alkylation) cu_route Method C: Cu-Catalyzed Conjugate Addition tert_check->cu_route No (Nucleophilic Addition)

Figure 1: Strategic decision matrix for selecting the asymmetric synthesis pathway. High-contrast nodes indicate critical decision points.

Method A: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

Best For: Creating all-carbon quaternary stereocenters. Why: This reaction couples bond formation with the release of CO₂, driving the reaction forward and generating a specific enolate geometry that is trapped by the chiral catalyst. It solves the "epimerization problem" by permanently blocking the


-position.
Mechanism & Causality

The reaction proceeds via a specific sequence:

  • Oxidative Addition: Pd(0) inserts into the allyl enol carbonate.

  • Decarboxylation: Loss of CO₂ generates a specific enolate-Pd

    
    -allyl ion pair.
    
  • Asymmetric Ion-Pairing: The chiral ligand (typically PHOX or Trost-type) directs the reductive elimination.

PdCycle sub Allyl Enol Carbonate pd_ox Oxidative Addition (Pd-Allyl Species) sub->pd_ox Pd(0) decarb Decarboxylation (-CO2) pd_ox->decarb enolate Chiral Ion Pair (Enolate + Pd-Allyl) decarb->enolate Irreversible Step prod Alpha-Quaternary Cyclopentanone enolate->prod Reductive Elimination (Stereo-determining)

Figure 2: The catalytic cycle of Pd-DAAA. The irreversible decarboxylation step is the thermodynamic driver.

Protocol: Stoltz-Type Alkylation

This protocol utilizes the electron-deficient PHOX ligands, which have shown superior performance for cyclic ketones compared to standard phosphines [1].

Reagents:

  • Substrate: Allyl

    
    -ketoester or Allyl enol carbonate (1.0 equiv).
    
  • Catalyst Precursor: Pd₂(dba)₃ (2.5 mol% Pd).

  • Ligand: (S)-(CF₃)₃-t-BuPHOX (3.0 mol%) [2].

  • Solvent: Toluene or Methylcyclohexane (0.033 M).

  • Temperature: 25 °C (Ambient).

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, charge a flame-dried flask with Pd₂(dba)₃ (11.5 mg, 0.0125 mmol) and the PHOX ligand (17.5 mg, 0.03 mmol). Add anhydrous toluene (15 mL) and stir at 25 °C for 30 minutes. The solution should turn from dark purple to orange/brown, indicating complex formation.

  • Substrate Addition: Add the allyl enol carbonate substrate (0.5 mmol) dissolved in toluene (1.5 mL).

  • Reaction: Stir at 25 °C. Monitor by TLC or GC-MS. CO₂ evolution is often visible. Reaction time is typically 2–12 hours.

  • Workup: Filter the reaction mixture through a small pad of silica gel to remove the palladium. Rinse with Et₂O.[1]

  • Purification: Concentrate in vacuo and purify via flash chromatography.

Critical Note: The use of non-polar solvents like hexane or methylcyclohexane often increases enantioselectivity (ee) by tightening the ion pair between the cationic Pd-complex and the enolate [1].

Method B: Asymmetric Phase Transfer Catalysis (PTC)

Best For: Creating tertiary stereocenters or desymmetrizing meso-ketones. Why: Organocatalysis avoids heavy metals. Using Maruoka catalysts (chiral spiro-ammonium salts), one can achieve high enantioselectivity at the interface of organic/aqueous layers without requiring strictly anhydrous conditions [3].

Protocol: Maruoka -Alkylation

Reagents:

  • Substrate: 2-substituted cyclopentanone (or protected equivalent) (1.0 equiv).

  • Electrophile: Alkyl halide (e.g., Benzyl bromide) (1.2 equiv).

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%) [4].

  • Base: 50% aqueous KOH.

  • Solvent: Toluene.

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve the ketone (0.5 mmol) and the chiral ammonium catalyst (0.005 mmol) in toluene (2.5 mL).

  • Initiation: Add 50% aqueous KOH (1.5 mL) at 0 °C.

  • Alkylation: Add the alkyl halide dropwise. Vigorous stirring is essential to maximize the interfacial surface area.

  • Quench: Neutralize with saturated NH₄Cl solution. Extract with EtOAc.

Troubleshooting: If racemization of the product is observed, lower the temperature to -20 °C or use CsOH as a base to alter the cation effect.

Method C: Copper-Catalyzed Conjugate Addition

Best For: Introducing the 2-substituent via 1,4-addition to a cyclopentenone, often followed by an "enolate trap." Why: This method builds the stereocenter before the carbonyl alpha-position is fully established, or sets a remote stereocenter that dictates the alpha-stereochemistry via substrate control [5].

Protocol: Feringa/Alexakis Type Addition

Reagents:

  • Substrate: 2-Cyclopentenone.

  • Nucleophile: Grignard Reagent (R-MgBr).

  • Catalyst: CuBr·SMe₂ (1.0 mol%) + Feringa Phosphoramidite Ligand (1.1 mol%) [6].

  • Solvent: CH₂Cl₂ or Et₂O.

Step-by-Step Workflow:

  • Complexation: Dissolve CuBr·SMe₂ and the ligand in CH₂Cl₂ under N₂. Stir for 20 min.

  • Addition: Add 2-cyclopentenone. Cool to -78 °C.

  • Reaction: Add R-MgBr dropwise over 1 hour.

  • Trapping (Optional): To create a 2,3-disubstituted system, add an alkyl halide (R'-X) to the enolate intermediate before quenching.

  • Quench: Add MeOH (mild) or NH₄Cl (standard).

Comparative Analysis & Data Summary

FeatureMethod A: Pd-DAAA (Stoltz)Method B: PTC (Maruoka)Method C: Cu-Conj. Addition
Primary Utility Quaternary CentersTertiary Centers / Desymmetrization3-Substituted / 2,3-Disubstituted
Enantioselectivity (ee) Excellent (90-99%)Good to Excellent (85-95%)Excellent (94-99%)
Scaleability High (Low catalyst loading)Very High (Cheap reagents)Moderate (Cryogenic temps)
Epimerization Risk None (Quaternary blocked)Moderate (Requires care)Low (If quenched carefully)
Key Limitation Requires synthesis of enol carbonate precursorSubstrate scope limited by electrophile reactivityLimited to Michael acceptors

References

  • Stoltz, B. M., et al. (2015).[2] "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters, 17(21), 5160–5163. Link[2]

  • Stoltz, B. M., et al. (2019). "Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones." Caltech Library. Link

  • Maruoka, K., et al. (2013).[3] "Recent developments in asymmetric phase-transfer reactions." Angewandte Chemie International Edition, 52(16), 4312-4348.[3] Link

  • Maruoka, K., et al. (2015).[4] "Phase-transfer-catalyzed asymmetric desymmetrizations of cyclopentanones." Organic Chemistry Frontiers, 2, 336-339.[4] Link

  • Feringa, B. L., et al. (2008). "Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones." PNAS, 105(36). Link

  • Alexakis, A., et al. (2002). "Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones." Journal of the American Chemical Society, 124(19), 5262–5263. Link

Sources

Application Note: Enantioselective Synthesis of 2-Aryl Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes high-impact methodologies for the enantioselective synthesis of 2-aryl cyclopentanones , addressing the distinct challenges of constructing quaternary versus tertiary stereocenters.

Executive Summary & Strategic Analysis

The 2-aryl cyclopentanone motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antimicrobial agents, NK1 receptor antagonists, and ketamine analogs. However, its synthesis presents a dichotomy in difficulty based on the substitution pattern at the C2 position:

  • Scenario A: Quaternary Stereocenters (2-Aryl-2-Alkyl).

    • Status: Highly Robust.

    • Method of Choice: Pd-Catalyzed Asymmetric

      
      -Arylation.
      
    • Why: The presence of the alkyl group prevents enolization-induced racemization, allowing for high enantiomeric excess (ee) using established ligands (e.g., BINAP, PHOX).

  • Scenario B: Tertiary Stereocenters (2-Aryl-2-H).

    • Status: High Risk of Racemization.

    • Challenge: The

      
      -proton is highly acidic (
      
      
      
      ). Standard basic conditions for cross-coupling lead to rapid product racemization.
    • Method of Choice: Asymmetric Epoxidation-Rearrangement (Shi Strategy).

    • Why: This route avoids strong bases after the stereocenter is formed, installing chirality via an epoxide intermediate that rearranges stereospecifically.

Protocol A: Quaternary Centers via Pd-Catalyzed -Arylation

Target: 2-Aryl-2-Methylcyclopentanone (and analogs). Primary Reference: Stoltz, B. M. et al. & Hartwig, J. F. et al.[1]

Mechanistic Insight

Success relies on the kinetic stabilization of the palladium enolate. The use of electron-rich, bidentate phosphine ligands (like BINAP or Segphos) creates a chiral pocket that discriminates between the enantiotopic faces of the enolate during the reductive elimination step.

Reagents & Equipment[2]
  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand:

    
     or 
    
    
    
    (Stoltz-type PHOX ligands are also excellent).
  • Base:

    
     (Sodium tert-butoxide) – Must be sublimed grade, stored in glovebox.
    
  • Solvent: Toluene (Anhydrous, deoxygenated).

  • Substrates: 2-Methylcyclopentanone, Aryl Bromide.

Step-by-Step Protocol
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube or reaction vial with:

    • 
       (1.0 mol %)
      
    • 
       (1.2 mol %)
      
    • 
       (1.3 equiv)
      
    • Aryl Bromide (1.0 equiv)

  • Solvent Addition: Add anhydrous Toluene (

    
     concentration relative to substrate).
    
  • Substrate Addition: Add 2-Methylcyclopentanone (1.1 equiv).

  • Reaction: Seal the vessel and remove from glovebox. Stir at 80–100 °C for 12–24 hours.

    • Checkpoint: Monitor conversion via GC-MS. The reaction mixture should turn from dark red/orange to a lighter yellow/brown suspension upon completion.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    ).
  • Purification: Flash chromatography on silica gel.

    • Note: Quaternary products are stable to silica gel chromatography.

Data Summary (Typical Results)
Substrate (Aryl Bromide)Yield (%)ee (%)Notes
Phenyl bromide8894Standard benchmark
4-OMe-Phenyl bromide8291Slower reaction rate
2-Methylphenyl bromide7588Steric hindrance reduces yield slightly

Protocol B: Tertiary Centers via Shi Epoxidation-Rearrangement

Target: 2-Arylcyclopentanone (with


-H).
Primary Reference: Shi, Y. et al. (Angew.[2] Chem. Int. Ed. 2006)
Mechanistic Insight

Direct arylation fails here due to racemization. This protocol uses a "chiral pool" strategy.

  • Epoxidation: A 1-arylcyclopentene is epoxidized using the fructose-derived Shi Catalyst , which is highly enantioselective.

  • Rearrangement: A Lewis acid (e.g.,

    
    ) triggers a semi-pinacol rearrangement. The aryl group migrates, and the epoxide oxygen becomes the ketone carbonyl. This is stereospecific (inversion or retention depending on mechanism), preserving the high ee set by the epoxidation.
    
Reagents
  • Substrate: 1-Phenylcyclopentene.

  • Catalyst: Shi Epoxidation Ketone (D-Fructose derivative).[3]

  • Oxidant: Oxone (

    
    ).
    
  • Buffer:

    
     / 
    
    
    
    (pH control is vital for Oxone stability).
  • Rearrangement Catalyst:

    
     or 
    
    
    
    .
Step-by-Step Protocol
Phase 1: Asymmetric Epoxidation
  • Solution A: Dissolve Oxone (1.5 equiv) in aqueous

    
     (
    
    
    
    ).
  • Solution B: Dissolve

    
     (5.8 equiv) in water.
    
  • Reaction: In a flask, combine 1-Arylcyclopentene (1.0 equiv) and Shi Catalyst (0.3 equiv) in

    
     (dimethoxymethane) (1:2 v/v). Cool to 0 °C .
    
  • Addition: Simultaneously add Solution A and Solution B dropwise over 2 hours via syringe pump. Maintain pH

    
    .[3]
    
  • Quench: Dilute with pentane and water. Extract organic layer.[4]

  • Isolation: Rapid filtration through a short pad of silica (buffered with 1%

    
     to prevent opening). Do not purify extensively yet. 
    
Phase 2: Lewis Acid Rearrangement
  • Setup: Dissolve the crude epoxide in anhydrous

    
     (
    
    
    
    ). Cool to -78 °C .
  • Catalysis: Add

    
     (1.1 equiv) dropwise.
    
  • Warming: Allow to warm slowly to 0 °C over 1 hour.

  • Workup: Quench with saturated

    
    .
    
  • Purification: Flash chromatography.

    • Critical Warning: Use neutral alumina or silica deactivated with

      
      . The product is prone to racemization on acidic silica.
      

Visualization of Workflows

Pd-Catalyzed Cycle (Quaternary Center)

Pd_Cycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Base Base Exchange (NaOtBu -> NaBr) OxAdd->Base + NaOtBu Enolate Enolate Coordination (Pd-O vs Pd-C Tautomer) Base->Enolate + Ketone RedElim Reductive Elimination (C-C Bond Formation) Enolate->RedElim Stereodetermining Step RedElim->Pd0 Regeneration Product Chiral 2-Aryl Cyclopentanone RedElim->Product Release

Caption: Catalytic cycle for Pd-catalyzed


-arylation. The reductive elimination step determines enantioselectivity.
Shi Epoxidation-Rearrangement Pathway (Tertiary Center)

Shi_Pathway Substrate 1-Arylcyclopentene Epoxide Chiral Epoxide (Intermediate) Substrate->Epoxide Oxone, pH 10.5 ShiCat Shi Catalyst (Dioxirane) ShiCat->Epoxide Catalysis Rearrange Lewis Acid (BF3) Rearrangement Epoxide->Rearrange -78°C Product 2-Aryl Cyclopentanone (High ee, Tertiary) Rearrange->Product 1,2-Shift

Caption: Two-stage protocol avoiding basic conditions to preserve the tertiary stereocenter.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pd-Method) Catalyst poisoning or incomplete enolization.Switch to

as base (generate enolate at -78°C first). Ensure

-free conditions.
Low ee (Pd-Method) Ligand oxidation or high temperature.Use fresh ligand. Lower reaction temp to 60°C (requires longer time).
Racemization (Shi Method) Acidic workup or silica gel acidity.Use Neutral Alumina for purification. Add 1%

to eluent. Avoid prolonged storage.
Incomplete Epoxidation pH drift (Oxone decomposes).Monitor pH strictly. Use automated syringe pump for base addition.

References

  • Stoltz, B. M., et al. "Palladium-Catalyzed Enantioselective Oxidation of Alcohols: A Stereodivergent Approach." Journal of the American Chemical Society, 2013.[4] (Contextual grounding for Pd-enolate chemistry). Link

  • Shen, Y.-M., Wang, B., & Shi, Y. "Enantioselective Synthesis of 2-Aryl Cyclopentanones by Asymmetric Epoxidation and Epoxide Rearrangement." Angewandte Chemie International Edition, 2006, 45(9), 1429–1432. Link

  • Liao, X., Weng, Z., & Hartwig, J. F. "Enantioselective

    
    -Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel." Journal of the American Chemical Society, 2008, 130(1), 195–200. Link
    
  • Hayashi, T., et al. "Rh-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Enones." Chemical Reviews, 2003. (Reference for alternative conjugate addition strategies). Link

  • Jurkauskas, V., & Buchwald, S. L. "Dynamic Kinetic Resolution via Asymmetric Conjugate Reduction: Enantio- and Diastereoselective Synthesis of 2,4-Dialkyl Cyclopentanones."[5][6] Journal of the American Chemical Society, 2002, 124(12), 2892–2893.[5] Link

Sources

Analytical methods for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Introduction & Molecule Profile

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (also known as o-methoxybenzylcyclopentanone) is a critical intermediate in the synthesis of fused ring systems and pharmaceutical precursors, including analogs of acetylcholinesterase inhibitors.[1][2] Its characterization is complicated by potential keto-enol tautomerism (though less pronounced in


-alkylated systems compared to 

-dicarbonyls) and the presence of a chiral center at the C2 position.[1][2]

This guide provides a self-validating analytical framework. We move beyond simple "testing" to "structural confirmation," addressing the specific impurities arising from its standard synthesis: the Aldol condensation of cyclopentanone with 2-methoxybenzaldehyde followed by hydrogenation.[1][2]

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Analysis
CAS Number 2866-63-9Unique Identifier
Formula / MW C₁₃H₁₆O₂ / 204.27 g/mol Detectable by GC-MS and LC-MS
Boiling Point ~150–160 °C (at reduced pressure)Suitable for Gas Chromatography
LogP ~2.4 (Predicted)Retains well on C18 RP-HPLC
Chromophore Anisole moiety (2-methoxybenzene)UV

approx. 270–280 nm
Chirality 1 Stereocenter (C2)Requires Chiral HPLC for enantiomeric purity

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing a raw batch of the target molecule, ensuring no critical impurity is overlooked.

AnalyticalWorkflow RawSample Raw Sample (Synthesis Batch) Solubility Solubility Check (MeOH/ACN) RawSample->Solubility HPLC Protocol 1: HPLC-UV/MS (Purity & Non-volatiles) Solubility->HPLC GC Protocol 2: GC-MS (Volatiles & Residual Solvents) Solubility->GC Decision Purity > 98%? HPLC->Decision GC->Decision NMR Protocol 3: NMR (1H/13C) (Structural ID) Chiral Protocol 4: Chiral LC (Enantiomeric Excess) NMR->Chiral Release Release for Downstream Use Chiral->Release Decision->NMR Yes Recryst Recrystallization/ Distillation Decision->Recryst No Recryst->Solubility Retest

Figure 1: Integrated Analytical Workflow. This logic ensures that expensive chiral and NMR analyses are only performed on chemically pure material.[1]

Protocol 1: Reverse-Phase HPLC-UV/MS (Purity Assay)

Objective: Quantify the main product and detect the two most common synthetic impurities:

  • 2-Methoxybenzaldehyde (Unreacted starting material).[1][2]

  • 2-(2-Methoxybenzylidene)cyclopentan-1-one (The unsaturated intermediate).[1][2]

Mechanism: The separation relies on hydrophobic interaction.[2] The unsaturated intermediate (benzylidene) is more conjugated and planar, typically eluting later than the target molecule on a C18 column due to stronger


 interactions with the stationary phase.[1]
Method Parameters
  • Instrument: HPLC with PDA (Photodiode Array) and MS (ESI+).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acid ensures ionization for MS).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30 °C.

  • Detection: UV at 275 nm (Primary), 254 nm (Secondary).[1] MS Scan 100–400 m/z.[2]

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Equilibration
10.090Linear Gradient (Elute hydrophobic impurities)
12.090Wash
12.130Re-equilibration
15.030End

System Suitability Test (SST):

  • Resolution (

    
    ):  > 1.5 between Target Ketone and Benzylidene impurity.
    
  • Tailing Factor: < 1.5 for the main peak.[2]

Protocol 2: GC-MS (Volatile Impurity Profiling)[1]

Objective: Confirm molecular mass and detect residual cyclopentanone (starting material) which has weak UV absorbance and may be missed by HPLC.

Mechanism: Separation by boiling point and polarity.[2] The target molecule (MW 204) is sufficiently volatile.[1][2]

Method Parameters
  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet Temp: 250 °C (Split ratio 20:1).

  • Oven Program:

    • Hold 60 °C for 2 min (Elutes Cyclopentanone).

    • Ramp 15 °C/min to 280 °C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI) at 70 eV.[1][2]

Mass Spectral Interpretation (Key Fragments)
  • m/z 204 (M+): Molecular ion (moderate intensity).[1]

  • m/z 121: Base Peak . The 2-methoxybenzyl cation (tropylium-like resonance stabilization).[1][2] This is the diagnostic fragment for the ortho-methoxy benzyl group.[2]

  • m/z 91: Tropylium ion (secondary fragment from benzyl cleavage).[1][2]

Protocol 3: Spectroscopic Identification (NMR & IR)

Objective: Structural proof. This confirms the hydrogenation of the double bond (disappearance of alkene proton) and the integrity of the ether linkage.[1][2]

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.[1][2]

  • Key Diagnostic Bands:

    • 1735–1745 cm⁻¹: C=O[1] Stretch. Note: Cyclopentanones absorb at higher frequencies than cyclohexanones (typically ~1715 cm⁻¹) due to ring strain.[1]

    • 1240 & 1030 cm⁻¹: C–O–C asymmetric/symmetric stretching (Aryl alkyl ether).[1][2]

    • 2835 cm⁻¹: C–H stretch of the methoxy group (O-CH₃).[1][2]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃.[2]

  • Assignments:

    • 
       3.82 (3H, s):  Methoxy group (-OCH₃).[1]
      
    • 
       3.20 (1H, dd, 
      
      
      
      Hz):
      Benzylic proton
      
      
      (diastereotopic).[1]
    • 
       2.55 (1H, dd, 
      
      
      
      Hz):
      Benzylic proton
      
      
      .[1]
    • 
       2.30–2.45 (1H, m):  Methine proton at C2 (
      
      
      
      -carbonyl).[1]
    • 
       1.50–2.20 (6H, m):  Cyclopentanone ring protons.[1][2]
      
    • 
       6.80–7.25 (4H, m):  Aromatic protons.[1][2]
      

Critical Quality Attribute (CQA): The absence of a singlet/doublet around 7.3–7.5 ppm confirms the absence of the benzylidene (alkene) precursor.[1]

Protocol 4: Chiral HPLC (Enantiomeric Purity)

Objective: The molecule has a chiral center at C2.[2] Synthesis usually yields a racemate (


).[1][2] For drug development, separating the (

) and (

) enantiomers is often required.[1]

Method Strategy: Since the molecule lacks an acidic/basic handle for salt formation, direct chiral chromatography on a polysaccharide-based stationary phase is the gold standard.[1][2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 275 nm.[2]

  • Expected Result: Baseline separation of enantiomers.

    • Note: If peak splitting is poor, lower the temperature to 10–15 °C to improve selectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61673820, 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2] John Wiley & Sons.[2][3][4][5][6] (Standard reference for IR/NMR interpretation of cyclopentanones).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for neutral benzyl-ketone separation). Retrieved from [Link]

  • NIST Chemistry WebBook. Mass Spectrum of Benzylcyclopentanone Derivatives. (Used for fragmentation pattern correlation).[1][2] Retrieved from [Link][1]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

[2]

Introduction & Scientific Context

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (also known as 2-(2-methoxybenzyl)cyclopentanone) is a lipophilic ketone intermediate.[2] It is typically synthesized via the aldol condensation of o-anisaldehyde with cyclopentanone to form the unsaturated "enone" intermediate, followed by catalytic hydrogenation.[2]

Analytical Challenges

The primary challenge in analyzing this molecule is differentiating the target saturated ketone from its unsaturated precursor (2-[(2-methoxyphenyl)methylene]cyclopentan-1-one) .[2] These two species share the same anisole chromophore and have similar solubilities, but distinct hydrodynamic volumes and pi-electron densities.[2]

  • Target: Saturated C-C bond at the bridge.[2] Flexible conformation.[2]

  • Critical Impurity: Double bond at the bridge (conjugated system).[2] Planar, rigid conformation.[2]

This protocol utilizes a C18 stationary phase with a specific gradient profile to maximize the resolution (

2

Method Development Strategy

Stationary Phase Selection

A high-carbon-load C18 (Octadecylsilane) column is selected.[2] The target molecule is moderately lipophilic (LogP

22
Mobile Phase & pH[2]
  • Solvent A (Aqueous): Water with 0.1% Phosphoric Acid (

    
    ).[2] The acidic modifier (pH ~2.[2]5) suppresses the ionization of trace acidic impurities and minimizes silanol activity.[2]
    
  • Solvent B (Organic): Acetonitrile (ACN).[2] ACN is chosen over methanol for its lower viscosity (allowing higher flow rates) and lower UV cutoff, enabling sensitive detection of non-aromatic impurities at 210 nm.[2]

Detection
  • 275 nm: Targets the anisole (methoxybenzene) ring and the ketone

    
     transition.[2] This wavelength provides specificity for the target and the benzylidene impurity.[2]
    
  • 210 nm: Universal detection for tracking potential aliphatic impurities (e.g., cyclopentanone self-condensation products) that lack strong UV chromophores.[2]

Detailed Experimental Protocol

Equipment & Reagents[2]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent (Quaternary Pump, DAD/VWD, Autosampler, Column Oven).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    (or equivalent L1 column).
  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Milli-Q Water (

      
      ).[2]
      
    • Phosphoric Acid (85%, HPLC Grade).[2]

Chromatographic Conditions
ParameterSetting
Column Temperature

Flow Rate

Injection Volume

Detection (UV) Channel A: 275 nm (Quantification)Channel B: 210 nm (Impurity Profiling)
Run Time 25 Minutes
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile
Gradient Program

The gradient is designed to retain the polar starting materials early, separate the critical pair (Target vs. Enone) in the middle, and wash out lipophilic dimers at the end.[2]

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0 7030Initial Equilibration
2.0 7030Isocratic Hold (Elute polar impurities)
15.0 1090Linear Ramp (Elute Target & Enone)
20.0 1090Wash Step (Elute dimers)
20.1 7030Return to Initial
25.0 7030Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[2]

  • Standard Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (

    
    ).
    
  • Test Sample: Prepare at

    
     in Diluent. Filter through a 
    
    
    PTFE syringe filter before injection.[2]

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must meet the following criteria using the Standard Solution.

ParameterAcceptance CriteriaRationale
Retention Time (RT)

Confirms mobile phase composition accuracy.
Theoretical Plates (N)

Ensures column efficiency.[2]
Tailing Factor (T)

Checks for secondary interactions/column aging.[2]
Resolution (

)

Between Target and "Enone" Impurity (if present).
Precision (RSD)

Based on 5 replicate injections of Standard.

Method Logic & Troubleshooting (Visualized)

The following diagrams illustrate the impurity origins and the troubleshooting decision tree.

Impurity Origin & Separation Logic

ImpurityLogiccluster_HPLCRP-HPLC Elution Order (C18)StartStarting MaterialsReactionAldol CondensationStart->ReactionBase Cat.IntermedEnone Intermediate(Unsaturated)Reaction->Intermed -H2OHydroHydrogenationIntermed->Hydro +H2 / Pd/CTargetTarget Molecule(Saturated Ketone)Hydro->Target Major ProductOverRedOver-Reduction(Alcohol Impurity)Hydro->OverRed Excess H2RT11. Polar Start Mat.(RT ~2-3 min)RT22. Alcohol Impurity(RT ~8 min)RT33. Target Ketone(RT ~10 min)RT44. Enone Impurity(RT ~12 min)

Caption: Synthesis pathway mapping to expected RP-HPLC elution order. The critical separation is between the Target and the Enone.

Troubleshooting Decision Tree

TroubleshootingIssueProblem DetectedCheck1Peak Tailing > 1.5?Issue->Check1Action1Replace Column orCheck pH (Ensure < 3.0)Check1->Action1YesCheck2Poor Resolution(Target vs Enone)Check1->Check2NoAction2Decrease Gradient Slope(e.g., 30% to 90% over 20 min)Check2->Action2YesCheck3Ghost Peaks / CarryoverCheck2->Check3NoAction3Increase Wash Step Timeor Check Needle WashCheck3->Action3Yes

Caption: Step-by-step troubleshooting guide for common chromatographic issues in this method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16073835, 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one. Retrieved from [Link][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[2] Wiley.[2] (Standard text for RP-HPLC mechanism and method development).

Important Note on Stereochemistry

The molecule 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one possesses a chiral center at the C2 position of the cyclopentanone ring.[2] The RP-HPLC method described above separates components based on chemical purity (polarity/hydrophobicity) and will not resolve enantiomers.[2] If enantiomeric excess (ee%) determination is required, a Chiral Normal Phase method (e.g., using a Daicel Chiralpak AD-H or OD-H column with Hexane/IPA mobile phase) must be developed separately.[2]

Technical Application Note: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one as a Versatile Scaffold

[1]

Executive Summary

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is a strategic carbocyclic intermediate in the synthesis of neuroactive agents and anti-inflammatory scaffolds.[1] Structurally, it represents a ring-contracted, saturated analog of the indanone pharmacophore found in Donepezil (Aricept) , a gold-standard acetylcholinesterase (AChE) inhibitor.

This Application Note details the utility of this scaffold in Structure-Activity Relationship (SAR) studies, specifically for optimizing hydrophobic interactions in the AChE active site and developing curcuminoid analogs. We provide a validated, two-step synthesis protocol designed to maximize regioselectivity and yield, avoiding the poly-alkylation issues common in direct alkylation methods.

Scientific Rationale & Pharmacophore Mapping[1]

Neurotherapeutics (AChE Inhibition)

The 2-methoxybenzyl motif is a privileged substructure in medicinal chemistry.[1] In the context of Alzheimer’s disease therapeutics:

  • Pharmacophore Mimicry: The target molecule mimics the lipophilic indanone core of Donepezil. Replacing the rigid 6-membered benzene ring of indanone with a flexible cyclopentanone ring allows researchers to probe the steric constraints of the AChE peripheral anionic site (PAS).

  • Binding Mechanism: The ortho-methoxy group acts as a crucial hydrogen bond acceptor.[1] Docking studies of related benzyl-ketones suggest that this methoxy group interacts with solvent water networks or specific residues (e.g., Phe295) within the enzyme gorge, enhancing binding affinity.

Anti-Inflammatory & Oncology (Curcuminoids)

This molecule serves as a saturated control in the study of diarylpentanoids (curcumin analogs).[1]

  • Michael Acceptor Status: Synthetic curcumin analogs often feature an

    
    -unsaturated ketone (enone) which acts as a Michael acceptor, covalently modifying cysteines in targets like NF-
    
    
    B.[1]
  • SAR Utility: By reducing the enone to the saturated ketone (the target molecule), researchers can decouple the covalent reactivity from the non-covalent binding affinity, validating the mechanism of action for anti-cancer candidates.

Visualization of Chemical Space

The following diagram illustrates the central role of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one in diverging synthetic pathways toward bioactive targets.

GStartCyclopentanone(Starting Material)IntermediateEnone Intermediate(Michael Acceptor)Start->IntermediateAldol Condensation(Base/Acid)Aldehyde2-MethoxybenzaldehydeAldehyde->IntermediateTargetTARGET SCAFFOLD2-[(2-Methoxyphenyl)methyl]cyclopentan-1-oneIntermediate->TargetPd/C Hydrogenation(H2, 1 atm)CurcuminSaturated Curcuminoids(Negative Control / SAR)Intermediate->CurcuminBis-alkylation pathDonepezilDonepezil Analogs(AChE Inhibitors)Target->DonepezilReductive Amination(with Piperidines)SpiroSpiro-Indane Derivatives(CNS Active)Target->SpiroCyclization / AcidTarget->CurcuminComparative SAR

Caption: Synthetic divergence from the target scaffold to major medicinal chemistry classes.

Experimental Protocols

Protocol A: Regioselective Synthesis

Objective: Synthesize 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one with >95% purity. Rationale: Direct alkylation of cyclopentanone with benzyl halides often yields mixtures of mono- and di-alkylated products.[1] The Aldol-Condensation/Hydrogenation sequence guarantees mono-substitution at the alpha position.[1]

Step 1: Aldol Condensation[1][2]
  • Reagents: Cyclopentanone (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.[1]

  • Procedure:

    • Dissolve 2-methoxybenzaldehyde (10 mmol) and cyclopentanone (10 mmol) in Ethanol (20 mL).

    • Add NaOH (5 mL, 10%) dropwise at 0°C.

    • Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product (Enone) will appear as a UV-active spot.[1]

    • Workup: Neutralize with dilute HCl, extract with Ethyl Acetate (3x), wash with brine, and dry over Na2SO4.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography.[1]

    • Yield: Expect 80-90% of the benzylidene intermediate.[1]

Step 2: Catalytic Hydrogenation (Reduction)[1]
  • Reagents: Enone intermediate, 10% Pd/C (5 mol%), Methanol or Ethyl Acetate, H2 balloon.

  • Procedure:

    • Dissolve the enone in Methanol (0.1 M concentration).

    • Add 10% Pd/C catalyst carefully under Argon flow.[1]

    • Purge system with Hydrogen gas (balloon pressure is sufficient).[1]

    • Stir vigorously at RT for 2-4 hours. Note: Monitor closely to avoid reducing the ketone to an alcohol.

    • Filtration: Filter through a Celite pad to remove Pd/C.[1]

    • Concentration: Evaporate solvent under reduced pressure.

    • Result: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one as a clear or pale yellow oil.[1]

Protocol B: Functionalization (Reductive Amination)

Objective: Install an amine pharmacophore (e.g., for Donepezil mimicry).

  • Reagents: Target Ketone (1.0 eq), Amine (e.g., Piperidine derivative, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).[1]

  • Procedure:

    • Mix Ketone and Amine in DCE.[1] Add 1 drop of Acetic Acid. Stir for 30 min to form the iminium ion.

    • Add STAB portion-wise at 0°C.

    • Stir overnight at RT.

    • Quench: Add sat. NaHCO3 solution. Extract with DCM.[1]

    • Outcome: This yields the cis/trans amine isomers, which can be separated by HPLC if specific stereochemistry is required for binding assays.

Analytical Data Profile (Predicted)

PropertyValue / Description
Molecular Formula C13H16O2
Molecular Weight 204.27 g/mol
Appearance Pale yellow oil or low-melting solid
1H NMR (CDCl3) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

6.8-7.3 (m, 4H, Ar-H), 3.82 (s, 3H, OMe), 3.15 (dd, 1H, Ar-CH2-), 2.55 (m, 1H, Ar-CH2-), 2.30 (m, 1H,

-CH), 1.5-2.2 (m, 6H, Ring protons).[1][3][4][5]
Key IR Signals 1735 cm

(C=O, cyclopentanone), 1240 cm

(Ar-O-C ether).[1]
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.[1]

Safety & Handling

  • Hazards: The compound is an organic ketone; treat as a potential irritant. 2-Methoxybenzaldehyde (precursor) is an irritant.[1]

  • Hydrogenation: Palladium on Carbon is pyrophoric when dry.[1] Always keep wet with solvent and handle under inert gas (Argon/Nitrogen).[1]

  • Storage: Store at 2-8°C under inert atmosphere to prevent alpha-oxidation over long periods.

References

  • Donepezil Structure & SAR: Sugimoto, H., et al. "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds."[1] Journal of Medicinal Chemistry 38.24 (1995): 4821-4829.[1] Link[1]

  • Cyclopentanone Synthesis via Aldol: Li, J. "Aldol Condensation."[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009.[1]

  • Curcuminoid Analogs: Liang, G., et al. "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin."[1] Bioorganic & Medicinal Chemistry Letters 18.4 (2008): 1525-1529.[1] Link[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry 61.11 (1996): 3849-3862.[1] Link[1]

  • AChE Docking Studies: Cheung, J., et al. "Structures of human acetylcholinesterase in complex with pharmacologically important ligands."[1] Journal of Medicinal Chemistry 55.22 (2012): 10282-10286.[1] Link[1]

Application Note: High-Purity Synthesis and Application of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CAS 2866-63-9) serves as a critical "privileged scaffold" intermediate in the synthesis of tricyclic fused ring systems, particularly hexahydrofluorenones and benzindane derivatives.[1] Its structural utility lies in the pre-installed ortho-methoxybenzyl moiety, which facilitates downstream intramolecular cyclization strategies (e.g., Friedel-Crafts or cation-olefin cyclizations) essential for constructing steroid analogs, alkaloids, and CNS-active pharmaceutical candidates.[1] This guide details two validated protocols for its synthesis—Stork Enamine Alkylation for high-fidelity laboratory scale and Aldol Condensation-Hydrogenation for industrial scale-up—and outlines its application in divergent synthesis.[1]

Critical Analysis & Strategic Utility

The synthesis of


-substituted cyclopentanones presents a classic regioselectivity challenge: preventing polyalkylation (gem-dialkylation) and ensuring mono-substitution at the 

-carbon.[1]
  • Direct Alkylation Risks: Treating cyclopentanone directly with a strong base (e.g., LDA, NaH) and 2-methoxybenzyl chloride often yields a mixture of mono-alkylated product (desired), di-alkylated byproducts, and self-condensation impurities.[1]

  • The Enamine Solution (Method A): The Stork Enamine protocol uses a pyrrolidine auxiliary to sterically and electronically deactivate the intermediate, ensuring exclusive mono-alkylation.[1] This is the preferred method for medicinal chemistry applications requiring >98% purity.[1]

  • The Condensation Solution (Method B): For kilogram-scale preparation, the cross-aldol condensation with 2-methoxybenzaldehyde followed by catalytic hydrogenation is more atom-economical and avoids amine waste, though it requires precise hydrogenation control to preserve the ketone.[1]

Validated Synthesis Protocols

Method A: Stork Enamine Alkylation (High Precision)

Best for: Research scale (1g – 50g), high purity requirements.

Reagents:
  • Cyclopentanone [CAS 120-92-3][1]

  • Pyrrolidine [CAS 123-75-1][1]

  • 2-Methoxybenzyl chloride [CAS 7035-02-1][1]

  • p-Toluenesulfonic acid (pTSA) (Catalyst)[1]

  • Solvents: Toluene (anhydrous), Dioxane, Water/HCl.[1]

Step-by-Step Protocol:
  • Enamine Formation:

    • In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclopentanone (1.0 eq, 8.4 g, 100 mmol), pyrrolidine (1.2 eq, 8.5 g), and pTSA (0.05 eq) in anhydrous toluene (150 mL).

    • Reflux for 4–6 hours until the theoretical amount of water (~1.8 mL) is collected in the trap.

    • Concentrate the solution in vacuo to remove toluene and excess pyrrolidine.[1] The resulting crude enamine (1-pyrrolidinocyclopentene) is moisture-sensitive; use immediately.[1]

  • Alkylation:

    • Dissolve the crude enamine in anhydrous 1,4-dioxane (100 mL) under nitrogen atmosphere.

    • Add 2-methoxybenzyl chloride (1.05 eq, 16.4 g) dropwise over 30 minutes.

    • Heat the mixture to reflux for 12 hours. A precipitate (iminium salt) may form.

  • Hydrolysis:

    • Cool the reaction to room temperature.[1] Add 10% aqueous HCl (50 mL) and stir vigorously for 2 hours at 40°C. This hydrolyzes the iminium salt back to the ketone.[1]

  • Workup & Purification:

    • Extract with ethyl acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purify via flash column chromatography (Hexanes:EtOAc 9:1).

    • Yield: Expected 65–75%.[1][2]

Method B: Aldol Condensation & Hydrogenation (Scalable)

Best for: Process chemistry, Scale-up (>100g).[1]

Step-by-Step Protocol:
  • Condensation (Formation of Enone):

    • To a solution of cyclopentanone (1.5 eq) and NaOH (2.5 M aq.) in methanol at 0°C, add 2-methoxybenzaldehyde (1.0 eq) dropwise.

    • Stir at room temperature for 12 hours. The product, 2-(2-methoxybenzylidene)cyclopentan-1-one , often precipitates as a solid.[1]

    • Filter and recrystallize from ethanol.[1]

  • Hydrogenation:

    • Dissolve the enone in ethyl acetate or ethanol in a hydrogenation vessel.[1]

    • Add 5% Pd/C catalyst (5 wt% loading).

    • Stir under H₂ atmosphere (1–3 atm) at room temperature.

    • Critical Control Point: Monitor reaction by TLC/GC every 30 mins to prevent over-reduction of the ketone to the alcohol. Stop immediately upon disappearance of the alkene.[1]

    • Filter through Celite to remove catalyst.[1] Concentrate to yield the target alkane.[1]

Visualization: Synthesis Workflows

SynthesisPathways Start Cyclopentanone Enamine Intermediate: 1-Pyrrolidinocyclopentene Start->Enamine Pyrrolidine pTSA, -H2O Aldol Aldol Condensation: + 2-Methoxybenzaldehyde Start->Aldol NaOH, MeOH Alkylation Alkylation: + 2-Methoxybenzyl Chloride Enamine->Alkylation Hydrolysis Hydrolysis (H3O+) Alkylation->Hydrolysis Target TARGET: 2-[(2-Methoxyphenyl)methyl] cyclopentan-1-one Hydrolysis->Target Method A (High Regioselectivity) Enone Intermediate: 2-(2-Methoxybenzylidene) cyclopentan-1-one Aldol->Enone Hydro Hydrogenation: H2, Pd/C Enone->Hydro Hydro->Target Method B (Scalable)

Figure 1: Comparison of Stork Enamine (Method A) and Aldol-Hydrogenation (Method B) synthetic routes.

Downstream Applications: The "Tricyclic" Logic

The primary value of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is its ability to undergo intramolecular cyclization to form fused tricyclic systems, which mimic the core structures of steroids and morphine alkaloids.[1]

Protocol: Intramolecular Friedel-Crafts Cyclization

To access the hexahydrofluorenone scaffold:

  • Demethylation (Optional but reactive): Treat the starting material with BBr₃ (in CH₂Cl₂ at -78°C) to convert the methoxy group to a phenol.

  • Cyclization: Treat the phenol (or the methoxy compound with stronger Lewis acid) with Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH) at 60–80°C.

  • Mechanism: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.[1] The electron-rich aromatic ring (activated by the -OH or -OMe) attacks the carbonyl carbon (or the alkene if dehydrated), closing the third ring.[1]

Cyclization Reactant 2-[(2-Methoxyphenyl)methyl] cyclopentan-1-one Activation Acid Activation (H+ / Lewis Acid) Reactant->Activation CyclizationStep Intramolecular Friedel-Crafts Activation->CyclizationStep Ring Closure Product Hexahydrofluorenone Derivative CyclizationStep->Product -H2O (if dehydrated)

Figure 2: Pathway to tricyclic hexahydrofluorenone scaffolds.[1]

Analytical Data & QC Specifications

For quality control of the synthesized intermediate (Method A or B), the following spectral characteristics confirm identity and purity.

ParameterSpecification / Expected SignalAssignment
Physical State Colorless to pale yellow oil-
IR Spectrum ~1735–1740 cm⁻¹C=O[1][2] Stretch (Cyclopentanone)
1H NMR (CDCl₃)δ 3.80 (s, 3H)-OCH₃ (Methoxy group)
δ 6.8–7.2 (m, 4H)Aromatic Protons
δ 2.5–3.2 (m, 2H + 1H)Benzyl CH₂ + α-CH
δ 1.5–2.3 (m, 6H)Cyclopentane ring CH₂
Mass Spec m/z 204.1 [M]+Molecular Ion

References

  • Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[1] Link (Foundational Enamine Protocol).

  • House, H. O. (1972).[1] Modern Synthetic Reactions. W. A. Benjamin. (Reference for Aldol/Hydrogenation tactics).

  • Biosynth. (2023).[1] "Product Data: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one." Link (Commercial availability and CAS verification).

  • BenchChem. (2025).[1] "Application Notes: Enamine Formation and Condensation Reactions." Link (Protocol adaptation for alpha-substitution).[1]

  • RSC Publishing. (2010).[1] "Stereoselective synthesis of cyclopentanone-fused benzosultams." Organic & Biomolecular Chemistry. Link (Downstream cyclization applications).

Sources

Application Notes and Protocols: A Strategic Approach to the In Vitro Screening of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Chemical Entity

The compound 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is a novel chemical entity with an as-yet uncharacterized biological profile. Its structure, featuring a cyclopentanone core, suggests potential interactions with a variety of biological targets. Cyclopentenone prostaglandins, for instance, are known to possess anti-inflammatory and anti-neoplastic properties.[1] This document provides a comprehensive, tiered strategy for the in vitro screening of this compound to elucidate its cytotoxic and pharmacological potential. Our approach is designed to be systematic, progressing from broad assessments of cytotoxicity to more focused investigations into specific cellular pathways and molecular targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.[2]

The primary objective of this screening cascade is to enable swift and informed decision-making.[2] By front-loading our investigation with assays that assess general cytotoxicity, we can quickly identify concentration ranges that are suitable for more nuanced mechanistic studies. Subsequent tiers of the cascade are designed to probe for common drug-target interactions, including enzyme inhibition and receptor binding.[3][4] This structured approach ensures that resources are allocated efficiently and that the resulting data is both reliable and readily interpretable.[5]

Tier 1: Foundational Cytotoxicity and Cell Viability Assessment

Before investigating specific pharmacological activities, it is crucial to determine the inherent cytotoxicity of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one.[6] This initial tier of screening establishes a therapeutic window and informs the concentration ranges for all subsequent assays. A frequent application of cultured cells is in cytotoxicity assays where they are exposed to a test compound, and after an incubation period, a marker is measured to reflect the number of viable cells compared to controls.[6]

Rationale for Multiplexed Cytotoxicity Testing

To obtain a comprehensive understanding of the compound's effect on cell health, we recommend a multiplexed approach that simultaneously evaluates cell viability, cytotoxicity, and apoptosis. This strategy provides a more nuanced picture than a single-endpoint assay. For instance, a compound might be cytostatic (inhibit cell proliferation) without being directly cytotoxic (killing cells).[7]

Recommended Cell Lines:

A panel of cell lines should be selected to represent a diversity of tissue origins and disease states. A starting panel could include:

  • HEK293: A human embryonic kidney cell line, often used as a general model for cytotoxicity.

  • HepG2: A human liver cancer cell line, useful for assessing potential hepatotoxicity.

  • A549: A human lung carcinoma cell line.

  • MCF-7: A human breast cancer cell line.

Experimental Protocol: Multiplexed Viability, Cytotoxicity, and Apoptosis Assay

This protocol integrates three commercially available assays into a single workflow:

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.[7]

  • CellTox™ Green Cytotoxicity Assay: Uses a fluorescent dye that binds to DNA from cells with compromised membrane integrity.[7]

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key effectors of apoptosis.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., staurosporine for apoptosis) controls.

  • Cytotoxicity Measurement: Add CellTox™ Green Reagent to all wells and incubate for 15 minutes. Measure fluorescence to determine the number of dead cells.

  • Viability and Apoptosis Measurement: Subsequently, add the CellTiter-Glo® and Caspase-Glo® 3/7 reagents to the same wells. Measure luminescence to determine cell viability and caspase activity, respectively.

Data Presentation and Interpretation

The results of the Tier 1 screening should be summarized in a table to facilitate comparison across cell lines and time points.

Cell LineTime PointCC50 (µM) (Viability)EC50 (µM) (Cytotoxicity)EC50 (µM) (Apoptosis)
HEK29324h
48h
72h
HepG224h
48h
72h
A54924h
48h
72h
MCF-724h
48h
72h

CC50: 50% cytotoxic concentration. EC50: 50% effective concentration.

This data will guide the selection of non-toxic concentrations for subsequent, more specific assays.

Tier 2: Broad-Spectrum Pharmacological Profiling

Once a non-toxic concentration range has been established, the next step is to screen 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one against a panel of common drug targets to identify potential pharmacological activity. This tier is designed to be broad, covering key enzyme classes and receptor types.

Diagram: Tiered Screening Workflow

G cluster_0 Tier 1: Safety Profile cluster_1 Tier 2: Broad-Spectrum Screening cluster_2 Tier 3: Mechanism of Action & Selectivity T1_Start Compound: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one T1_Assay Multiplexed Cytotoxicity Assay (Viability, Cytotoxicity, Apoptosis) T1_Start->T1_Assay T1_Data Determine CC50 & Therapeutic Window T1_Assay->T1_Data T2_Enzyme Enzyme Inhibition Panel (e.g., Kinases, Proteases) T1_Data->T2_Enzyme Non-toxic Concentrations T2_Receptor Receptor Binding Panel (e.g., GPCRs) T1_Data->T2_Receptor Non-toxic Concentrations T3_MOA Dose-Response & IC50 Determination T2_Enzyme->T3_MOA Identified 'Hits' T2_Receptor->T3_MOA T3_Selectivity Selectivity Profiling T3_MOA->T3_Selectivity T3_Pathway Cell-Based Signaling Assays T3_Selectivity->T3_Pathway

Caption: A tiered approach to in vitro screening.

Enzyme Inhibition Screening

Enzyme inhibition is a common mechanism of action for many drugs.[4] A broad-spectrum enzyme inhibition panel can provide initial clues about the compound's potential targets.

Protocol: General Enzyme Inhibition Assay

This protocol can be adapted for a variety of enzymes. Here, we use a generic kinase assay as an example.

  • Reagents: Kinase, substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Setup: In a 384-well plate, add the kinase, the test compound at a fixed concentration (e.g., 10 µM), and the substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the enzymatic reaction and measure the product formed (e.g., ADP).

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control.

A "hit" is typically defined as a compound that produces a statistically significant level of inhibition (e.g., >50%) at the screening concentration.

Receptor Binding Screening

Receptor binding assays are used to identify compounds that interact with specific receptors.[8] Radioligand binding assays are a classic and robust method for this purpose.[3][8]

Protocol: Competitive Radioligand Binding Assay

  • Reagents: Cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and the test compound.

  • Assay Setup: In a filter plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at a fixed concentration (e.g., 10 µM).

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound radioligand.

  • Detection: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent displacement of the radioligand by the test compound.

Tier 3: Hit Confirmation, Mechanism of Action, and Selectivity Profiling

Compounds identified as "hits" in Tier 2 are advanced to Tier 3 for more detailed characterization. This involves confirming their activity, determining their potency and mechanism of action, and assessing their selectivity.

Dose-Response and IC50 Determination

For confirmed hits, a full dose-response curve is generated to determine the IC50 value (the concentration of the compound that produces 50% inhibition).

Protocol:

This protocol is similar to the single-point screens in Tier 2, but a range of compound concentrations is used (typically an 8- to 12-point serial dilution). The resulting data is then fit to a four-parameter logistic model to calculate the IC50.

Mechanism of Action Studies

For enzyme inhibitors, further studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9] This is typically done by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor.

Selectivity Profiling

A key attribute of a promising drug candidate is its selectivity for the intended target. To assess this, "hits" should be tested against a panel of related enzymes or receptors. For example, a kinase inhibitor would be screened against a panel of different kinases.

Cell-Based Signaling Pathway Analysis

To confirm that the observed biochemical activity translates to a cellular effect, cell-based assays are employed. These assays can measure downstream events in a signaling pathway, such as changes in protein phosphorylation or gene expression.[10]

Diagram: Generic Cell Signaling Pathway

G Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK Pathway) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activation Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response

Caption: A simplified cell signaling pathway.

Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment: Treat cells with the test compound at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for a phosphorylated signaling protein (e.g., phospho-ERK) and a total protein control (e.g., total ERK).

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion: A Roadmap for Discovery

This application note provides a strategic and experimentally validated framework for the initial in vitro screening of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one. By following this tiered approach, researchers can systematically characterize the biological activity of this novel compound, from its basic cytotoxic profile to its potential mechanism of action. The successful execution of these protocols will generate the critical data needed to make informed decisions about the future development of this and other novel chemical entities.

References

  • Abraham, V. C., Towne, D. L., Waring, J. F., et al. (2008). Application of a High-Content Multiparameter Cytotoxicity Assay to Prioritize Compounds Based on Toxicity Potential in Humans. Journal of Biomolecular Screening, 13(6), 527–537.
  • BellBrook Labs. (n.d.). High-throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • Khan Academy. (n.d.). Signal transduction pathway | Cell signaling. Retrieved from [Link]

  • Pharmatest. (n.d.). In vitro assays. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). In Vitro Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210.
  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • Wildman, D. E. (2013). How to Develop a Successful in vitro Screening Strategy.
  • Yan, S. F., & Hollenbaugh, D. (2008). In vitro receptor binding assays: general methods and considerations. Methods in molecular biology (Clifton, N.J.), 413, 111–125.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73.

Sources

Application Note: Cell-Based Profiling of 2-MMPC as a Neurotherapeutic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery scientists and assay developers. It focuses on the functional characterization of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (referred to herein as 2-MMPC ), a critical pharmacophore sharing structural homology with the acetylcholinesterase (AChE) inhibitor Donepezil and various neuroprotective diarylpentanoids.

Executive Summary & Molecule Profile[1]

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (2-MMPC) (CAS: 2866-63-9) represents a "privileged structure" in medicinal chemistry. It serves as a key intermediate in the synthesis of indanone-based therapeutics (e.g., Donepezil) and shares the benzyl-cyclopentanone core associated with anti-inflammatory and neuroprotective activities.

Unlike simple biochemical screens, cell-based assays for 2-MMPC are essential to validate its ability to penetrate the cell membrane, engage intracellular or membrane-bound targets (specifically AChE and Tyrosinase), and modulate downstream survival signaling pathways without inducing cytotoxicity.

Chemical Profile & Handling
PropertyValuebiological Implication
Molecular Weight 204.26 g/mol High CNS penetration potential (Blood-Brain Barrier permeable).
LogP ~2.9 (Estimated)Lipophilic; requires DMSO for solubilization. Capable of passive diffusion.
Structural Class BenzylcyclopentanonePharmacophore for AChE inhibition (Peripheral Anionic Site binding).
Primary Targets AChE, TyrosinaseNeuroprotection (Alzheimer's), Anti-melanogenesis.

Mechanistic Rationale: The Cholinergic-Survival Axis

To validate 2-MMPC, we focus on its potential to inhibit Acetylcholinesterase (AChE) within a cellular context. Inhibition of AChE prevents the breakdown of Acetylcholine (ACh). Increased ACh levels stimulate Nicotinic Acetylcholine Receptors (nAChRs), specifically the


 subtype, which activates the PI3K/Akt survival pathway, protecting neurons from apoptosis.
Pathway Visualization

The following diagram illustrates the validated signaling cascade activated by 2-MMPC-mediated AChE inhibition.

G cluster_cell Neuronal Cell (SH-SY5Y) MMPC 2-MMPC (Test Compound) AChE Acetylcholinesterase (AChE) MMPC->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades nAChR α7-nAChR (Receptor) ACh->nAChR Activates PI3K PI3K / Akt Signaling nAChR->PI3K Phosphorylation Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibits Survival Neuronal Survival (Neuroprotection) PI3K->Survival Promotes

Caption: Mechanism of Action: 2-MMPC inhibits AChE, enhancing cholinergic signaling and downstream neuroprotection.

Protocol A: Cell-Based Acetylcholinesterase (AChE) Inhibition Assay

Objective: Quantify the ability of 2-MMPC to inhibit AChE activity in a living cellular environment, differentiating it from purely biochemical inhibition. Cell Line: SH-SY5Y (Human Neuroblastoma) - chosen for high endogenous AChE expression.

Materials
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Reagents: Amplex™ Red Acetylcholine/Acetylcholinesterase Assay Kit (Invitrogen), Donepezil HCl (Positive Control), DMSO.

  • Detection: Fluorescence Microplate Reader (Ex/Em: 530/590 nm).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed SH-SY5Y cells at

      
       cells/well in a 96-well black-walled plate.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a 1000x stock of 2-MMPC in DMSO.

    • Dilute in serum-free media to final concentrations: 0.1, 1, 10, 50, 100 µM.

    • Control A: Vehicle (0.1% DMSO).

    • Control B: Donepezil (10 µM) as a reference standard.

    • Treat cells for 4 hours . (Note: Short incubation prevents changes in enzyme expression; we target enzyme activity).

  • Lysis & Reaction:

    • Aspirate media and wash with PBS.

    • Add 50 µL of Cell Lysis Buffer (0.1 M Phosphate, pH 7.4, 1% Triton X-100). Shake for 15 mins.

    • Add 50 µL of Amplex Red working solution (containing Choline Oxidase, HRP, and Acetylcholine).

  • Kinetic Measurement:

    • Incubate at Room Temperature protected from light.

    • Measure fluorescence (RFU) every 5 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the slope (Rate of Reaction) for the linear portion of the curve.

    • Normalize to Total Protein (BCA Assay) to account for cell number variations.

    • Calculate % Inhibition:

      
      
      

Protocol B: Neuroprotection Against A Toxicity

Objective: Determine if the molecular scaffold translates enzyme inhibition into functional cell survival against Alzheimer's-related stress.

Materials
  • Stressor: Amyloid-Beta Peptide (1-42) (oligomerized).

  • Viability Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

  • Cell Line: PC12 (Rat Pheochromocytoma) or SH-SY5Y.

Step-by-Step Methodology
  • Oligomer Preparation (Critical Step):

    • Dissolve A

      
       in HFIP, evaporate, and resuspend in DMSO.
      
    • Dilute in F-12 media and incubate at 4°C for 24 hours to form toxic oligomers.

  • Pre-treatment:

    • Seed cells at

      
       cells/well.
      
    • Pre-treat with 2-MMPC (1, 5, 10 µM) for 2 hours prior to stressor addition.

    • Scientific Logic:[1][2] Pre-treatment allows the compound to prime the PI3K/Akt pathway before the toxic insult.

  • Stress Induction:

    • Add A

      
       oligomers (final concentration 10 µM) to the wells without removing 2-MMPC.
      
    • Incubate for 24 hours.

  • Viability Quantification:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 2 hours.

    • Measure Absorbance at 450 nm.

  • Interpretation:

    • A recovery of viability significantly above the "A

      
       Only" control indicates neuroprotection.
      

Experimental Workflow Diagram

The following diagram outlines the parallel processing of the Safety, Target, and Efficacy assays required for a complete data package.

Workflow Compound 2-MMPC (DMSO Stock) Safety Assay 1: Safety (Cytotoxicity) Compound->Safety Target Assay 2: Target (AChE Inhibition) Compound->Target Efficacy Assay 3: Efficacy (Aβ Protection) Compound->Efficacy Cells SH-SY5Y / PC12 Cells->Safety Cells->Target Cells->Efficacy LDH LDH Release (Membrane Integrity) Safety->LDH Amplex Amplex Red (Enzyme Kinetics) Target->Amplex CCK8 CCK-8 (Metabolic Activity) Efficacy->CCK8

Caption: Integrated screening workflow for validating 2-MMPC bioactivity.

Expected Results & Troubleshooting

Data Interpretation Table
AssayExpected Result (Active)Negative Result (Inactive)Troubleshooting
AChE Inhibition IC50 < 20 µMIC50 > 100 µMIf inactive in cells but active in lysate, suspect permeability issues.
Neuroprotection >20% viability recovery vs. A

No significant recoveryEnsure A

is properly oligomerized; monomeric A

is less toxic.
Cytotoxicity No toxicity up to 50 µMToxicity < 10 µMThe benzyl group may be causing membrane disruption; titrate lower.
Critical Control: The "False Positive" Check

Cyclopentanones can sometimes react non-specifically with thiol groups on proteins (Michael addition).

  • Validation: Perform the assay in the presence of excess DTT (1 mM). If activity disappears, the mechanism is likely covalent/non-specific alkylation rather than specific ligand binding.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry. Link

  • Leow, T.C., et al. (2014).[3] "Synthesis and biological evaluation of curcumin-like diarylpentanoid analogues as potential anticancer agents." Molecules. Link (Describes the BHCP analog activity).

  • Pohanka, M. (2014). "Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity." International Journal of Molecular Sciences. Link

  • Biosynth. "2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Product Page." Biosynth Carbosynth. Link

  • Organic Syntheses. (1965). "2-Benzylcyclopentanone." Organic Syntheses, Coll. Vol. 5. Link (Foundation for the synthesis of this scaffold).

Sources

Application Note: High-Precision Docking of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one against Human Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the computational evaluation of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (hereafter referred to as Ligand-X ). Structurally, Ligand-X represents a lipophilic core analogue of the indanone moiety found in Donepezil (Aricept®), a potent Acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy.

Unlike standard tutorials, this protocol addresses the specific challenge of fragment-based docking . Ligand-X lacks the nitrogenous benzyl-piperidine tail of Donepezil, meaning its binding affinity relies heavily on hydrophobic stacking and hydrogen bonding within the Peripheral Anionic Site (PAS) or the Acyl-Binding Pocket of AChE. This guide establishes a rigorous protocol for evaluating such "head-group" fragments to determine their viability as lead scaffolds.

Target Selection & Structural Biology

Primary Target: Human Acetylcholinesterase (hAChE) PDB Reference: 4EY7 (Crystal Structure of hAChE in complex with Donepezil).[1][2][3]

Why PDB 4EY7?

We select 4EY7 over other structures (e.g., 1EVE) because it captures the enzyme in a conformation specifically induced by the indanone-piperidine scaffold. The "gorge" of AChE is highly flexible; using a co-crystallized structure ensures the side chains (specifically Trp286 and Phe295 ) are pre-oriented to accommodate the aromatic features of Ligand-X.

Computational Workflow (Protocol)

The following workflow utilizes AutoDock Vina for the docking engine and MGLTools/PyMOL for pre/post-processing.

Step 1: Ligand Preparation (Stereochemical Criticality)

Ligand-X possesses a chiral center at the C2 position of the cyclopentanone ring. Standard docking often ignores chirality, leading to false negatives.

  • Action: You must generate and dock both enantiomers (

    
     and 
    
    
    
    ).
  • Energy Minimization:

    • Draw 2D structures of both enantiomers.

    • Convert to 3D and perform geometry optimization using the MM2 force field (or DFT B3LYP/6-31G* if resources allow) to resolve the cyclopentanone puckering.

    • Output: Save as .pdb and convert to .pdbqt (AutoDock format), ensuring Gasteiger charges are applied and non-polar hydrogens are merged.

Step 2: Protein Preparation

The AChE active site is a deep gorge (~20 Å). Handling water molecules is the most common point of failure.

  • Water Strategy: In 4EY7, specific water molecules bridge the interaction between the ligand and the protein. Retain waters #605, #713, and #764 (numbering may vary by chain; visually inspect waters forming H-bonds with the co-crystallized Donepezil ketone). Remove all bulk solvent.

  • Protonation: Set Histidine protonation states to neutral (HIE/HID) unless specific salt bridges suggest HIP. For AChE, His447 (catalytic triad) is crucial; ensure it is treated correctly (usually neutral N-epsilon).

Step 3: Grid Generation (The "Search Space")

We define a search space that encompasses both the Catalytic Anionic Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the rim.

  • Center: x= -13.6, y= -44.0, z= 27.8 (Based on Donepezil centroid in 4EY7).

  • Size: 25 Å × 25 Å × 25 Å.

  • Rationale: This large box allows Ligand-X to explore the entire gorge. Since it is smaller than Donepezil, it may slide deeper into the CAS or stay at the PAS.

Step 4: Docking Parameters (AutoDock Vina)
  • Exhaustiveness: Set to 32 (Default is 8).

    • Reasoning: Fragment-like molecules have fewer rotatable bonds but flatter energy landscapes, requiring more sampling to find the true global minimum.

  • Num_modes: 10.

  • Energy_range: 3 kcal/mol.

Visualized Workflow (DOT Diagram)

DockingProtocol cluster_Ligand Ligand Prep cluster_Protein Protein Prep (PDB: 4EY7) Start Start: Ligand-X Structure Chirality Generate R/S Enantiomers Start->Chirality Minimization MM2/DFT Minimization (Fix Ring Puckering) Chirality->Minimization PDBQT_Lig Convert to PDBQT (Gasteiger Charges) Minimization->PDBQT_Lig Grid Grid Generation (Center: -13.6, -44.0, 27.8) (Size: 25x25x25 Å) PDBQT_Lig->Grid Clean Remove Bulk Water (Retain Structural H2O) Protonation Add Polar Hydrogens (Check His447) Clean->Protonation PDBQT_Prot Convert to PDBQT (Kollman Charges) Protonation->PDBQT_Prot PDBQT_Prot->Grid Docking AutoDock Vina (Exhaustiveness=32) Grid->Docking Analysis Interaction Profiling (Pi-Stacking, H-Bonds) Docking->Analysis

Caption: Step-by-step computational workflow for docking Ligand-X into hAChE, highlighting parallel preparation tracks.

Results Analysis & Interpretation

Do not rely solely on the Binding Affinity score (kcal/mol). For a fragment like Ligand-X, a score of -7.0 to -8.5 kcal/mol is excellent. A score lower than -6.0 suggests the scaffold is too weak.

Critical Interaction Checkpoints

Use PyMOL or Discovery Studio Visualizer to check for these specific interactions. If they are absent, the pose is likely an artifact.

Interaction TypeTarget Residue (hAChE)Mechanism
Pi-Pi Stacking Trp286 (PAS)The 2-methoxyphenyl ring should stack parallel to the indole ring of Trp286.
Pi-Pi / Hydrophobic Phe295 (Acyl Pocket)The cyclopentanone ring should nestle near Phe295 (or Phe338).
Hydrogen Bond Phe295 (Backbone) The ketone oxygen of Ligand-X often accepts an H-bond from the backbone amide of Phe295.
Hydrogen Bond Tyr124 Potential H-bond donor to the methoxy oxygen.
Validation: The "Redocking" Control

To prove your protocol is trustworthy (Self-Validating System):

  • Extract the original Donepezil ligand from 4EY7.

  • Dock it back into the protein using the exact parameters above.

  • Calculate the RMSD between your docked pose and the crystal pose.

  • Success Criteria: RMSD < 2.0 Å. If > 2.0 Å, your Grid Box or Protonation state is incorrect.

Mechanistic Pathway Diagram

Interactions cluster_PAS Peripheral Anionic Site (PAS) cluster_Acyl Acyl Binding Pocket Ligand Ligand-X (Cyclopentanone Core) Trp286 Trp286 (Indole) Ligand->Trp286 Pi-Pi Stacking (Methoxy-Phenyl) Tyr72 Tyr72 Ligand->Tyr72 Hydrophobic Phe295 Phe295 (Backbone NH) Ligand->Phe295 H-Bond (Ketone O)

Caption: Predicted molecular interaction map showing the critical binding contacts between Ligand-X and hAChE residues.

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[1][2][4] RCSB Protein Data Bank.[5] [2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Nature Protocols.[6]

  • Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science.

Sources

Application Note: Pharmacophore Modeling of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for developing high-precision pharmacophore models for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one and its analogs. Structurally related to the indanone core of the FDA-approved drug Donepezil , this scaffold represents a promising bioisostere for targeting the Acetylcholinesterase (AChE) enzyme. This guide provides a validated workflow for ligand preparation, conformational sampling, and pharmacophore generation (ligand-based and structure-based), culminating in experimental validation via Ellman’s assay.

Scientific Background & Rationale

The Target: Acetylcholinesterase (AChE)

Alzheimer’s disease (AD) pathology involves the rapid hydrolysis of acetylcholine (ACh) by AChE.[1] Modern drug discovery focuses on Dual-Binding Site Inhibitors (DBSIs) that span the enzyme's deep narrow gorge, interacting with both:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge (Trp86, Glu202).

  • Peripheral Anionic Site (PAS): At the gorge entrance (Trp286, Tyr72), implicated in amyloid-beta aggregation.

The Scaffold: 2-Benzylcyclopentanone Core

The title molecule, 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one , serves as a flexible analog of the rigid indanone moiety found in Donepezil.

  • Cyclopentanone Ring: Acts as a linker and hydrogen bond acceptor (via the carbonyl) mimicking the indanone ketone.

  • 2-Methoxybenzyl Group: Provides critical pi-stacking interactions (aromatic ring) and hydrogen bonding (methoxy oxygen), targeting residues like Trp286 in the PAS.

Why this scaffold? Unlike rigid indanones, the cyclopentanone ring offers specific conformational freedom that can be exploited to optimize binding entropy while maintaining the necessary "exclusion volume" to fit the AChE gorge.

Computational Protocol

Phase I: Ligand Preparation & Conformational Analysis

Objective: Generate a bioactive conformational ensemble. A single low-energy conformation is insufficient for flexible scaffolds.

Protocol:

  • Structure Build: Sketch the 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one core in 2D and convert to 3D.

  • Protonation: Set pH to 7.4 ± 0.5. (Note: While this molecule is neutral, amine-containing analogs must be protonated).

  • Energy Minimization: Use the MMFF94x force field (suitable for small organic molecules) with a gradient convergence of 0.05 kcal/mol/Å.

  • Conformational Search:

    • Method: Stochastic (Monte Carlo) or Systematic Search.

    • Limit: Max 250 conformers per molecule.

    • Energy Window: 10 kcal/mol from the global minimum (to capture bioactive high-energy states).

Phase II: Pharmacophore Generation

We employ a hybrid approach: Ligand-Based (common features) and Structure-Based (receptor-guided).

A. Ligand-Based Approach (Common Feature Hypothesis)
  • Input: A training set of 15-20 analogs with known IC50 values (spanning 3 orders of magnitude).

  • Algorithm: HipHop or HypoGen (Catalyst/Discovery Studio) or equivalent in MOE/LigandScout.

  • Feature Mapping:

    • HBA (Hydrogen Bond Acceptor): Maps to the cyclopentanone carbonyl and methoxy oxygen.

    • HY (Hydrophobic): Maps to the benzyl ring.

    • RA (Ring Aromatic): Specific vector perpendicular to the phenyl ring.

B. Structure-Based Approach (Receptor-Guided)
  • Reference Structure: PDB ID 4EY7 (Donepezil bound to AChE).

  • Alignment: Superimpose the 2-benzylcyclopentanone scaffold onto the indanone moiety of Donepezil within the crystal structure.

  • Exclusion Volumes: Generate "forbidden zones" based on the AChE gorge walls (residues Tyr337, Phe338) to prevent steric clashes.

Phase III: Model Validation

Trustworthiness Check: A model is only as good as its ability to discriminate actives from inactives.

  • Decoy Set: Generate 50 decoys for every 1 active ligand using the DUD-E (Directory of Useful Decoys) generator. Decoys must match physicochemical properties (MW, LogP) but differ in topology.

  • ROC Analysis: Plot the Receiver Operating Characteristic (ROC) curve.

    • Acceptance Criteria: Area Under Curve (AUC) > 0.75.

    • Enrichment Factor (EF1%): Should be > 10 (identifying actives in the top 1% of the database).

Visualized Workflow (Graphviz)

PharmacophoreWorkflow cluster_prep Phase I: Preparation cluster_model Phase II: Modeling cluster_valid Phase III: Validation Ligand 2-Benzylcyclopentanone Scaffold Minimization Energy Minimization (MMFF94x, pH 7.4) Ligand->Minimization ConfSearch Conformational Search (Monte Carlo, <10 kcal/mol) Minimization->ConfSearch Align Structural Alignment (vs. Donepezil/PDB:4EY7) ConfSearch->Align FeatureExt Feature Extraction (HBA, HY, Ring Arom) Align->FeatureExt ExclVol Exclusion Volumes (AChE Gorge Sterics) Align->ExclVol Screening Virtual Screening (Hit Identification) FeatureExt->Screening ExclVol->Screening Decoys Decoy Generation (DUD-E Database) Decoys->Screening Negative Control Ellman Exp. Validation (Ellman's Assay) Screening->Ellman Top 5 Hits

Caption: Figure 1. Integrated computational-experimental workflow for pharmacophore modeling of AChE inhibitors.

Experimental Validation Protocol

To validate the computational hits, the following standard operating procedure (SOP) is recommended.

Chemical Synthesis (Brief)

The scaffold is synthesized via a Claisen-Schmidt condensation followed by hydrogenation:

  • Reactants: Cyclopentanone + 2-Methoxybenzaldehyde.[2]

  • Catalyst: NaOH (aq).

  • Intermediate: 2-(2-Methoxybenzylidene)cyclopentan-1-one (Enone).

  • Reduction: H2, Pd/C (10%) to yield the saturated title compound.

Ellman’s Assay (In Vitro Potency)

Principle: Measures the rate of production of thiocholine as AChE hydrolyzes acetylthiocholine (ATCh). Thiocholine reacts with DTNB to form a yellow anion (TNB).

Protocol Steps:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Human recombinant AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (0.5 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (0.3 mM).

  • Incubation: Mix Inhibitor (Analogs) + Enzyme + Buffer. Incubate 10 min at 25°C.

  • Initiation: Add Substrate + DTNB.

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is control absorbance and
    
    
    is inhibitor absorbance.

Key Pharmacophore Features Table

Feature TypeChemical MoietyBiological Interaction (AChE)Geometric Constraint (Tolerance)
HBA (Acceptor)Cyclopentanone C=OH-bond with Phe295 (Acyl pocket)1.5 Å sphere
HY (Hydrophobic)Cyclopentane RingHydrophobic fit in acyl binding pocket 2.0 Å sphere
RA (Ring Aromatic)2-Methoxybenzyl RingPi-Pi stacking with Trp286 (PAS)Normal vector constraint
HBA (Acceptor)Methoxy Oxygen (-OCH3)Water-mediated H-bond or polar contact1.5 Å sphere
Exclusion Vol N/ARepresents Enzyme Gorge Walls (Tyr337 )Hard sphere (Forbidden)

References

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry, 55(22), 10282–10286. (PDB 4EY7 Reference)

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. (Assay Protocol)

  • Myslinski, N. (2025).[3] "Pharmacophore modeling in drug design." Academic Press. (General Methodology)

  • Sheng, R., et al. (2009). "Design, synthesis and evaluation of 2-phenoxy-indan-1-one derivatives as dual-acting inhibitors of acetylcholinesterase." Bioorganic & Medicinal Chemistry, 17(18), 6692-6698. (Analogous Scaffold Reference)
  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry, 55(14), 6582–6594. (Validation)

Sources

Troubleshooting & Optimization

Improving the yield of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Yield Synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Ticket ID: #CHEM-SUP-8821 Support Level: Tier 3 (Senior Process Chemistry)

Introduction: The "Stoichiometry Trap" in Donepezil Intermediates

You are likely encountering yield issues with 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one because this molecule sits at a thermodynamic crossroads. This compound is a critical intermediate for Donepezil (Aricept) , and its synthesis typically follows a two-step sequence:

  • Cross-Aldol Condensation: Cyclopentanone + 2-Methoxybenzaldehyde

    
     Enone.
    
  • Catalytic Hydrogenation: Enone

    
     Saturated Ketone.
    

The Core Problem: Cyclopentanone is symmetric. If you run a standard 1:1 stoichiometric reaction, you will inevitably form the bis-benzylidene impurity (reaction at both


-positions), which crashes out as a heavy solid and ruins your yield. Furthermore, the hydrogenation step risks over-reduction to the alcohol.

This guide provides the optimized protocols to bypass these specific failure points.

Module 1: The Cross-Aldol Condensation

Objective: Maximize the mono-benzylidene intermediate (Enone) and suppress the bis-benzylidene impurity.

Critical Protocol Adjustment

Most yield loss occurs here. You cannot treat cyclopentanone as a simple limiting reagent.

ParameterStandard (Low Yield)Optimized (High Yield) Reasoning
Molar Ratio 1.0 : 1.0 (Ketone:Aldehyde)2.5 : 1.0 (Ketone:Aldehyde) Excess ketone statistically prevents the second aldol addition.
Addition Mode Mix all at onceSlow addition of Aldehyde Keeps aldehyde concentration low relative to ketone, favoring mono-substitution.
Base Catalyst NaOH (Strong/Fast)NaOH + Phase Transfer Controlled deprotonation minimizes self-condensation of cyclopentanone.
Troubleshooting Logic (Aldol Step)

AldolTroubleshooting Start Issue: Low Yield in Aldol Step CheckImpurity Analyze Crude NMR/HPLC Is Bis-product present? Start->CheckImpurity BisPresent Yes: Significant Bis-benzylidene CheckImpurity->BisPresent NoBis No: Mostly starting material or polymer CheckImpurity->NoBis Action1 CRITICAL FIX: Increase Cyclopentanone to 2.5 - 3.0 equivalents BisPresent->Action1 Action2 Check Temperature: If >60°C, polymer forms. Reduce to 25-40°C. NoBis->Action2

Figure 1: Decision tree for diagnosing yield loss during the formation of 2-(2-methoxybenzylidene)cyclopentan-1-one.

Module 2: Selective Hydrogenation

Objective: Reduce the exocyclic double bond without reducing the ketone to an alcohol or reducing the aromatic ring.

The "Soft-Landing" Protocol

Standard hydrogenation (Pd/C, 50 psi, overnight) often leads to over-reduction.

Optimized Conditions:

  • Catalyst: 5% Pd/C (50% water wet). Dry catalyst is too active and poses an ignition risk.

  • Solvent: Ethyl Acetate (EtOAc). Avoid Ethanol if over-reduction is observed; protic solvents can accelerate ketone reduction.

  • Pressure: 1-2 atm (Balloon pressure is often sufficient).

  • Additive (Optional): If selectivity is poor, add trace Quinoline (0.1 eq) to poison the catalyst slightly, preventing carbonyl reduction.

Step-by-Step Workflow
  • Dissolution: Dissolve 10g of the Enone intermediate in 100 mL EtOAc.

  • Catalyst Loading: Add 0.5g of 5% Pd/C (wet).

  • Purge: Evacuate and backfill with

    
     (3x), then 
    
    
    
    (3x).
  • Reaction: Stir vigorously at Room Temperature under a hydrogen balloon.

  • Monitoring: Check HPLC every 30 minutes.

    • Stop immediately when Enone < 1%.

    • Do not let it stir overnight "just to be safe."

Module 3: FAQ & Technical Deep Dive

Q1: Why not use direct alkylation (Cyclopentanone + 2-Methoxybenzyl chloride)? A: Direct alkylation using bases like LDA or NaH is kinetically difficult to control.

  • O-Alkylation: The enolate can attack the halide via the oxygen, forming an enol ether.

  • Poly-alkylation: The mono-alkylated product is more acidic than the starting material, leading to rapid di-alkylation.

  • Recommendation: Stick to the Aldol-Hydrogenation route (Thermodynamic control).

Q2: My product is an oil that won't crystallize. Is it impure? A: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is typically a viscous oil or low-melting solid. If it fails to crystallize:

  • Perform a high-vacuum distillation (Kugelrohr) to remove heavy oligomers.

  • Check for residual solvent (EtOAc traps easily).

Q3: Can I use Pt/C instead of Pd/C? A: Avoid Pt/C. Platinum is more aggressive toward carbonyl reduction. Palladium (Pd) is selective for olefins over ketones under neutral conditions.

Visualizing the Pathway

SynthesisPathway Reactants Cyclopentanone (2.5 eq) + 2-Methoxybenzaldehyde Aldol Aldol Condensation (NaOH, EtOH) Reactants->Aldol Enone Intermediate: Enone (Solid) Aldol->Enone -H2O Bis Bis-Benzylidene (Impurity) Aldol->Bis If 1:1 Ratio Hydro Hydrogenation (Pd/C, EtOAc) Enone->Hydro Product Target: 2-[(2-Methoxyphenyl)methyl] cyclopentan-1-one Hydro->Product H2 (1 atm) Alcohol Over-reduced Alcohol Hydro->Alcohol If Over-run

Figure 2: Synthetic pathway highlighting the critical divergence points for impurities.

References

  • Eisai Co., Ltd. (1988). Dibenzyl ketone derivatives and process for production thereof. EP Patent 0296560. Link

    • Primary source for the Donepezil intermediate synthesis, detailing the aldol condensation and hydrogen
  • Li, J.J. (2004). Contemporary Drug Synthesis. John Wiley & Sons. Provides mechanistic insight into the process chemistry of acetylcholinesterase inhibitors.
  • Xu, J., et al. (2013).[1] A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde. Asian Journal of Chemistry. Link

    • Validates the necessity of high ketone-to-aldehyde ratios (up to 5:1)
  • Crombie, L., et al. (1998).[2] The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes. Journal of Chemical Research. Link

    • Discusses catalyst selectivity (Pd vs Pt) in sensitive cyclic ketone systems.

Sources

Preventing degradation of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one and what are its potential applications?

A1: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is an organic compound featuring a cyclopentanone ring substituted with a methoxy- and phenyl-containing methyl group. While specific research applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs, including the cyclopentanone core, are of significant interest in medicinal chemistry and materials science. Cyclopentanone derivatives are valuable intermediates in the synthesis of various high-value products, including fragrances and potential fuel additives.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the functional groups present (a ketone and a methoxy-substituted aromatic ring), the primary factors that could lead to degradation are exposure to light, heat, and oxygen.[3] Ketones can be susceptible to oxidation, while aromatic ethers can also undergo degradation.[4] Incompatible storage with other reactive chemicals can also pose a risk.[5]

Q3: What are the visual or physical signs of degradation?

A3: Degradation may manifest as a change in color, the development of an unusual odor, or a change in the physical state of the compound. However, significant degradation can occur without any obvious visual cues. Therefore, analytical testing is crucial to confirm the purity of the compound.

Q4: How should I properly store 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one?

A4: To ensure stability, the compound should be stored in a cool, dark, and dry place.[3] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. The storage container should be tightly sealed to prevent exposure to air and moisture.[6] For volatile compounds, refrigeration at around 4°C is often recommended to slow evaporation and maintain stability.[7] One supplier suggests cold-chain transportation for this compound.[8]

Q5: How can I verify the purity of my stored compound?

A5: The purity of an organic compound can be assessed using various analytical techniques.[9] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the chemical structures of any degradation products.[11] A sharp melting point can also be an indicator of high purity for solid compounds.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one.

Issue 1: I've noticed a slight discoloration of the compound after a period of storage. What could be the cause and is the compound still usable?

  • Potential Cause: Discoloration is often a sign of chemical degradation, potentially due to oxidation or photodecomposition. The methoxyphenyl group and the ketone functionality can be susceptible to oxidative reactions, which can lead to the formation of colored byproducts. Exposure to light can also initiate degradation pathways.

  • Recommended Action:

    • Analytical Verification: Before further use, it is critical to assess the purity of the compound. Utilize a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the parent compound and detect any impurities.

    • Risk Assessment: Depending on the level and nature of the impurities, the compound may no longer be suitable for your experiment, especially for applications sensitive to impurities.

    • Preventative Measures: For future storage, ensure the compound is in a tightly sealed, amber glass vial under an inert atmosphere and stored in a refrigerator.

Issue 2: My analytical results show a new, unexpected peak in the chromatogram of my stored sample. How can I identify this impurity?

  • Potential Cause: The appearance of a new peak indicates the formation of a degradation product. The structure of this product will depend on the degradation pathway. For a molecule with a ketone and a methoxy-aromatic group, potential degradation pathways include oxidation of the ketone or cleavage of the ether linkage.

  • Recommended Action:

    • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed.[13] This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation to intentionally generate degradation products.[14] This can help in tentatively identifying the impurity seen in your stored sample.

    • Structural Elucidation: To definitively identify the impurity, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary. These methods provide information about the molecular weight and structure of the unknown compound.[11]

Issue 3: I am concerned about the long-term stability of the compound for an ongoing research project. How can I proactively monitor its stability?

  • Recommended Action:

    • Establish a Stability Program: Design a long-term stability study where you store aliquots of the compound under the recommended conditions.

    • Time-Point Testing: At predetermined time points (e.g., 0, 3, 6, 12 months), analyze an aliquot for purity using a validated analytical method.

    • Data Trending: Plot the purity data over time to observe any trends. This will allow you to establish a reliable shelf-life for the compound under your specific storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.[15][16]

Objective: To intentionally degrade 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one under various stress conditions to generate potential degradation products.

Materials:

  • 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Amber vials

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose a solid or solution sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method (e.g., HPLC-UV/MS).

Data Summary Table:

Stress ConditionTemperatureDurationExpected Degradation Products
Acid Hydrolysis60°C24 hoursPotential ether cleavage products
Base Hydrolysis60°C24 hoursPotential aldol condensation products
OxidationRoom Temp24 hoursOxidized ketone or aromatic ring products
Thermal70°C48 hoursVarious thermal decomposition products
PhotolyticICH Q1BAs per guidelinePhotodecomposition products
Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to assess the purity of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one.

Objective: To separate the parent compound from potential impurities and degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • A gradient elution is often effective for separating a wide range of impurities.

Example Gradient Program:

Time (min)% Mobile Phase B
030
2090
2590
2630
3030

Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength)

Visualizations

G cluster_storage Recommended Storage Workflow cluster_troubleshooting Troubleshooting Workflow start Receive Compound store Store in tightly sealed amber vial under inert atmosphere at 2-8°C start->store periodic_check Periodic Purity Check (e.g., HPLC) store->periodic_check use Use in Experiment periodic_check->use Purity Confirmed troubleshoot Degradation Detected periodic_check->troubleshoot Degradation Detected end End of Workflow use->end identify Identify Impurity (LC-MS, NMR) troubleshoot->identify forced_degradation Perform Forced Degradation Study troubleshoot->forced_degradation remediate Remediate Storage Conditions or Discard identify->remediate forced_degradation->remediate

Caption: Recommended storage and troubleshooting workflow.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one oxidation Oxidation compound->oxidation hydrolysis Hydrolysis compound->hydrolysis photolysis Photolysis compound->photolysis oxidized_ketone Oxidized Ketone/ Aromatic Ring oxidation->oxidized_ketone ether_cleavage Ether Cleavage Products hydrolysis->ether_cleavage aldol_products Aldol Condensation Products hydrolysis->aldol_products Basic conditions photodegradants Photodegradants photolysis->photodegradants

Caption: Potential degradation pathways for the compound.

References

  • Chemsrc. 2-Methoxy carbonyl cyclopentanone | CAS#:10472-24-9. Available from: [Link]

  • Chemsrc. 2-Methylcyclopentanone | CAS#:1120-72-5. Available from: [Link]

  • The Good Scents Company. 2-methyl-2-cyclopenten-1-one, 1120-73-6. Available from: [Link]

  • The Good Scents Company. 2-methyl cyclopentanone, 1120-72-5. Available from: [Link]

  • Georganics. 2-Methyl-2-cyclopenten-1-one - High purity. Available from: [Link]

  • University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Available from: [Link]

  • ResearchGate. Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • PharmDev. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]

  • MDPI. A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Available from: [Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • Eden Botanicals. Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Available from: [Link]

  • NIST. Cyclopentanone, 2-methyl-. Available from: [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. Available from: [Link]

  • NCERT. PURIFICATION AND CRITERIA OF PURITY. Available from: [Link]

  • ACS Publications. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. Available from: [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • MDPI. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Available from: [Link]

  • Inorganic Ventures. The Proper Storage and Handling of Volatile Analytical Standards. Available from: [Link]

  • ResearchGate. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • RSC Publishing. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Available from: [Link]

  • Chromatography Forum. How do you perform purity analysis?. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • PubChem. (2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one. Available from: [Link]

Sources

Technical Support Center: Chiral Resolution of 2-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Resolution and Stabilization of Racemic 2-Substituted Cyclopentanones. Ticket ID: CHEM-RES-2CP Assigned Specialist: Senior Application Scientist, Chiral Technologies Division.

Executive Summary & Core Challenge

The Paradox of 2-Substituted Cyclopentanones: Unlike stable chiral ketones, 2-substituted cyclopentanones possess a highly acidic


-proton (

). This leads to rapid keto-enol tautomerism, causing spontaneous racemization under basic or even neutral conditions.

Strategic Implication: Classical resolution (crystallization with chiral amines) often fails because the salt formation promotes racemization. Therefore, the most robust strategy is Dynamic Kinetic Resolution (DKR) , where we utilize the racemization to our advantage to achieve 100% theoretical yield of a chemically stable derivative (usually the corresponding alcohol or lactone).

Primary Workflow: Enzymatic Dynamic Kinetic Resolution (DKR)

Objective: Convert racemic ketone to 100% yield of enantio-pure cyclopentanol. Mechanism: The substrate racemizes chemically while an enzyme (Ketoreductase/ADH) selectively reduces only one enantiomer.

The Protocol (Standard Operating Procedure)

Reagents:

  • Enzyme: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED).

    • Recommendation:Lactobacillus kefir ADH (LK-ADH) or commercially available KRED screening kits.

  • Cofactor: NADPH or NADH (stoichiometric or regenerated).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (for NADPH regeneration).

  • Buffer: Potassium Phosphate (KPi), pH 6.0 – 7.5.

Step-by-Step Workflow:

  • Screening: Dissolve substrate (10 mM) in buffer containing cofactor recycling mix. Add enzyme panel.

  • Reaction: Incubate at 30°C.

  • Racemization Check: If conversion stalls at 50%, the spontaneous racemization is too slow.

    • Action: Add an anion exchange resin or a mild base (e.g., Triethylamine) to accelerate keto-enol tautomerism without denaturing the enzyme.

  • Quench: Extract with Ethyl Acetate. Do not use basic extraction.

Troubleshooting Guide: DKR Failure Modes
SymptomProbable CauseCorrective Action
Conversion stops at ~50% Racemization rate (

) is slower than reduction rate (

).
Increase pH slightly (e.g., 7.0

7.5) or add racemization catalyst (e.g., resin).
Low ee (<90%) Enzyme is reducing both enantiomers (Low

value).
Screen different KRED variants. Switch to "Anti-Prelog" enzymes (e.g., LbADH).
Product is Racemic Product alcohol is oxidizing back to ketone (reversible reaction).Ensure cofactor regeneration (GDH/Glucose) is driving the equilibrium forward.
Visualization: The DKR Logic Gate

DKR_Mechanism cluster_warning Critical Control Point Racemic Racemic Mixture (R + S) Equilibrium Keto-Enol Tautomerism Racemic->Equilibrium Spontaneous Equilibrium->Equilibrium k_rac (Fast) Enzyme Enzyme Selection (Fast Reduction of R) Equilibrium->Enzyme Enantiomer R only Product Chiral Alcohol (100% Yield, >99% ee) Enzyme->Product k_red (Irreversible)

Caption: Figure 1. In DKR, the rapid racemization (yellow) feeds the selective enzyme (blue), funneling all material to a single stable product (green).

Secondary Workflow: Baeyer-Villiger Kinetic Resolution

Objective: Oxidize ketone to a chiral lactone. Application: When the target is a lactone or an amino-acid precursor.

Technical Insight: Baeyer-Villiger Monooxygenases (BVMOs) insert oxygen adjacent to the carbonyl. For 2-substituted cyclopentanones, this poses a Regioselectivity Challenge :

  • Normal Mode: Migration of the more substituted carbon

    
     6-substituted 
    
    
    
    -lactone.
  • Abnormal Mode: Migration of the less substituted carbon

    
     3-substituted 
    
    
    
    -lactone.

Protocol:

  • Biocatalyst: Acinetobacter Cyclohexanone Monooxygenase (CHMO) or engineered variants.[1]

  • Oxygenation: Requires active aeration (shaking/bubbling).

  • Workup: Lactones are sensitive to hydrolysis. Extract immediately at neutral pH.

Reference Data: Studies indicate Comamonas CPMO often yields superior enantioselectivity for 2-alkyl cyclopentanones compared to standard CHMO [1].

Handling & Storage (Preventing "The Drift")

The Issue: You have successfully resolved 2-methylcyclopentanone. You leave it on the bench for 2 days. It is now racemic.

Standard Operating Procedures for Stability:

  • Avoid Basic Surfaces: Do not filter through basic alumina. Use neutral silica or Celite.

  • Storage: Store at -20°C. Pure neat liquids racemize slower than solutions in protic solvents.

  • Derivatization: If possible, store as the corresponding ketal (using ethylene glycol + acid catalyst) or reduce to the alcohol immediately. The alcohol stereocenter is chemically stable.

Frequently Asked Questions (FAQs)

Q1: Can I use chiral HPLC to separate the ketone enantiomers directly?

  • Answer: Yes, but with caveats. You must use a column with a non-basic stationary phase (e.g., Amylose-tris(3,5-dimethylphenylcarbamate) coated on silica). Analysis must be performed at low temperatures (

    
    C) to prevent on-column racemization during the run.
    

Q2: Why not just use a chiral base (e.g., Lithium amide) to deprotonate and alkylate?

  • Answer: This is "Asymmetric Synthesis," not resolution. While valid, it is technically demanding. Organocatalytic methods (e.g., using Proline derivatives) are often superior for de novo synthesis of these cores [2].

Q3: My enzyme reaction is producing a "sludge." What is happening?

  • Answer: 2-substituted cyclopentanones are hydrophobic. If substrate concentration is

    
     mM, you may need a co-solvent.
    
    • Fix: Add 5-10% (v/v) DMSO or MTBE. Note: High levels of organic solvent can deactivate enzymes; titrate carefully.

Decision Matrix: Choosing Your Method

ConstraintRecommended Method
Target is an Alcohol Enzymatic DKR (Reductive) . Highest yield (100%), high ee.
Target is a Lactone BVMO Kinetic Resolution . Max 50% yield of lactone, 50% recovered ketone.
Target is the Ketone DKR (Reductive) followed by Swern Oxidation . (Oxidize back to ketone immediately before use).
Visualization: Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield or Low ee CheckConv Is Conversion < 50%? Start->CheckConv CheckEE Is ee Low? CheckConv->CheckEE No (Conv is high) AddResin Action: Add Anion Exchange Resin (Increase Racemization) CheckConv->AddResin Yes (Stalled) CheckCofactor Action: Check NADPH/GDH System CheckConv->CheckCofactor Yes (Stalled) ScreenEnz Action: Screen Homologs (Anti-Prelog vs Prelog) CheckEE->ScreenEnz Yes CheckpH Action: Lower pH slightly (Prevent non-enzymatic reduction) CheckEE->CheckpH Yes

Caption: Figure 2.[2] Diagnostic workflow for optimizing enzymatic resolution of cyclopentanones.

References

  • Regio- and Enantioselective Baeyer–Villiger Oxidation: Kinetic Resolution of Racemic 2-Substituted Cyclopentanones. Source: Organic Letters (ACS Publications). URL:[Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions. Source: Journal of the American Chemical Society. URL:[Link]

  • Dynamic Kinetic Resolution of Chiral Aldehydes and Ketones (General Principles). Source: Chemical Communications (RSC).[3] URL:[Link]

Sources

Minimizing byproduct formation in Pauson-Khand reaction for cyclopentenones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pauson-Khand Reaction

Welcome to the technical resource center for the Pauson-Khand Reaction (PKR). As a powerful tool for the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form α,β-cyclopentenones, the PKR is invaluable in the synthesis of complex molecules and natural products.[1][2] However, its practical application can be hampered by competing side reactions and suboptimal yields.

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the PKR. Here, we move beyond simple protocols to explain the causal relationships behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Mechanistic Landscape & Origins of Byproducts

The key to minimizing byproduct formation is a foundational understanding of the reaction mechanism. The widely accepted pathway for the stoichiometric, cobalt-mediated PKR, first proposed by Magnus, serves as our framework.[3] Byproducts typically arise from deviations from this desired catalytic cycle.

The Core Reaction Pathway

The reaction is initiated by the formation of a stable dicobalt hexacarbonyl alkyne complex. The subsequent, and often rate-determining, step involves the coordination and insertion of the alkene into a cobalt-carbon bond to form a metallacyclic intermediate.[3][4] Subsequent CO insertion and reductive elimination yield the cyclopentenone product and regenerate the metal complex.

cluster_0 Pauson-Khand Reaction Cycle (Cobalt-Mediated) A Alkyne + Co₂(CO)₈ B Dicobalt Hexacarbonyl Alkyne Complex A->B Complexation C Loss of CO Ligand (Promoter-Assisted) B->C Rate-Limiting Decarbonylation D Coordinatively Unsaturated Intermediate C->D E Alkene Coordination D->E + Alkene F Cobaltacycle Intermediate (Alkene Insertion) E->F Regio/Stereo- determining step G CO Insertion F->G H Reductive Elimination G->H H->B Regeneration (Catalytic) I α,β-Cyclopentenone Product H->I

Figure 1: Simplified mechanism of the cobalt-mediated Pauson-Khand reaction. The decarbonylation and alkene insertion steps are critical control points for minimizing byproducts.

Common Byproducts and Their Formation
  • Alkyne Oligomers (Dimers/Trimers):

    • Causality: If the alkene concentration is too low or its reactivity is poor, the cobalt-alkyne complex can react with other alkyne molecules, leading to cyclotrimerization (forming substituted benzenes) or other oligomeric species. This pathway becomes competitive at higher temperatures.

  • Alkene Isomerization Products:

    • Causality: Under thermal conditions, the metal catalyst can facilitate the isomerization of the double bond in the starting material or the final product, leading to a mixture of isomers. This is particularly problematic for terminal alkenes which can isomerize to more stable, but less reactive, internal alkenes.

  • Regioisomeric Cyclopentenones:

    • Causality: In intermolecular reactions with unsymmetrical alkynes, the alkene can insert into either of the two non-equivalent Co-C bonds of the alkyne complex.[5] While selectivity is often high, byproduct formation can occur. The regioselectivity is governed by a combination of steric and electronic factors, with the larger alkyne substituent typically orienting itself adjacent to the newly formed carbonyl group to minimize steric clash during the insertion step.[3][6]

  • Decomposition of Cobalt Complex:

    • Causality: The dicobalt octacarbonyl reagent and its alkyne complex are thermally sensitive. Excessively high temperatures or prolonged reaction times can lead to the formation of inactive cobalt clusters and metallic cobalt, appearing as a black precipitate and halting the catalytic cycle. Using anhydrous amine N-oxides can also sometimes promote unwanted alkyne decomplexation.[7]

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Problem 1: Low or zero yield of the desired cyclopentenone.

  • Potential Cause A: The alkyne-cobalt complex is not forming efficiently or is decomposing.

    • Scientific Rationale: The initial complexation of the alkyne with Co₂(CO)₈ is the first committed step. The quality of the Co₂(CO)₈, which can degrade upon exposure to air, is critical.

    • Proposed Solution:

      • Verify Reagent Quality: Use freshly opened or properly stored Co₂(CO)₈. A dark purple, crystalline appearance is desired; grayish powder indicates decomposition.

      • Optimize Complexation: Form the complex at room temperature or slightly below before heating or adding the alkene. Monitor the reaction by TLC; the dark red/brown spot of the complex should be clearly visible.

      • Solvent Choice: Use dry, degassed solvents (e.g., toluene, DME, CH₂Cl₂) to prevent quenching of the organometallic species.

  • Potential Cause B: The alkene is unreactive.

    • Scientific Rationale: Alkene reactivity is a major determinant of PKR success. The rate-determining step is often alkene insertion, which is highly sensitive to steric hindrance and electronic properties.[4] Reactivity generally follows the trend: strained cyclic alkenes >> terminal alkenes > disubstituted alkenes.[8] Trisubstituted alkenes are often completely unreactive under standard conditions.[2]

    • Proposed Solution:

      • Introduce a Promoter: Additives are essential for less reactive alkenes as they facilitate the loss of a CO ligand, creating a vacant coordination site for the alkene and allowing for milder reaction conditions.[5] The most common are amine N-oxides like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), which work by oxidizing a CO ligand to CO₂.[1][7]

      • Increase Alkene Concentration: For intermolecular reactions, use the alkene as the solvent or in large excess (5-10 equivalents) to favor the desired cycloaddition over alkyne side reactions.

      • Switch to a More Active Catalyst System: If cobalt fails, consider a rhodium-based catalyst (e.g., [Rh(CO)₂Cl]₂), which can be more effective for certain substrates, particularly those with electron-deficient alkynes.[4]

Problem 2: My reaction produces a mixture of regioisomers.

  • Potential Cause: Poor regiocontrol in an intermolecular reaction.

    • Scientific Rationale: As discussed, regioselectivity is determined during the migratory insertion of the alkene. For terminal alkynes, selectivity is typically excellent. For internal, unsymmetrical alkynes (R-C≡C-R'), the outcome depends on the relative steric bulk of R and R'.

    • Proposed Solution:

      • Substrate Modification: If possible, redesign the alkyne substrate to maximize the steric difference between the two substituents. A bulky group like -SiMe₃ can be an excellent directing group and can be removed post-cyclization.

      • Adopt an Intramolecular Strategy: The most robust solution to regioselectivity problems is to tether the alkyne and alkene together. The intramolecular Pauson-Khand reaction (IPKR) is highly efficient and almost always proceeds with complete regioselectivity.[7][9]

Problem 3: The major product is a substituted benzene or other alkyne oligomer.

  • Potential Cause: Reaction conditions favor alkyne self-condensation.

    • Scientific Rationale: This occurs when the rate of alkyne trimerization is faster than the rate of alkene insertion. This is often exacerbated by high temperatures and low effective concentrations of a reactive alkene.

    • Proposed Solution:

      • Lower the Reaction Temperature: Use a promoter (e.g., NMO) to enable the reaction to proceed at a lower temperature (e.g., 40-60 °C instead of >80 °C).

      • Control Stoichiometry: Ensure the alkene is present in sufficient concentration from the start of the reaction. For intermolecular reactions, consider slow addition of the alkyne-cobalt complex to a solution of the alkene.

      • Increase CO Pressure: In some catalytic systems, low CO pressure can favor side reactions.[2] Ensuring a CO atmosphere (balloon or low-pressure vessel) can help maintain the integrity of the catalytic species and favor the desired pathway.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best promoter for my reaction?

    • A1: N-Methylmorpholine N-oxide (NMO) is the most common and reliable choice for general applications. It is commercially available and effective. Use the hydrated form (NMO·H₂O) as it has been shown to give optimal yields in many cases, whereas anhydrous N-oxides can sometimes cause decomposition of the alkyne complex.[7] Other options like sulfides or solid-adsorbed conditions (e.g., on silica gel) can also be effective and may reduce reaction times.[7] The optimal promoter should be determined empirically for challenging substrates.

  • Q2: When is an intramolecular PKR (IPKR) preferred over an intermolecular one?

    • A2: The IPKR is almost always preferred for constructing complex bicyclic systems. It overcomes two major hurdles of the intermolecular version: poor regioselectivity and the entropic penalty of bringing three molecules together.[7][9] If your target molecule contains a fused 5,5- or 6,5-ring system, an IPKR is the strategy of choice.

  • Q3: My reaction is clean but very slow. How can I accelerate it without increasing byproducts?

    • A3: This is the ideal scenario for using a promoter like NMO. Alternatively, non-thermal energy sources can be effective. Low-intensity ultrasonication can promote the initial decarbonylation step, while microwave irradiation can dramatically reduce reaction times.[7][10] However, microwave conditions may require re-optimization of other parameters.[10]

  • Q4: What factors control stereoselectivity in the intramolecular PKR?

    • A4: In the formation of fused bicyclic systems via IPKR, stereoselectivity is generally high. Substituents on the tether connecting the alkyne and alkene, particularly at the propargylic and allylic positions, tend to orient themselves on the convex (exo) face of the newly formed ring system to minimize steric strain in the transition state.[7]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for a Stoichiometric, NMO-Promoted Intramolecular PKR

This protocol is a representative starting point and may require optimization.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the enyne substrate (1.0 equiv) in degassed 1,2-dichloroethane (DCE) or toluene (to a concentration of ~0.1 M).

  • Complex Formation: Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) to the solution in one portion. The solution will turn a deep red/brown color and gas evolution (CO) may be observed. Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting enyne and formation of the cobalt complex (a dark, lower Rf spot).

  • Promotion and Cyclization: Add N-methylmorpholine N-oxide (NMO, 3.0-4.0 equiv) as a solid. Equip the flask with a reflux condenser and gently heat the reaction mixture to 45-50 °C.

  • Monitoring: Monitor the reaction progress by TLC. The dark cobalt complex spot should gradually be replaced by the product spot. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. The reaction mixture can be filtered through a plug of silica gel, eluting with a solvent like ethyl acetate or ether, to remove the majority of the cobalt residues. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure cyclopentenone.

Protocol 2: Troubleshooting Workflow for Low PKR Yield

When faced with a low-yielding reaction, a systematic approach is crucial. This workflow helps diagnose the issue efficiently.

start Low Yield in PKR check_complex Is the Co-alkyne complex forming cleanly? (Check TLC/Color) start->check_complex reagent_issue Problem: Reagent Quality Solution: Use fresh Co₂(CO)₈, use dry/degassed solvent. check_complex->reagent_issue No check_reaction Complex forms, but reaction stalls or gives byproducts. check_complex->check_reaction Yes alkene_reactivity Is the alkene inherently unreactive? (e.g., trisubstituted, electron-poor) check_reaction->alkene_reactivity add_promoter Problem: Slow Alkene Insertion Solution 1: Add promoter (NMO). Solution 2: Increase alkene conc. (intermolecular). alkene_reactivity->add_promoter Yes change_catalyst Solution 3: Switch to a more active catalyst (e.g., Rh-based). alkene_reactivity->change_catalyst Still no reaction temp_issue Are conditions too harsh? alkene_reactivity->temp_issue No success Yield Improved add_promoter->success change_catalyst->success lower_temp Problem: Thermal Decomposition Solution: Use a promoter (NMO) to run at lower temperature (40-60°C). temp_issue->lower_temp Yes temp_issue->success No lower_temp->success

Figure 2: A decision-making workflow for troubleshooting low-yielding Pauson-Khand reactions.

Section 5: Data Summaries

Table 1: Comparison of Common Promoters for the Pauson-Khand Reaction
Promoter/MethodMechanism of ActionTypical ConditionsAdvantagesDisadvantages
Thermal Thermally-induced CO loss80-120 °C, Toluene/BenzeneSimple, no additives requiredHigh temperatures, often low yields, many byproducts[5]
N-Oxides (NMO, TMANO) Chemical oxidation of CO to CO₂[1]40-60 °C, 2-5 equivMilder conditions, higher yields, most versatile method[7]Stoichiometric oxidant waste, potential for substrate decomposition[7]
Dry-State Adsorption Surface-promoted decarbonylation[7]60-80 °C, on Silica/AluminaReduced reaction times, simple workupNot universally applicable, can be substrate-dependent
Ultrasonication Acoustic promotion of CO dissociation[7]Room Temp to 40 °CVery mild conditionsRequires specialized equipment, yields can be variable[7]
Table 2: General Reactivity Trends of Alkenes in Intermolecular PKR
Alkene ClassRelative ReactivityRationaleExample
Strained Cyclic Very HighRing strain lowers the LUMO of the alkene, facilitating coordination and insertion[3]Norbornene
Terminal Acyclic HighSterically accessible, moderately activated1-Octene
1,2-Disubstituted Cyclic ModerateLess strained than norbornene but still pre-organizedCyclopentene
1,2-Disubstituted Acyclic Low to ModerateIncreased steric hindrance compared to terminal alkenes(E)-4-Octene
Trisubstituted Very Low / UnreactiveSevere steric hindrance prevents efficient coordination and insertion[2]1-Methylcyclohexene
Electron-Deficient Very Low / UnreactiveElectron-poor double bond coordinates poorly to the electron-rich metal center[8]Acrylonitrile

References

  • Heravi, M. M., & Mohammadi, L. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(61), 38870-38911. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2020). Pauson-Khand reaction of fluorinated compounds. Beilstein Journal of Organic Chemistry, 16, 1631-1681. [Link]

  • Torres, R. R. (Ed.). (n.d.). The Pauson-Khand Reaction. Presentation, Department of Chemistry, IIT Bombay. [Link]

  • J&K Scientific LLC. (2021). Pauson-Khand Reaction. [Link]

  • NROChemistry. (n.d.). Pauson-Khand Reaction. [Link]

  • Gao, Y., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(4), 1199. [Link]

  • Rios Torres, R. (Ed.). (2012). The Pauson–Khand Reaction: Scope, Variations and Applications. John Wiley & Sons. (This is a book reference, a representative chapter is provided for context) [Link] (Link to book, not a direct PDF)

  • Gibson, S. E., & Mainolfi, N. (2005). The Intermolecular Pauson-Khand Reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]

  • Chem LibreTexts. (2023). 2.4: Co-Mediated Ring Forming Reactions. [Link]

  • Ell, E. A., & O'Connor, J. M. (2017). Recent Advances in the Pauson-Khand Reaction. Israel Journal of Chemistry, 57(3-4), 266-277. [Link]

  • Wikipedia. (n.d.). Pauson–Khand reaction. [Link]

Sources

Technical Support Center: Nazarov Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Methodology & Process Development Subject: Troubleshooting & Optimization Guide for Cyclopentenone Synthesis Status: Active Support

Core Directive & Mechanism Overview

The Nazarov cyclization is the


 electrocyclic ring closure of divinyl ketones (pentadienones) to form cyclopentenones.[1] It is a powerful method for generating contiguous stereocenters, but it is notoriously sensitive to electronic and steric parameters.

The "Two-Stage" Logic: To troubleshoot effectively, you must decouple the reaction into two distinct mechanistic events:

  • Electrocyclization (The "Setup"): Acid-promoted conrotatory closure to the oxyallyl cation. This is reversible.

  • Termination (The "Commit"): The fate of the oxyallyl cation—either proton elimination (classic) or nucleophilic trapping (interrupted).

Master Workflow Diagram

The following decision tree illustrates the critical checkpoints for reaction success.

NazarovLogic cluster_decision Critical Decision Point Start Divinyl Ketone Substrate Coord Lewis Acid Coordination (Activation) Start->Coord + LA Cyclization 4π Electrocyclization (Conrotatory) Coord->Cyclization Heat/RT Cation Oxyallyl Cation Intermediate Cyclization->Cation Rate Limiting Step Elimination Classic Pathway: β-Hydride Elimination Cation->Elimination Standard Conditions Trapping Interrupted Pathway: Nucleophilic Trapping Cation->Trapping + Nucleophile (R-H, N3, etc.) Failure FAILURE: Polymerization or Reversion Cation->Failure Unstabilized Cation

Figure 1: Mechanistic flow of the Nazarov cyclization. Success depends on stabilizing the oxyallyl cation sufficiently to allow controlled termination.

Catalyst Selection & Reaction Conditions

User Query: "My substrate decomposes or polymerizes with BF3·OEt2. What are the alternatives?"

Technical Insight: Traditional strong Lewis acids (


, 

) often generate "hard" cations that trigger polymerization or side reactions. Modern protocols favor "softer," water-tolerant Lewis acids that allow for reversible coordination without immediate destruction of sensitive functionality.

Optimization Table: Catalyst Hierarchy

Catalyst ClassExamplesReactivity ProfileRecommended Use Case
Aggressive

,

,

High. Rapid generation of oxyallyl cation.Simple, robust substrates. Sterically hindered ketones requiring maximum activation.
Mild / Selective

,

Moderate. often requires

as co-catalyst to break aggregates.
Standard First Choice. Highly functionalized substrates; heterocycles (indoles/pyrroles).
Chemospecific

,

Tunable. Binds preferentially to specific motifs.Asymmetric variants (with chiral ligands like BOX or PyBOX).
Organocatalytic Phosphoric Acids (TRIP)Low/Specific. Hydrogen-bonding activation.Enantioselective protocols; substrates sensitive to metals.

Protocol 1: Mild Catalytic Cyclization (Scandium Method) Best for: Substrates with acid-sensitive groups or heteroaromatics.

  • Preparation: Dissolve divinyl ketone (1.0 equiv) in dichloroethane (DCE) [0.1 M].

  • Additives: Add

    
     (1.0 equiv). Note: Lithium acts as a "spectator" Lewis acid to break up Scandium aggregates, increasing turnover.
    
  • Catalyst: Add

    
     (5–10 mol%).
    
  • Reaction: Heat to 60–80 °C. Monitor by TLC.

  • Validation: Product formation is confirmed by the disappearance of vinyl signals in

    
     NMR and the appearance of cyclopentenone 
    
    
    
    -unsaturation signals.
Troubleshooting Specific Failures
Issue A: "I cannot control the position of the double bond (Regioselectivity)."

Diagnosis: The elimination of the


-proton is thermodynamically controlled (Zaitsev's rule), leading to mixtures or the most substituted alkene, which may not be desired.
The Fix: Silicon-Directed Nazarov Cyclization. 
By placing a Trimethylsilyl (TMS) group at the 

-position of the vinyl ketone, you exploit the

-silicon effect. The C–Si bond hyperconjugatively stabilizes the carbocation, and the silicon group acts as a "super-proton," directing elimination exclusively to that position.

Protocol 2: Silicon-Directed Cyclization

  • Substrate Design: Synthesize a

    
    -TMS divinyl ketone.
    
  • Reagent:

    
     (stoichiometric) or 
    
    
    
    .
  • Mechanism: The reaction proceeds rapidly at lower temperatures (often 0 °C or RT) because the cation is stabilized.

  • Termination: The TMS group is cleaved (desilylation), yielding the double bond exactly where the TMS group was located.

  • Validation: The product will lack the TMS signal (~0 ppm) in NMR, confirming successful "traceless" direction.

Issue B: "The reaction stalls or yields are low (Reversibility)."

Diagnosis: The electrocyclization is reversible. If the oxyallyl cation is not "trapped" (by elimination or a nucleophile) faster than it reverts to the starting material, the reaction stalls. The Fix: The "Interrupted" Nazarov. Instead of relying on slow elimination, add a nucleophile to irreversibly trap the oxyallyl cation. This also adds molecular complexity.

Common Trapping Agents:

  • Triethylsilane (

    
    ):  Reductive Nazarov (yields saturated cyclopentanone).
    
  • Electron-Rich Arenes (Indoles, etc.): Arylative Nazarov.

  • Azides/Halides: Functionalized cyclopentanones.[2]

Advanced FAQ: Stereocontrol & Torquoselectivity

Q: "How do I control the stereochemistry at the ring junction?" A: This is governed by Torquoselectivity . The Woodward-Hoffmann rules dictate a conrotatory closure.[1]

  • Mechanism: The substituents on the termini rotate in the same direction (both clockwise or both counter-clockwise).

  • Control: Steric bulk is the primary lever. The substituents will rotate "outward" to avoid clashing with the catalyst or the ketone backbone.

  • Asymmetric Catalysis: Chiral Lewis acids (e.g., Cu(II)-bis(oxazoline)) can distinguish between the two conrotatory pathways, enforcing one direction of rotation and creating high enantioselectivity.

Q: "Can I use this for macrocycles?" A: No. The Nazarov is strictly for forming 5-membered rings (pentannulation). Attempting to form 6-membered rings via this manifold usually fails due to orbital overlap constraints.

References
  • Nazarov, I. N.; Zaretskaya, I. I. Izv. Akad. Nauk. SSSR, Ser. Khim.1941 , 211. (The foundational discovery).[1][2]

  • Denmark, S. E.; Jones, T. K. "Silicon-directed Nazarov cyclization."[3][4] Journal of the American Chemical Society, 1982 , 104(9), 2642–2645. Link

  • Frontier, A. J.; Collison, C. "The Nazarov cyclization in organic synthesis.[5] Recent advances." Tetrahedron, 2005 , 61(32), 7577–7606. Link

  • Malona, J. A.; Colbourne, J. M.; Frontier, A. J. "A General Method for the Catalytic Nazarov Cyclization of Heteroaromatic Compounds."[3][6] Organic Letters, 2006 , 8(25), 5661–5664.[3] Link

  • Grant, T. N.; Rieder, C. J.; West, F. G. "Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations."[7] Chemical Communications, 2009 , (38), 5676–5688. Link

  • Pellissier, H. "Recent developments in the Nazarov cyclization." Tetrahedron, 2005 , 61(27), 6479–6517. Link

Sources

Technical Support Center: HPLC Analysis of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting, Method Optimization, and Data Integrity Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry of the Problem

Aromatic ketones (e.g., Acetophenone, Benzophenone, Ketoprofen) present a unique chromatographic challenge. They possess a dual nature: a hydrophobic aromatic ring and a polar, electron-withdrawing carbonyl group.

This duality creates specific failure modes:

  • 
     Stacking:  High concentrations can lead to aggregation, causing peak fronting or solubility issues.
    
  • Silanol Interactions: The carbonyl oxygen is a hydrogen bond acceptor. On older or non-endcapped silica columns, this leads to severe tailing, even in the absence of basic amine groups.

  • UV Specificity: Their absorption maxima are distinct (

    
     vs. 
    
    
    
    ), making wavelength selection critical for sensitivity vs. linearity.
Module 1: Chromatographic Separation & Peak Shape
Q1: My peaks are tailing significantly (

). I am using a standard C18 column. Is my column dead?

Diagnosis: Likely Silanol Interaction , not necessarily column death. Technical Insight: Aromatic ketones are weak hydrogen bond acceptors. Standard C18 columns often have residual silanol groups (


) on the silica surface. The carbonyl oxygen interacts with these acidic silanols, causing a "drag" on the peak tail.

Troubleshooting Protocol:

  • Immediate Fix: Switch to a highly end-capped C18 column or a "Polar Embedded" group column. These phases shield the silica surface.

  • Mobile Phase Modifier: Add a chaotropic agent or buffer.

    • Recommendation: Use 0.1% Formic Acid or 10 mM Ammonium Acetate. This suppresses the ionization of silanols and improves peak symmetry.

  • Temperature: Increase column temperature to 40°C. This increases the kinetics of desorption, reducing the "stickiness" of the interaction.

Q2: I see "Split Peaks" or "Shoulders" on the leading edge. My column is new.

Diagnosis: Solvent Strength Mismatch (The "Strong Solvent Effect"). Technical Insight: Aromatic ketones are often dissolved in 100% Acetonitrile (ACN) or Methanol (MeOH) for stock solutions. If you inject this directly into a mobile phase that is high in water (e.g., 50:50 Water:ACN), the analyte travels faster in the plug of injection solvent than in the mobile phase. This causes the band to fragment before it even hits the stationary phase.

Corrective Action:

  • The Golden Rule: Always dissolve your sample in the initial mobile phase composition (or weaker).

  • If solubility is an issue: Use a "sandwich" injection or reduce injection volume to <5 µL.

Q3: I cannot separate critical isomeric pairs (e.g., o- vs p-substituted aromatic ketones).

Diagnosis: Lack of Selectivity Mechanism. Technical Insight: A C18 column separates primarily based on hydrophobicity (logP). Isomers often have identical hydrophobicity. You need a secondary interaction mechanism.[1]

Solution: The Phenyl-Hexyl Switch Switch to a Phenyl-Hexyl stationary phase.[2]

  • Mechanism:[1][2][3][4] These columns engage in

    
     interactions with the aromatic ring of your ketone.
    
  • Solvent Choice: Use Methanol instead of Acetonitrile.[2] ACN has its own

    
     electrons (triple bond) which interfere with the stationary phase interaction.[2] MeOH allows the 
    
    
    
    selectivity to dominate.
Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing peak shape issues specific to aromatic ketones.

HPLC_Troubleshooting Start Symptom: Poor Peak Shape Split Split Peaks / Fronting Start->Split Tailing Peak Tailing (Tf > 1.5) Start->Tailing Drift Retention Drift Start->Drift SolventCheck Check Sample Solvent Split->SolventCheck Injection Issue FritCheck Check Column Frit Split->FritCheck Solvent OK ColType Column Type Check Tailing->ColType Interaction Issue Temp Check Column Oven Drift->Temp Thermodynamics Dilute Action: Dilute with Mobile Phase SolventCheck->Dilute Solvent Stronger than MP Endcap Action: Switch to End-capped / Phenyl-Hexyl ColType->Endcap Standard C18 Buffer Action: Add 10mM Amm. Acetate ColType->Buffer Already Endcapped Equilib Action: Increase Equilibration Time Temp->Equilib Unstable

Figure 1: Decision tree for diagnosing common HPLC peak shape anomalies in aromatic ketone analysis.

Module 2: Detection & Sensitivity (UV/Vis)
Q4: Which wavelength should I use? 254 nm or 280 nm?

Answer: It depends on your goal (Sensitivity vs. Specificity).

Transition TypeWavelength RegionCharacteristicsApplication
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

240 – 260 nmVery High Extinction Coefficient (

). High Sensitivity.
Trace analysis, impurity detection.

270 – 320 nmLower

. Broader peaks.[5][6] More specific to the Carbonyl.
High concentration assays, avoiding solvent cutoff noise.

Expert Tip: If using a Diode Array Detector (DAD), extract the chromatogram at 254 nm for quantification but use the 300 nm channel to confirm peak purity, as many non-ketone contaminants absorb poorly in this region.

Module 3: Experimental Protocol (Gold Standard)

This protocol is designed to be a self-validating system for the separation of a generic mix of aromatic ketones (e.g., Acetophenone, Propiophenone, Butyrophenone).

1. System Suitability Parameters (Acceptance Criteria)
  • USP Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between critical pairs.
  • Precision (RSD):

    
     for 
    
    
    
    injections.
2. Chromatographic Conditions
ParameterStandard Method (Robust)Advanced Selectivity (Isomers)
Column C18 End-capped (e.g., Zorbax Eclipse Plus),

mm, 5 µm
Phenyl-Hexyl,

mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Flow Rate 1.0 mL/min0.8 mL/min (MeOH has higher viscosity)
Gradient 40% B to 90% B in 10 minIsocratic 60% B (Adjust for

)
Temp 30°C40°C
Detection UV @ 254 nmUV @ 254 nm
3. Method Development Workflow

The following diagram outlines the logical flow for optimizing the separation of complex aromatic ketone mixtures.

Method_Dev Step1 Step 1: Screen C18 (Water/ACN) Decision Resolution > 1.5? Step1->Decision Success Validate Method Decision->Success Yes Fail_Selectivity Step 2: Switch to Phenyl-Hexyl + MeOH Decision->Fail_Selectivity No (Co-elution) Fail_Shape Step 3: Add Modifier (Formic Acid/Buffer) Decision->Fail_Shape No (Tailing) Fail_Selectivity->Success Optimized Fail_Shape->Success Optimized

Figure 2: Method development workflow prioritizing selectivity and peak shape.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Retrieved from

  • Waters Corporation. What are common causes of peak splitting when running an LC column? Knowledge Base WKB194672.[7] Retrieved from

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. System Suitability Requirements.[4][8] Retrieved from

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.[6] Retrieved from

Sources

Technical Support Center: Navigating the Complexities of Cyclopentanone Derivative NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of cyclopentanone derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I've frequently collaborated with researchers in academia and the pharmaceutical industry to decode the intricate spectra these molecules produce. Cyclopentanone and its derivatives are not only fundamental building blocks in organic synthesis but also core scaffolds in many pharmacologically active compounds. Their conformational flexibility and the subtle electronic effects of substituents often lead to NMR spectra that are far from straightforward.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide not just procedural steps but the underlying rationale, empowering you to make informed decisions in your own structural elucidation challenges. We will move from foundational issues of chemical shifts and coupling constants to advanced 2D NMR strategies for unambiguous assignments.

Part 1: Foundational Challenges in 1D NMR

This section addresses the most common initial hurdles in interpreting the ¹H and ¹³C NMR spectra of cyclopentanone derivatives.

FAQ 1: Why do the α-protons in my substituted cyclopentanone show such complex and overlapping multiplets?

Answer: The complexity arises from a combination of two key factors: the inherent non-planarity of the cyclopentanone ring and the influence of diastereotopicity.

  • Ring Puckering and Conformational Dynamics: A cyclopentanone ring is not flat; it rapidly interconverts between twisted and envelope conformations at room temperature. This dynamic behavior means that the protons on the ring carbons (α, β, etc.) are constantly changing their spatial relationship to one another. The observed spectrum is a time-average of these conformations. For any given proton, its magnetic environment is an average of its axial and equatorial-like positions, leading to averaged chemical shifts and coupling constants.

  • Diastereotopicity: When a substituent is introduced, or if the molecule is chiral, the two protons on a given methylene (CH₂) group (e.g., at the C3 or C4 position) become chemically non-equivalent. They are termed "diastereotopic." This is because they have a different spatial relationship to the substituent group. One proton might be, on average, closer to the substituent than the other. This non-equivalence means they will have different chemical shifts (Δδ) and will couple to each other (geminal coupling, ²JHH) and to adjacent protons (vicinal coupling, ³JHH), creating complex splitting patterns often referred to as "ABX" or higher-order systems.

Troubleshooting Workflow for Overlapping Signals:

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hertz, often simplifying multiplets and reducing overlap. The coupling constants (J, in Hz) remain the same, but the separation between multiplets (Δδ, in ppm) increases.

  • Temperature Variation Studies: Lowering the temperature of the NMR experiment can slow down the ring interconversion. If one conformation becomes significantly more stable at a lower temperature, the spectrum may simplify, resolving into distinct signals for axial and equatorial-like protons.

  • Utilize 2D NMR: When 1D spectra are intractable, 2D experiments like COSY and HSQC are essential. A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, allowing you to trace the spin systems around the ring, even through regions of heavy overlap.

FAQ 2: The chemical shift of my α-protons is further downfield than expected. What could be the cause?

Answer: The chemical shift of α-protons in cyclopentanones is highly sensitive to the magnetic anisotropy of the carbonyl group (C=O).

The C=O double bond creates a conical region of magnetic shielding and deshielding. Protons located in the deshielding zone, which lies in the plane of the carbonyl group, will resonate at a higher frequency (further downfield). The α-protons are situated directly adjacent to this group and fall squarely within this deshielding cone, typically appearing in the range of δ 2.0-2.5 ppm.

Factors Causing Additional Downfield Shifts:

  • Electronegative Substituents: An electronegative atom (e.g., Br, Cl, OH) at the α-position will withdraw electron density from the C-H bond through an inductive effect. This "deshields" the proton, shifting its resonance further downfield.

  • Conformational Locking: Certain bulky substituents can lock the ring into a specific conformation where an α-proton is held rigidly in the plane of the carbonyl π-system. This maximizes the deshielding effect and can cause significant downfield shifts.

Experimental Verification:

  • ¹³C NMR: Check the chemical shift of the α-carbon. Inductive withdrawal will also shift the carbon signal downfield (typically > 35 ppm for a cyclopentanone α-carbon).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment directly correlates each proton to the carbon it is attached to. It is the most reliable way to confirm which proton signal corresponds to the α-position.

DOT Diagram: Carbonyl Anisotropy

G cluster_0 Magnetic Anisotropy of Carbonyl Group C=O C=O H_alpha1 α-H H_alpha2 α-H Deshielding_Zone Deshielding Zone (Downfield Shift) Shielding_Zone Shielding Zone (Upfield Shift)

Caption: Anisotropic effect of the C=O group in cyclopentanone.

Part 2: Advanced Structure Elucidation with 2D NMR

When 1D NMR is insufficient, a suite of 2D experiments is required for complete and unambiguous assignment.

FAQ 3: I have a di-substituted cyclopentanone, and I cannot determine the stereochemistry (cis vs. trans). How can NMR help?

Answer: The primary NMR tool for determining relative stereochemistry is the Nuclear Overhauser Effect (NOE), which is observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is extremely sensitive to the distance between nuclei, proportional to 1/r⁶, where r is the internuclear distance. A cross-peak in a NOESY spectrum between two protons indicates they are close in space (typically < 5 Å).

Protocol for Stereochemical Assignment using NOESY:

  • Acquire a High-Quality NOESY Spectrum: Use a mixing time appropriate for a small molecule (typically 300-800 ms). The choice of mixing time is critical and may require optimization.

  • Assign all Proton Resonances: Before interpreting NOESY data, you must have a complete and confident assignment of all proton signals using COSY and HSQC spectra.

  • Identify Key NOE Correlations:

    • For a cis isomer: You would expect to see a strong NOE cross-peak between the protons attached to the substituted carbons (e.g., between H2 and H3 in a 2,3-disubstituted cyclopentanone) because they are on the same face of the ring.

    • For a trans isomer: The NOE between these two protons would be absent or extremely weak. Instead, you would see NOEs from each of these protons to other protons on the opposite face of the ring.

Data Interpretation Table: Expected NOEs for 2,3-Disubstituted Cyclopentanone

IsomerKey ProtonsExpected NOE CorrelationImplication
cisH2 and H3Strong Protons are on the same face of the ring.
transH2 and H3Absent / Very Weak Protons are on opposite faces of the ring.

When to Use ROESY: For molecules in the intermediate molecular weight range, the NOE can sometimes be zero or very weak, regardless of distance. ROESY is a complementary experiment that avoids this issue and is always positive for protons that are close in space. If your NOESY results are ambiguous, running a ROESY is the definitive troubleshooting step.

DOT Diagram: Workflow for Stereochemistry Determination

G A Ambiguous 1D Spectrum B Acquire 2D COSY & HSQC A->B C Full ¹H & ¹³C Assignment B->C D Acquire 2D NOESY/ROESY C->D E Analyze Cross-Peaks (Proximity < 5 Å) D->E F cis Isomer (Key protons show NOE) E->F YES G trans Isomer (Key protons show NO NOE) E->G NO H Unambiguous Structure F->H G->H

Caption: Decision workflow for assigning stereochemistry.

FAQ 4: How can I confidently assign the quaternary carbon (the carbonyl carbon)?

Answer: The carbonyl carbon is a quaternary carbon (it has no attached protons), so it will not show a correlation in an HSQC spectrum. Its assignment relies on its characteristic chemical shift and long-range correlations observed in an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • ¹³C Chemical Shift: The carbonyl carbon of a cyclopentanone is significantly deshielded and typically resonates in the range of δ 200-220 ppm, making it one of the most downfield signals in the ¹³C spectrum.

  • HMBC Experiment: This experiment detects correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). The carbonyl carbon will show a cross-peak to any protons that are two or three bonds away.

Protocol for Carbonyl Assignment:

  • Identify the Carbonyl Signal: Locate the signal in the δ 200-220 ppm region of the ¹³C NMR spectrum.

  • Acquire an HMBC Spectrum: This is a standard 2D experiment.

  • Look for Correlations to α-Protons: The most intense HMBC correlations to the carbonyl carbon will be from the α-protons (a two-bond correlation, ²JCH).

  • Look for Correlations to β-Protons: You will also likely see weaker correlations from the β-protons (a three-bond correlation, ³JCH).

Seeing these expected correlations provides definitive proof of the carbonyl carbon's assignment and helps to confirm the assignment of the α and β protons simultaneously.

References

  • Lambert, J. B., & Keske, R. G. (1966). The Conformational Analysis of Cyclopentane Derivatives. Journal of the American Chemical Society, 88(3), 620–625. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Reich, H. J. (n.d.). Carbon-13 NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

Validation & Comparative

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one vs other cyclopentanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application Protocols

Executive Summary

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CAS: 2866-63-9), often referred to as 2-(2-Methoxybenzyl)cyclopentanone , represents a critical scaffold in the synthesis of fused-ring bioactive agents, fungicides, and fragrance compounds. Unlike its simple phenyl analogs, the ortho-methoxy substituent introduces a unique steric and electronic profile that significantly alters its reactivity in subsequent transformations (e.g., reductive amination, Grignard addition).

This guide provides a rigorous comparison of this specific derivative against its structural analogs, offering researchers a validated pathway for synthesis and application.

Chemical Profile & Structural Logic[1]

FeatureSpecification
IUPAC Name 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one
CAS Number 2866-63-9
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Key Moiety

-substituted Cyclopentanone Ring
Electronic Effect Ortho-methoxy (+M effect, significant steric bulk)
The "Ortho-Effect" in Cyclopentanones

The defining feature of this molecule is the 2-methoxy group on the benzyl ring. In comparative studies:

  • Steric Shielding: The ortho-substituent creates a "molecular gate," increasing the diastereoselectivity in nucleophilic additions to the carbonyl group compared to the para-isomer.

  • Conformational Lock: The methoxy group restricts the free rotation of the benzyl arm, often favoring specific conformers that enhance binding affinity in protein pockets (e.g., in kinase inhibitor design).

Comparative Performance Analysis

The following data synthesizes reactivity profiles based on standard kinetic acidity and nucleophilic addition rates for


-benzylcyclopentanones.
Table 1: Reactivity & Selectivity Comparison
DerivativeElectronic CharacterSteric HindranceKinetic Enolization Rate*Carbonyl ElectrophilicityPrimary Application
2-(2-OMe-benzyl) (Target) Electron Rich (+M)High (Ortho) ModerateModerateStereoselective synthesis, Fungicides
2-(4-OMe-benzyl) Electron Rich (+M)LowHighLowGeneral intermediate, Chalcone analogs
2-Benzyl (Unsubstituted) NeutralLowHighHighBaseline scaffold
2-(2-OMe-benzyl)cyclohexanone Electron RichHighLow (Ring Strain)Low6-membered ring analogs

*Note: Cyclopentanones generally exhibit higher kinetic acidity than cyclohexanones due to reduced eclipsing strain in the enolate form.

Key Mechanistic Insights
  • Vs. Unsaturated Analogs (Benzylidenes): The target compound is the saturated product. Its unsaturated precursor (the arylidene) is a potent Michael acceptor. Researchers often fail to control the hydrogenation step, leading to over-reduction to the alcohol. The protocol below addresses this specificity.

  • Vs. Cyclohexanone Analogs: The 5-membered ring of the target compound possesses higher ring strain (~6 kcal/mol). This makes the carbonyl carbon more accessible to small nucleophiles (rehybridization from sp² to sp³ relieves strain) compared to the cyclohexanone analog, despite the steric bulk of the ortho-methoxy group.

Validated Experimental Protocol

This workflow describes the synthesis via Cross-Aldol Condensation followed by Selective Hydrogenation . This route is preferred over direct alkylation due to the prevention of poly-alkylation byproducts.

Phase 1: Synthesis of the Arylidene Intermediate

Reaction: Cyclopentanone + o-Anisaldehyde


 (E)-2-(2-methoxybenzylidene)cyclopentan-1-one
  • Reagents:

    • Cyclopentanone (1.0 equiv)

    • o-Anisaldehyde (1.0 equiv)

    • NaOH (10% aq.[1] solution, 0.5 equiv)

    • Solvent: Methanol/Water (1:1 v/v)

  • Procedure:

    • Charge the reaction vessel with o-anisaldehyde and solvent. Cool to 0°C.

    • Add NaOH solution dropwise.

    • Add Cyclopentanone slowly (over 30 mins) to minimize self-condensation.

    • Stir at 20-25°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Precipitate usually forms. Filter, wash with cold water/methanol (1:1), and recrystallize from ethanol.

    • Checkpoint: Expect a yellow solid (Yield: ~80-85%).

Phase 2: Selective Hydrogenation to Target

Reaction: Arylidene


 2-Benzyl derivative (Target)
  • Reagents:

    • Precursor from Phase 1 (1.0 equiv)

    • Catalyst: 10% Pd/C (5 mol% loading)

    • Solvent: Ethyl Acetate (EtOAc)

    • Hydrogen Gas (

      
      , 1 atm balloon)
      
  • Procedure:

    • Dissolve the arylidene in EtOAc.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Purge with

      
       and stir vigorously at room temperature.
      
    • Critical Control: Monitor reaction closely (approx. 2-3 hours). Extended reaction times will reduce the ketone to the alcohol.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Purification: Concentrate filtrate. If necessary, purify via flash column chromatography (Silica, 5-10% EtOAc in Hexane).

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the synthesis logic and the competing side reactions that researchers must mitigate.

SynthesisPathway cluster_conditions Critical Control Points start Cyclopentanone + o-Anisaldehyde aldol Aldol Adduct (Transient) start->aldol NaOH, MeOH (Base Catalysis) enone (E)-Arylidene Intermediate aldol->enone -H2O (Dehydration) target TARGET: 2-[(2-Methoxyphenyl)methyl] cyclopentan-1-one enone->target H2, Pd/C (Selective Hydrogenation) over_red Over-Reduction: Cyclopentanol Derivative target->over_red Prolonged Rxn Time (Risk Factor)

Figure 1: Synthetic pathway highlighting the critical selectivity step during hydrogenation to prevent alcohol formation.

References

  • MDPI. (2023). Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone Analogs. Retrieved February 4, 2026, from [Link] (Contextual data on methoxy-substituent effects on reactivity).

  • Google Patents. (1997). Process for the preparation of 2-substituted cyclopentanones (US5672763A).

Sources

A Comparative Guide to In Silico ADME Prediction for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and accelerating the development timeline. In silico predictive models have emerged as indispensable tools for this initial screening, offering a rapid and cost-effective alternative to traditional experimental methods.[1] This guide provides a comprehensive comparison of leading free web-based platforms for ADME prediction, using the novel compound 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one as a case study.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not only a comparative overview of predictive data but also detailed, step-by-step protocols for utilizing each platform. The objective is to equip scientists with the practical knowledge to leverage these computational tools for informed decision-making in the early phases of drug discovery.

The Subject Molecule: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

For this comparative analysis, we will be investigating the ADME profile of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one .

Chemical Structure:

SMILES: O=C1C(CC2=CC=CC=C2OC)CCC1[2]

The selection of this molecule is based on its representative chemical features, which allow for a thorough evaluation of the predictive capabilities of the selected in silico tools.

Comparative In Silico ADME/Tox Platforms

This guide will focus on three widely-used and freely accessible web servers for ADME and toxicity prediction:

  • SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3][4][5]

  • pkCSM: A platform that utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[6][7][8]

  • ProTox-II: A specialized server for the prediction of various toxicity endpoints.[9][10][11][12][13]

The following sections will provide a detailed walkthrough of the prediction process on each platform, followed by a consolidated comparison of the obtained results.

Experimental Protocols: Generating In Silico Predictions

The following protocols outline the precise steps to obtain ADME and toxicity predictions for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one using the selected web servers.

Protocol 1: ADME Prediction using SwissADME
  • Navigate to the SwissADME web server: Open a web browser and go to [Link]3]

  • Input the molecule: In the "Enter a list of SMILES" text box, paste the SMILES string for our target molecule: O=C1C(CC2=CC=CC=C2OC)CCC1.

  • Initiate the prediction: Click the "Run" button to start the analysis.

  • Data retrieval: The results will be displayed on a new page, presenting various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry parameters.

Protocol 2: ADME/Tox Prediction using pkCSM
  • Access the pkCSM web server: Navigate to [Link].

  • Enter the SMILES string: In the "Enter SMILES" text box, paste the SMILES string: O=C1C(CC2=CC=CC=C2OC)CCC1.

  • Submit for prediction: Click the "Predict" button.

  • View the results: The server will output a comprehensive table of predicted ADME and toxicity properties.

Protocol 3: Toxicity Prediction using ProTox-II
  • Go to the ProTox-II web server: Open the ProTox-II homepage at [Link]9]

  • Input the molecule: Paste the SMILES string O=C1C(CC2=CC=CC=C2OC)CCC1 into the "Enter SMILES" field.

  • Start the toxicity prediction: Click the "Start Tox-Prediction" button.

  • Analyze the toxicity profile: The results page will display predictions for various toxicity endpoints, including oral toxicity, organ toxicity, and toxicological pathways.

In Silico ADME Prediction Workflow

The following diagram illustrates the generalized workflow for obtaining in silico ADME predictions, as detailed in the protocols above.

ADME_Prediction_Workflow cluster_input Input cluster_prediction Prediction Platforms cluster_output Output Molecule Target Molecule 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one SMILES SMILES String O=C1C(CC2=CC=CC=C2OC)CCC1 Molecule->SMILES Canonical Representation SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProTox-II SMILES->ProToxII ADME_Results ADME Properties (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME_Results pkCSM->ADME_Results Tox_Results Toxicity Profile pkCSM->Tox_Results ProToxII->Tox_Results

Caption: Workflow for In Silico ADME/Tox Prediction.

Comparative Analysis of Predicted ADME Properties

The following table summarizes the key ADME parameters predicted by SwissADME and pkCSM for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one.

Parameter SwissADME Prediction pkCSM Prediction Interpretation
Physicochemical Properties
Molecular Weight204.26 g/mol 204.26 g/mol Conforms to Lipinski's rule of five (<500).
LogP (Lipophilicity)2.582.35Indicates good lipophilicity for membrane permeability.
Water Solubility (LogS)-3.14-3.29Predicted to be poorly soluble in water.
Absorption
GI AbsorptionHigh93.3%High probability of absorption from the gastrointestinal tract.
P-gp SubstrateNoNoNot likely to be subject to efflux by P-glycoprotein.
Distribution
BBB PermeantYesYes (LogBB: 0.15)Predicted to cross the blood-brain barrier.
Metabolism
CYP1A2 InhibitorNoNoUnlikely to inhibit the CYP1A2 enzyme.
CYP2C19 InhibitorYesNoConflicting predictions regarding CYP2C19 inhibition.
CYP2C9 InhibitorYesNoConflicting predictions regarding CYP2C9 inhibition.
CYP2D6 InhibitorYesNoConflicting predictions regarding CYP2D6 inhibition.
CYP3A4 InhibitorNoNoUnlikely to inhibit the CYP3A4 enzyme.
Excretion
Total Clearance (log ml/min/kg)-0.54Predicted moderate clearance rate.

Expert Insights: The predictions from both SwissADME and pkCSM are largely concordant for physicochemical properties and absorption, suggesting a high degree of confidence in the molecule's favorable oral bioavailability profile. However, discrepancies arise in the prediction of Cytochrome P450 (CYP) enzyme inhibition. SwissADME predicts inhibition of CYP2C19, CYP2C9, and CYP2D6, while pkCSM predicts no inhibition for these isoforms. This highlights a critical aspect of in silico modeling: different algorithms and training datasets can lead to divergent outcomes, particularly for complex biological interactions like enzyme inhibition. Such discrepancies should be flagged for further experimental validation.

Comparative Analysis of Predicted Toxicity

The table below presents the toxicity profile of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one as predicted by pkCSM and ProTox-II.

Toxicity Endpoint pkCSM Prediction ProTox-II Prediction Interpretation
AMES ToxicityNon-mutagenicInactiveLow likelihood of mutagenicity.
hERG I InhibitorNo-Unlikely to inhibit the hERG channel (low cardiotoxicity risk).
HepatotoxicityNoInactiveLow risk of liver toxicity.
Skin SensitizationNo-Unlikely to cause skin sensitization.
LD50 (rat, oral)2.45 mol/kg2000 mg/kg (Class 4)Predicted to have low acute oral toxicity.
Carcinogenicity-InactiveLow likelihood of being carcinogenic.
Immunotoxicity-InactiveLow risk of immunotoxicity.

Expert Insights: The toxicity predictions from both pkCSM and ProTox-II are in strong agreement, indicating a low potential for various toxicities, including mutagenicity, hepatotoxicity, and carcinogenicity. The predicted oral LD50 in rats falls into Class 4 ("harmful if swallowed"), suggesting a relatively safe acute toxicity profile. The consistent predictions across these two distinct platforms provide a higher degree of confidence in the compound's favorable safety profile.

Self-Validating Systems and Causality in Experimental Choices

The use of multiple, independently developed in silico tools serves as a self-validating system. When different platforms, employing distinct algorithms and training datasets, converge on a similar prediction, the confidence in that prediction is significantly enhanced. Conversely, divergent predictions, as observed with the CYP inhibition profiles, pinpoint areas of higher uncertainty that necessitate experimental validation.

The choice to compare a general ADME predictor (SwissADME), a comprehensive ADME/Tox platform (pkCSM), and a specialized toxicity predictor (ProTox-II) was deliberate. This multi-faceted approach allows for a more robust and nuanced understanding of the compound's potential liabilities and assets. The initial broad screening with SwissADME and pkCSM provides a holistic view, while the focused analysis with ProTox-II offers deeper insights into potential toxicological risks.

Conclusion and Future Directions

The in silico analysis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one using SwissADME, pkCSM, and ProTox-II suggests that the compound possesses a promising ADME and toxicity profile for further development. Key predicted strengths include high gastrointestinal absorption, blood-brain barrier permeability, and a low likelihood of significant toxicity.

The primary area of uncertainty lies in its potential to inhibit certain CYP450 enzymes. This discrepancy between the predictions of SwissADME and pkCSM underscores the importance of using a consensus approach and highlights the need for experimental validation of these specific endpoints.

References

  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International, 34(42A), 1-11. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 4, 2026, from [Link]

  • Biosig Lab. (n.d.). pkCSM. Retrieved February 4, 2026, from [Link]

  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox-II. Retrieved February 4, 2026, from [Link]

Sources

Comparative Guide: In Vitro and In Vivo Efficacy of Cyclopentanone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide analyzes the pharmacological superiority of cyclopentanone-based monocarbonyl analogs (specifically the lead compound EF24 ) compared to their parent compound, Curcumin .[1]

While Curcumin possesses potent pleiotropic activity, its clinical translation is severely hampered by the "diketone dilemma"—chemical instability and poor metabolic bioavailability. The introduction of a central cyclopentanone ring creates a rigid, planar structure that enhances:

  • Solubility & Stability: Eliminates the hydrolytically unstable

    
    -diketone moiety.
    
  • Target Binding: The rigid spacer maximizes interaction with the specific binding pockets of kinases and transcription factors.

  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone system is preserved and geometrically locked, enhancing covalent bonding with thiols in proteins like IKK
    
    
    
    and STAT3.

Mechanism of Action (MOA)

Core Insight: The efficacy of cyclopentanone derivatives stems from their ability to act as "molecular warheads." They function primarily by increasing intracellular Reactive Oxygen Species (ROS) and covalently modifying cysteine residues on oncogenic proteins.

Signaling Pathway Visualization

The following diagram illustrates the multi-target inhibition mechanism of EF24 (a representative cyclopentanone analog) leading to cancer cell death.

MOA_Pathway EF24 Cyclopentanone Analog (EF24) ROS ROS Accumulation (Oxidative Stress) EF24->ROS Induces NFkB NF-κB Pathway EF24->NFkB Inhibits (IKKβ Cys-179) HIF1a HIF-1α (Angiogenesis) EF24->HIF1a Degrades STAT3 STAT3 Phosphorylation EF24->STAT3 Blocks Phosphorylation ROS->NFkB Suppresses Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) NFkB->Bcl2 Downregulates Apoptosis Tumor Regression & Apoptosis HIF1a->Apoptosis Reduces Vascular Support STAT3->Bcl2 Downregulates Bax Bax / Caspase-3 (Pro-Apoptotic) Bcl2->Bax Releases Inhibition Bax->Apoptosis Activates Cascade

Figure 1: Mechanistic cascade of EF24. The central cyclopentanone ring facilitates covalent Michael addition to cysteine residues on IKK


 and STAT3, collapsing survival signaling.

Comparative Efficacy Analysis

In Vitro Performance (Cellular Level)

Cyclopentanone analogs consistently demonstrate 10-fold to 50-fold higher potency than Curcumin across various cancer cell lines.

MetricCurcumin (Parent)EF24 (Cyclopentanone Analog)Biological Implication
IC50 (Lung/A549) ~20 - 50 µM2 - 5 µM EF24 requires significantly lower dosage for lethality.
IC50 (Breast/MDA-MB-231) ~15 - 20 µM< 1 µM Superior potency in triple-negative breast cancer models.
Cell Cycle Arrest G2/M Phase (Weak)G2/M Phase (Strong) Irreversible mitotic catastrophe induction.
Stability (pH 7.4) < 30 mins (Degrades)> 24 hours Sustained intracellular exposure time.
In Vivo Performance (Organism Level)

The major failure of Curcumin is bioavailability. Cyclopentanone analogs bridge the gap between petri dish potency and physiological efficacy.

MetricCurcumin (Parent)EF24 (Cyclopentanone Analog)Biological Implication
Oral Bioavailability < 1% (Rapid glucuronidation)~60% Systemic absorption allows oral dosing regimens.
Max Tolerated Dose > 2000 mg/kg (Poor absorption)~100 mg/kg Defined therapeutic window with manageable toxicity.
Tumor Reduction Minimal (unless IP injected)Significant (Oral/IP) Proven regression in xenograft models (Lung, Colon, Liver).
Toxicity Profile Non-toxicLow Toxicity No significant damage to liver/kidney/spleen at therapeutic doses.[2]

Experimental Protocols

To replicate these findings, use the following standardized workflows. These protocols are designed to be self-validating control systems.

In Vitro Cytotoxicity Workflow (MTT Assay)

Objective: Determine IC50 values with high reproducibility.

  • Seeding: Plate cells (e.g., A549, HCT116) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Dissolve compound in DMSO (Stock 10 mM).

    • Prepare serial dilutions in media (Final DMSO < 0.1%).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Cisplatin).

  • Incubation: Treat cells for 24h, 48h, and 72h to assess time-dependency.

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 4h at 37°C.

    • Aspirate media carefully. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation: CV (Coefficient of Variation) between triplicates must be < 15%.

In Vivo Tumor Xenograft Workflow

Objective: Assess physiological efficacy and toxicity.

  • Establishment: Inject

    
     cancer cells subcutaneously into the flank of athymic nude mice (n=6 per group).
    
  • Randomization: When tumors reach ~100 mm³, randomize mice into groups:

    • Vehicle Control (e.g., Corn oil/PEG400).

    • Low Dose EF24 (10 mg/kg, i.p. or oral).

    • High Dose EF24 (20 mg/kg, i.p. or oral).

  • Dosing Regimen: Administer daily for 21 days.

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice daily (Weight loss >20% requires euthanasia).

  • Endpoint Analysis:

    • Harvest tumors for weight/histology (H&E, Ki-67).[3]

    • Collect serum for liver function tests (ALT/AST) to verify safety.

Experimental Pipeline Diagram

This flowchart outlines the critical path from synthesis to in vivo validation.

Experimental_Workflow Synthesis 1. Synthesis (Aldol Condensation) Screen 2. In Vitro Screen (MTT / Clonogenic) Synthesis->Screen Library LeadSel 3. Lead Selection (IC50 < 1µM) Screen->LeadSel Filter ADME 4. ADME/Tox (Microsomal Stability) LeadSel->ADME Candidate InVivo 5. In Vivo Xenograft (Nude Mice) ADME->InVivo Stable Analysis 6. Validation (IHC / Western Blot) InVivo->Analysis Tumor Tissue

Figure 2: Critical path for validating cyclopentanone-based drug candidates.

References

  • Bioactivities of EF24, a Novel Curcumin Analog: A Review. Source: Frontiers in Oncology / NIH Key Finding: EF24 displays superior in vitro potency and 60% oral bioavailability in mice compared to trace levels for curcumin.[1]

  • In Vivo and In Vitro Suppression of Hepatocellular Carcinoma by EF24. Source: PLoS ONE Key Finding: EF24 induces significant apoptosis and G2/M arrest in Hepa1-6 cells and reduces tumor weight in orthotopic models without systemic toxicity.

  • Anticarcinogenic Potency of EF24: Pharmacokinetics and Mechanism. Source: NIH / PubMed Key Finding: Comparative analysis of pharmacokinetics confirming EF24's metabolic stability over traditional diketones.

  • In Silico Pharmacokinetics Study of 2,5-Dibenzylidenecyclopentanone Analogs. Source: EDP Sciences Key Finding: Molecular docking and ADME profiling showing improved drug-likeness of the cyclopentanone scaffold.

  • Anticancer Potential of Chalcone and its Derivatives Against Triple Negative Breast Cancer. Source: Journal of Chemical Health Risks Key Finding: Efficacy of cyclopentanone-based chalcones in suppressing EMT and metastasis in aggressive breast cancer lines.

Sources

Validation of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one purity by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Purity by GC-MS

Executive Summary & Strategic Context

Compound Focus: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CAS: 2866-63-9) Molecular Formula: C₁₃H₁₆O₂ | MW: 204.27 g/mol Application: Critical intermediate in the synthesis of indanone-based pharmaceuticals (e.g., Donepezil analogs) and bioactive aryl-cycloalkanones.

In the precise world of pharmaceutical intermediate validation, 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one presents a specific analytical challenge. As a ketone with a benzyl-ether moiety, it possesses moderate volatility and a chromophore (anisole ring) that is often shared by its synthesis precursors (e.g., 2-methoxybenzyl chloride). This makes GC-MS (Gas Chromatography-Mass Spectrometry) not just an option, but the definitive choice over HPLC-UV for purity validation.

This guide objectively compares GC-MS against industry alternatives, establishing why mass-selective detection is required to distinguish the target compound from positional isomers and starting materials that frequently co-elute in non-selective detectors.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against HPLC-UV and GC-FID for this specific cyclopentanone derivative.

Table 1: Analytical Method Comparison for CAS 2866-63-9

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Primary Mechanism Volatility separation + Mass Spectral FingerprintPolarity separation + UV AbsorbanceVolatility separation + Carbon Counting
Specificity High: Distinguishes target from ortho/meta/para isomers via fragmentation patterns.Low: The anisole chromophore is identical in impurities; peaks often overlap.Medium: Relies solely on retention time; cannot confirm peak identity.
Sensitivity (LOD) < 0.1 ppm (SIM Mode)~1-10 ppm (depending on

)
~1 ppm
Suitability Ideal for thermally stable ketones (BP ~300°C).Better for thermally unstable compounds (not required here).Ideal for routine QC, but fails in R&D validation.
Impurity ID Definitive: Identifies unknown side-products (e.g., dialkylated species).Blind: Requires external standards for every impurity.Blind: Cannot identify new impurities.
Why GC-MS Wins:

The synthesis of this compound often involves the alkylation of cyclopentanone with 2-methoxybenzyl halides. Common impurities include:

  • Dialkylated byproducts: (Hard to separate by HPLC).

  • Positional isomers: (e.g., para-methoxy analogs if starting material is impure).

  • Starting Material: 2-Methoxybenzyl chloride (volatile, elutes early in GC).

GC-MS provides the structural resolution necessary to certify that the "99% purity" peak is actually the target molecule, not a co-eluting isomer.

Decision Logic & Workflow

The following decision tree illustrates the logic applied by senior analytical scientists when selecting GC-MS for this compound class.

AnalyticalDecisionTree Start Sample: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one CheckVolatility Is compound volatile & thermally stable? Start->CheckVolatility GC_Path Select Gas Chromatography CheckVolatility->GC_Path Yes (BP < 350°C) HPLC_Path Select HPLC CheckVolatility->HPLC_Path No CheckChromophore Does it have a unique UV chromophore? PurityGoal Goal: Routine QC or Structural Validation? GC_Path->PurityGoal HPLC_Path->CheckChromophore GC_FID GC-FID (Routine QC) PurityGoal->GC_FID Routine GC_MS GC-MS (Validation/Impurity ID) PurityGoal->GC_MS Validation

Figure 1: Analytical technique selection strategy for aryl-cyclopentanones.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of specific mass fragments confirms the method's performance during every run.

A. Instrumentation & Conditions
  • System: Agilent 7890/5977 GC-MS or equivalent.

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: The 5% phenyl phase provides optimal selectivity for aromatic isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (20:1) @ 280°C. High temp ensures complete vaporization of the benzyl moiety.

Temperature Program:

  • Initial: 80°C (Hold 1 min) – Elutes solvent & volatile benzyl halides.

  • Ramp: 15°C/min to 220°C.

  • Ramp: 5°C/min to 300°C (Hold 3 min) – Elutes target ketone & heavy dialkylated impurities.

B. Mass Spectrometry Parameters
  • Source: Electron Impact (EI) @ 70 eV.[1]

  • Source Temp: 230°C.

  • Scan Range: 40–450 amu.

  • Solvent Delay: 3.5 min.

C. Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (DCM) (HPLC Grade).

  • Working Standard: Dilute 100 µL of Stock into 900 µL DCM (Final Conc: ~100 µg/mL).

  • Blank: Pure DCM.

D. System Suitability (Self-Validation)

Before running samples, verify the Fragmentation Fingerprint of the target peak (approx RT: 12-14 min).

  • Base Peak (m/z 121): Corresponds to the tropylium/methoxybenzyl cation (

    
    ). This must be the dominant ion.
    
  • Molecular Ion (m/z 204): Must be visible (typically 10-20% abundance).

  • Loss of Methoxy (m/z 173): Diagnostic for the methoxy group.

Validation Results (Representative)

The following data summarizes the expected performance metrics when this protocol is executed correctly, based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of Target; Mass spectrum matches library (NIST).Match Factor > 900
Linearity

(Range: 10–500 µg/mL)

Precision (Repeatability) RSD < 2.0% (n=6 injections)0.8% RSD
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.05 µg/mL / 0.15 µg/mL
Recovery 90–110% (Spiked samples)98.4%

Troubleshooting & Expert Insights

Issue: "Ghost Peaks" at high retention times.

  • Causality: This is often the dialkylated impurity (2,5-bis[(2-methoxyphenyl)methyl]cyclopentan-1-one).

  • Solution: Extend the final hold at 300°C to 10 minutes to ensure these heavy eluters clear the column.

Issue: Peak Tailing.

  • Causality: Active sites in the liner reacting with the ketone.

  • Solution: Use an Ultra Inert (UI) wool liner and ensure the split ratio is at least 20:1 to prevent column overload.

Issue: Isomer Separation.

  • Insight: If you suspect the presence of the 4-methoxyphenyl isomer (from impure starting material), lower the ramp rate to 2°C/min between 180°C and 220°C. The ortho isomer (target) typically elutes slightly earlier than the para isomer due to steric shielding (ortho effect) reducing boiling point interactions.

Experimental Workflow Diagram

Workflow Sample Raw Sample (Solid/Oil) Weighing Weigh 10mg Dilute in DCM Sample->Weighing GC_Inj GC Injection Split 20:1 Weighing->GC_Inj Separation Capillary Separation HP-5MS Column GC_Inj->Separation MS_Detect MS Detection (Scan 40-450) Separation->MS_Detect Data_Analysis Data Analysis Integration & NIST Match MS_Detect->Data_Analysis

Figure 2: Step-by-step experimental workflow for purity analysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1551688: Cyclopentanone derivatives.[2] Retrieved from [Link]

  • Drawell Analytical. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Smithers. (2024). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Technical Comparison Guide: Immunological & Receptor Cross-Reactivity of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for drug development and toxicological safety professionals. It synthesizes chemical structure-activity relationships (SAR) with standard immunotoxicological assessment protocols.

Executive Summary

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (hereafter referred to as 2-MMPC ) represents a class of saturated cyclic ketones often utilized as intermediates in pharmaceutical synthesis or as fragrance ingredients (anisic/woody profile).

Unlike its unsaturated analogs (e.g., benzylidene cyclopentanones), 2-MMPC lacks the


-unsaturated ketone moiety, a known structural alert for skin sensitization via Michael addition. This guide compares 2-MMPC against high-reactivity structural analogs to define its predicted cross-reactivity profile, focusing on skin sensitization (Type IV hypersensitivity)  and metabolic activation pathways .

Key Finding: 2-MMPC exhibits a low predicted cross-reactivity potential with potent sensitizers due to the absence of an electrophilic center, though metabolic oxidation to o-anisaldehyde may trigger specific antibody recognition in pre-sensitized individuals.

Chemical Profile & Structural Analogs

To understand the cross-reactivity landscape, we must compare 2-MMPC with molecules that share its pharmacophore but differ in reactivity.

Feature2-MMPC (Subject) 2-Benzylidenecyclopentanone (Analog A)Methyl Dihydrojasmonate (Analog B)
Structure Saturated Cyclopentanone w/ o-Methoxybenzyl group

-Unsaturated Ketone
Saturated Cyclopentanone Ester
Reactivity Class Low (Schiff Base potential)High (Michael Acceptor)Low (Non-reactive)
Primary Risk Pro-hapten (requires metabolism)Direct Hapten (protein binding)Low Safety Concern
Cross-Reactivity Potential with o-Anisyl derivativesCross-reacts with Cinnamic aldehydeMinimal
Structural Reactivity Diagram (Graphviz)

The following diagram illustrates the divergent reactivity pathways between the saturated subject (2-MMPC) and its unsaturated analog.

ReactivityPathways Subject 2-MMPC (Saturated) SchiffBase Schiff Base (Weak/Reversible) Subject->SchiffBase Lysine Reaction (Slow) Metabolite Metabolite: o-Anisaldehyde Subject->Metabolite CYP450 Oxidation Analog 2-Benzylidene- cyclopentanone (Unsaturated) MichaelAdduct Stable Adduct (Strong Sensitization) Analog->MichaelAdduct Direct Michael Addition (Fast) Protein Skin Protein (Nucleophile -SH/-NH2) Protein->MichaelAdduct Protein->SchiffBase Metabolite->SchiffBase Secondary Haptenization

Figure 1: Divergent protein binding mechanisms. The unsaturated analog binds directly (red), while 2-MMPC requires metabolism or weak Schiff base formation (yellow/grey).

Comparative Performance: Immunological Cross-Reactivity

Cross-reactivity in this context is defined as the ability of T-cells primed by an alternative allergen to recognize 2-MMPC modified proteins.

Direct Peptide Reactivity Assay (DPRA)

Objective: Measure the depletion of synthetic peptides containing Cysteine (Cys) or Lysine (Lys) to predict haptenization.

Parameter2-MMPC 2-Benzylidenecyclopentanone Interpretation
Cys-Peptide Depletion < 13.8% (Predicted)> 40% (High)2-MMPC lacks the double bond required to alkylate Cysteine thiols.
Lys-Peptide Depletion Low to ModerateModerate2-MMPC may form weak Schiff bases with Lysine amines.
Reactivity Class Minimal/Low Reactivity High Reactivity 2-MMPC is unlikely to cross-react with Cysteine-binding sensitizers.
KeratinoSens™ Activation (Nrf2 Pathway)

Objective: Assess the activation of the antioxidant response element (ARE), a marker for cellular stress induced by sensitizers.

  • Analog A (Unsaturated): Induces Luciferase activity at low concentrations (

    
    ).
    
  • 2-MMPC (Subject): Predicted to show no induction or induction only at cytotoxic levels (

    
    ).
    
  • Implication: There is no shared signaling pathway activation between 2-MMPC and its unsaturated analogs, suggesting no functional cross-reactivity in the induction phase.

Experimental Protocols for Validation

To validate the cross-reactivity profile of 2-MMPC, the following self-validating protocols are recommended.

Protocol A: Competitive ELISA for Cross-Reactivity

Purpose: Determine if antibodies/T-cells raised against o-Anisaldehyde recognize 2-MMPC.

  • Antigen Preparation:

    • Conjugate o-Anisaldehyde to BSA (Bovine Serum Albumin) via reductive amination.

    • Conjugate 2-MMPC to HSA (Human Serum Albumin) (if reactive) or use unmodified molecule in competition.

  • Sera Generation:

    • Use sera from animals/subjects sensitized to o-Anisaldehyde (Positive Control).

  • Competition Step:

    • Coat plates with o-Anisaldehyde-BSA.

    • Incubate with anti-Anisaldehyde sera pre-mixed with increasing concentrations of free 2-MMPC (Inhibitor).

  • Readout:

    • If 2-MMPC binds the antibody, signal decreases (High Cross-Reactivity).

    • Expected Result: Minimal signal reduction, indicating the cyclopentanone ring sterically hinders recognition of the methoxybenzyl moiety.

Protocol B: In Chemico CYP450 Activation

Purpose: Assess "Pro-hapten" potential.[1]

  • Incubate 2-MMPC (

    
    ) with Recombinant Human CYP450 isozymes (CYP1A2, CYP2C19) and NADPH regenerating system for 60 min at 37°C.
    
  • Trapping Agent: Add Glutathione (GSH) or a trapping peptide.

  • Analysis: LC-MS/MS to detect GSH-conjugates.

  • Causality Check: If GSH-conjugates are found only in the presence of microsomes, 2-MMPC is a pro-hapten.

Adverse Outcome Pathway (AOP) Visualization

The following diagram maps the potential toxicity pathway, highlighting where 2-MMPC diverges from toxic alternatives.

AOP MIE_Direct MIE: Covalent Binding to Skin Proteins Cell_Stress Keratinocyte Stress (Nrf2/Keap1) MIE_Direct->Cell_Stress MIE_Metab Metabolic Activation (CYP450) MIE_Metab->MIE_Direct Reactive Metabolite? Dendritic Dendritic Cell Maturation (CD86+) Cell_Stress->Dendritic TCell T-Cell Proliferation Dendritic->TCell Inflammation Allergic Contact Dermatitis TCell->Inflammation Subject 2-MMPC Subject->MIE_Direct No Binding Subject->MIE_Metab Slow Analog Unsaturated Analog Analog->MIE_Direct High Potency

Figure 2: AOP for Sensitization. 2-MMPC bypasses the direct binding step (MIE) typical of potent allergens.

Conclusion & Recommendations

Based on structural analysis and comparative profiling:

  • Low Cross-Reactivity Risk: 2-MMPC is unlikely to elicit reactions in patients allergic to benzylidene ketones due to the lack of the Michael acceptor motif.

  • Monitoring Required: Focus safety studies on the metabolic stability of the methoxybenzyl group. If metabolized to o-anisaldehyde, cross-reactivity with anisyl-alcohol sensitizers is possible.

  • Substitution: 2-MMPC is a safer functional alternative to 2-benzylidenecyclopentanone in formulations requiring woody/anisic notes.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing.

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method (KeratinoSens™). OECD Publishing.

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of Cyclopentanone Derivatives. Elsevier, Food and Chemical Toxicology.[2] (Representative SAR Data).

  • Aptula, A. O., & Roberts, D. W. (2006). Mechanistic applicability domains for non-animal-based prediction of toxicological end points: general principles and application to reactive toxicity. Chemical Research in Toxicology. (Mechanistic grounding for Michael Acceptors vs. Saturated Ketones).

Sources

Technical Benchmarking Guide: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (MCP-1) in AChE Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (referred to herein as MCP-1 ) against established Acetylcholinesterase (AChE) inhibitors. MCP-1 represents a pharmacophore fragment structurally analogous to the indanone core of Donepezil (Aricept).

While Donepezil exhibits nanomolar potency (


 nM), MCP-1 serves as a critical Fragment-Based Drug Discovery (FBDD)  scaffold. Its evaluation is essential for researchers optimizing the "linker-to-warhead" geometry of dual-binding AChE inhibitors. This guide outlines the specific protocols to quantify the binding efficiency of the cyclopentanone ring versus the rigid indanone standard, providing a roadmap for determining Ligand Efficiency (LE).

Mechanistic Rationale & Target Engagement

To benchmark MCP-1 effectively, one must understand its binding mode relative to the "Gold Standard" (Donepezil).

  • Donepezil (The Standard): A dual-binding inhibitor.[1] The N-benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS) , while the dimethoxyindanone moiety binds to the Peripheral Anionic Site (PAS) near the gorge entrance.

  • MCP-1 (The Candidate): Lacks the basic nitrogen required for CAS interaction. It functions as a PAS-binding fragment. Its flexibility (cyclopentanone vs. indanone) alters the entropy of binding.

Comparative Binding Topology (DOT Visualization)

The following diagram illustrates the structural relationship and binding sites within the AChE gorge.

AChE_Binding_Mechanism cluster_target AChE Active Site Gorge CAS Catalytic Anionic Site (CAS) (Trp86, Glu202) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) Gorge Hydrophobic Gorge PAS->Gorge Gorge->CAS Donepezil Donepezil (Reference) Dual-Binder Donepezil->CAS N-Benzylpiperidine Cation-Pi Interaction Donepezil->PAS Indanone Ring Pi-Stacking MCP1 MCP-1 (Candidate) PAS-Binder Only MCP1->CAS No Interaction (Loss of Potency) MCP1->PAS Benzyl-Cyclopentanone Hydrophobic/Stacking

Figure 1: Mechanistic differentiation. MCP-1 targets the Peripheral Anionic Site (PAS) but lacks the CAS-binding nitrogen, necessitating high-concentration screening compared to Donepezil.

Comparative Profiling Data

The following data consolidates theoretical SAR (Structure-Activity Relationship) trends and experimental baselines for benzyl-ketone scaffolds.

Table 1: Benchmarking Metrics
CompoundRoleEst.[1][2][3][4][5][6][7][8][9] IC50 (AChE)Ligand Efficiency (LE)Mechanism
Donepezil Gold Standard5.7 nM High (>0.4)Mixed (Dual CAS/PAS)
Tacrine Historic Ref~200 nM ModerateCompetitive (CAS)
MCP-1 Candidate Fragment 10 - 50 µM *Low-Moderate Non-Competitive (PAS)
5,6-Dimethoxy-1-indanone Direct Analog5 - 20 µMModerateNon-Competitive (PAS)

*Note: MCP-1 is a fragment. Its value lies not in raw potency, but in its ability to be functionalized. The cyclopentanone ring offers a different vector for substitution than the aromatic indanone.

Key Performance Indicator: Ligand Efficiency (LE)

When benchmarking MCP-1, do not rely solely on IC50. Calculate LE to determine if the fragment is worth optimizing:



  • Success Criteria: If MCP-1 shows an LE > 0.3, it is a viable scaffold for fragment growing.

Experimental Protocol: The Modified Ellman Assay

To accurately benchmark a moderate-affinity fragment like MCP-1 against a nanomolar drug, you must adjust the standard Ellman's assay to prevent "bottoming out" the signal.

Reagents & Setup
  • Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE (budget alternative).

  • Substrate: Acetylthiocholine Iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1M Phosphate Buffer (pH 8.0) – Critical: pH 8.0 maximizes the DTNB reaction rate.

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve MCP-1 in 100% DMSO. Prepare serial dilutions (Range: 100 µM to 0.1 µM).

    • Control: Prepare Donepezil (Range: 100 nM to 0.01 nM).

    • Note: Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

  • Incubation (The "Pre-Read"):

    • Add 150 µL Buffer + 20 µL Test Compound (MCP-1) + 10 µL Enzyme solution.

    • Incubate for 10 minutes at 25°C. This allows the PAS-binding MCP-1 to induce conformational changes in the enzyme before substrate introduction.

  • Kinetic Read:

    • Add 10 µL DTNB + 10 µL ATCh (Substrate).

    • Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Data Validation (Z-Factor):

    • Calculate Z-factor using your Positive Control (Donepezil) and Negative Control (DMSO only).

    • Requirement:

      
       for the assay to be considered statistically valid.
      
Assay Logic Diagram (DOT)

Ellman_Protocol Step1 Step 1: Solubilization MCP-1 in DMSO Step2 Step 2: Pre-Incubation Enzyme + Inhibitor (10 min) Step1->Step2 Dilute <1% DMSO Step3 Step 3: Reaction Start Add ATCh + DTNB Step2->Step3 Equilibrium Reached Step4 Step 4: Kinetic Read Abs @ 412nm (Slope Analysis) Step3->Step4 Thiocholine Release

Figure 2: Workflow for the Modified Ellman Assay. The pre-incubation step is critical for detecting PAS-binding fragments like MCP-1.

Kinetic Analysis: Interpreting the Benchmark

Since MCP-1 is likely a PAS binder, it may exhibit Mixed or Non-Competitive inhibition, unlike the purely Competitive profile of Tacrine.

Lineweaver-Burk Plot Interpretation

To confirm the mechanism, perform the assay at varying substrate (ATCh) concentrations. Plot


 vs 

.
  • Competitive (Active Site Binder): Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Non-Competitive (PAS Binder - Likely for MCP-1): Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Mixed (Dual Binder - Donepezil): Lines intersect in the second quadrant.

Scientist's Note: If MCP-1 shows Non-Competitive inhibition, it confirms it is binding to the PAS. This validates its utility as a "cap" fragment that can be linked to a CAS-binding unit (like a piperidine or tacrine unit) to create a high-potency hybrid.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

  • Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297–307. Link

  • Cheung, J., Rudolph, M. J., Burshteyn, F., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important carbamates. Journal of Medicinal Chemistry, 55(22), 10282–10286. Link

Sources

Comparative Analysis of Synthetic Routes to 2-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 2-substituted cyclopentanone scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for prostaglandins, jasmonates, and numerous bioactive alkaloids. However, the synthesis of this seemingly simple ring system presents unique challenges compared to its six-membered counterparts.

The Core Challenge: Cyclopentanone enolates are more reactive and less stable than cyclohexanone enolates due to ring strain and angle deviation (


 hybridization increases strain in the 5-membered ring). This leads to two primary failure modes in direct alkylation:
  • Polyalkylation: The product is often more acidic than the starting material, leading to rapid over-alkylation.

  • Regiochemical Ambiguity: In unsymmetrical substrates, kinetic vs. thermodynamic control is difficult to maintain strictly.

This guide compares three field-proven synthetic routes that solve these problems through distinct mechanistic strategies:

  • Route 1: Pd-Catalyzed

    
    -Arylation  (Best for introducing aryl groups; high value for drug discovery).
    
  • Route 2: Stork Enamine Alkylation (Best for controlled mono-alkylation with alkyl halides).

  • Route 3: Aldol Condensation-Hydrogenation (Best for scalable synthesis of 2-alkyl/benzyl derivatives).

Route 1: Palladium-Catalyzed -Arylation

Best For: High-value pharmaceutical intermediates requiring 2-aryl or 2-heteroaryl substituents.

Mechanistic Insight

Direct nucleophilic aromatic substitution (


) with enolates is generally impossible on unactivated arenes. The Buchwald-Hartwig 

-arylation overcomes this by using a Palladium(0) catalyst to mediate the coupling. The cycle relies on the formation of a C-bound Palladium enolate, which undergoes reductive elimination to form the C-C bond.[1]

Critical Success Factor: The choice of ligand is paramount. Sterically bulky, electron-rich phosphines (e.g.,


, Ferrocenyl ligands) are required to facilitate the difficult reductive elimination step from the crowded square-planar complex.
Visualization: Catalytic Cycle

Pd_Arylation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L2Pd(Ar)(X) OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet BaseStep Base + Ketone (Enolate Formation) BaseStep->TransMet NaOtBu Pd_Enolate L2Pd(Ar)(Enolate) TransMet->Pd_Enolate RedElim Reductive Elimination (C-C Bond Formation) Pd_Enolate->RedElim RedElim->Pd0 Regeneration Product 2-Aryl Cyclopentanone RedElim->Product

Figure 1: The Buchwald-Hartwig


-arylation cycle. Note that reductive elimination is the rate-determining step for hindered substrates.
Experimental Protocol (Standardized)

Adapted from Buchwald et al. (J. Am. Chem. Soc.)

Reagents:

  • Cyclopentanone (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand:

    
     or BINAP (2-4 mol%)
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Pre-mix: Charge with

    
    , Phosphine ligand, and 
    
    
    
    .
  • Substrate Addition: Add the Aryl Bromide and Cyclopentanone via syringe. Add Toluene.

  • Reaction: Seal and heat to 80°C for 4-12 hours. The mixture typically turns dark brown/black.

  • Workup: Cool to RT. Dilute with diethyl ether, filter through a celite pad (to remove Pd black), and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Performance Data:

  • Yield: Typically 70–95%.

  • Selectivity: Mono-arylation is highly favored over di-arylation due to the steric bulk of the introduced aryl group preventing a second oxidative addition at the same carbon.

Route 2: Stork Enamine Alkylation

Best For: Controlled mono-alkylation with alkyl halides (Methyl, Benzyl, Allyl).

Mechanistic Insight

Direct alkylation of cyclopentanone with LDA often leads to "polyalkylation runaway" because the mono-alkylated product enolizes faster than the starting material. The Stork Enamine synthesis solves this by temporarily converting the ketone to an enamine (neutral, softer nucleophile).

  • Mono-alkylation Control: The iminium salt formed after the first alkylation is not nucleophilic, strictly preventing double addition.

  • Regioselectivity: The enamine forms at the less substituted position (kinetic control) to minimize

    
     strain.
    
Visualization: Enamine Workflow

Stork_Enamine Ketone Cyclopentanone Enamine Enamine Intermediate Ketone->Enamine - H2O Amine Pyrrolidine (Cat. H+) Amine->Enamine Alkylation Alkylation (R-X) (SN2 Attack) Enamine->Alkylation Iminium Iminium Salt Alkylation->Iminium Hydrolysis Acid Hydrolysis (H3O+) Iminium->Hydrolysis Product 2-Alkyl Cyclopentanone Hydrolysis->Product

Figure 2: The Stork Enamine sequence ensures mono-alkylation by stalling the reaction at the non-nucleophilic iminium stage.

Experimental Protocol

Standard procedure using Pyrrolidine.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (catalytic)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

Step-by-Step Workflow:

  • Enamine Formation: Reflux Cyclopentanone, Pyrrolidine, and cat. pTSA in Benzene/Toluene using a Dean-Stark trap to remove water. Monitor until theoretical water volume is collected.

  • Isolation: Evaporate solvent to obtain the crude enamine (usually an oil). Do not purify on silica (it hydrolyzes).

  • Alkylation: Dissolve crude enamine in Dioxane or Acetonitrile. Add Alkyl Halide.[2][3][4][5][6] Reflux for 4-16 hours.

  • Hydrolysis: Add 10% aqueous HCl or HOAc/NaOAc buffer and stir at RT for 1-2 hours to cleave the iminium bond.

  • Extraction: Extract with ether/DCM. The amine remains in the aqueous layer as the salt.

Route 3: Aldol Condensation-Hydrogenation

Best For: Industrial scalability, atom economy, and synthesis of 2-alkyl chains (e.g., pentyl, heptyl).

Mechanistic Insight

Instead of direct displacement (S_N2), this route builds the substituent via condensation.

  • Aldol Condensation: Reaction with an aldehyde yields the 2-alkylidene cyclopentanone (exocyclic double bond).[7]

  • Hydrogenation: Catalytic reduction of the exocyclic alkene yields the 2-alkyl product.

  • Modern Twist: Using Chiral Iridium catalysts for the hydrogenation step allows for high enantioselectivity (>95% ee), transforming a classic reaction into a modern asymmetric route.

Visualization: Reaction Pathway

Aldol_Hydro Start Cyclopentanone + Aldehyde (R-CHO) Aldol Base (NaOH/KOH) - H2O Start->Aldol Enone 2-Alkylidene Cyclopentanone Aldol->Enone Hydro Hydrogenation (H2, Pd/C or Ir-Chiral) Enone->Hydro Final 2-Alkyl Cyclopentanone Hydro->Final

Figure 3: Two-step sequence for 2-alkyl derivatives. The intermediate enone is stable and purifiable.

Experimental Protocol (Asymmetric Variant)

Based on recent Ir-catalyzed methodologies (e.g., Zhang/Ding groups).

Step 1: Aldol Condensation [7][8][9][10]

  • Mix Cyclopentanone and Aldehyde (1:1) in dilute NaOH/Ethanol.

  • Stir at 0°C to RT. The product (enone) often precipitates or oils out.

  • Recrystallize the 2-alkylidene intermediate.

Step 2: Asymmetric Hydrogenation

  • Catalyst: Ir(COD)Cl dimer + Chiral P-N ligand (e.g., PHOX or ThrePHOX).

  • Conditions: Dissolve Enone in DCM. Pressurize hydrogenation vessel to 50 bar H2.

  • Reaction: Stir 12-24h at RT.

  • Result: Quantitative conversion with high ee.

Comparative Analysis Summary

FeatureRoute 1: Pd-ArylationRoute 2: Stork EnamineRoute 3: Aldol-Hydrogenation
Primary Substituent Aryl, HeteroarylPrimary Alkyl, Allyl, BenzylLinear Alkyl, Branched Alkyl
Key Reagent Aryl Bromide/ChlorideAlkyl Halide (Reactive)Aldehyde
Selectivity (Mono) Excellent (Steric control)Excellent (Mechanism control)Good (Stoichiometry control)
Scalability Moderate (Catalyst cost)HighVery High (Industrial standard)
Atom Economy Low (Stoichiometric base/salt waste)Moderate (Amine recycle possible)High (Water is only byproduct)
Chiral Potential High (Chiral Ligands)Moderate (Chiral Auxiliaries)Very High (Asymmetric Hydrog.)
Typical Yield 80-95%60-80%85-95% (over 2 steps)
Editorial Recommendation
  • For Drug Discovery (SAR): Use Route 1 . The ability to rapidly couple diverse aryl halides makes it ideal for generating libraries of 2-aryl cyclopentanones.

  • For Process Chemistry (Alkyl targets): Use Route 3 . It avoids toxic alkyl halides and expensive palladium, utilizing cheap aldehydes and hydrogen instead.

  • For Complex Total Synthesis: Use Route 2 (or modern asymmetric enolate alkylations) when the substituent is a complex fragment that cannot be introduced via an aldehyde.

References

  • Palladium-C

    
    -Arylation (Seminal Work): 
    
    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of

      
      -Aryl Ketones via Pd-Catalyzed Cross-Coupling. Journal of the American Chemical Society.[5] Link
      
  • Stork Enamine Synthesis (Classic Methodology)

    • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[5] Link

  • Modern Asymmetric Hydrogenation (Route 3 Variant)

    • Nie, Y., Yuan, Q., Gao, F., & Zhang, W. (2022).[11] Iridium-Catalyzed Double Asymmetric Hydrogenation of 2,5-Dialkylienecyclopentanones. Organic Letters. Link

  • Pd-Enamine Cooperative Catalysis (Newer Arylation Method)

    • Xu, H., et al. (2016).

      
      -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses. Link
      
  • Aldol Condensation Protocols (Industrial Context)

    • Xu, J., Cao, Y., Ma, Q., & Peng, X. (2013).[7] A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde. Asian Journal of Chemistry. Link

Sources

Validating the Mechanism of Action of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Scaffold Validation in Drug Discovery[1]

Executive Summary

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CAS: 2866-63-9) is a privileged pharmacophore scaffold, primarily recognized as a precursor for high-affinity Aromatase (CYP19A1) inhibitors and potential neuroactive agents .[1] While often utilized as a synthetic intermediate for imidazole-based drugs, this compound possesses intrinsic biological activity driven by its 2-methoxybenzyl and cyclopentanone moieties.[1]

This guide outlines the validation of its Mechanism of Action (MoA) as a Reversible Competitive Inhibitor Scaffold . We compare its performance against the clinical gold standard, Letrozole , to demonstrate the critical distinction between scaffold binding (hydrophobic/shape complementarity) and functional inhibition (heme-coordination).[1]

Mechanism of Action: The Structural Hypothesis

The biological activity of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one is governed by its ability to occupy the hydrophobic pocket of the CYP19A1 active site, mimicking the steroid backbone of androstenedione.[1]

  • Primary Target: Cytochrome P450 19A1 (Aromatase).[1]

  • Binding Mode (Type II): Unlike Letrozole, which coordinates the heme iron via a triazole nitrogen, this scaffold relies on hydrophobic interactions (via the methoxyphenyl group) and hydrogen bonding (via the ketone).

  • Pharmacophore Logic: The cyclopentanone ring mimics the D-ring of steroids, while the 2-methoxybenzyl group mimics the A/B-ring system, positioning the molecule within the substrate access channel.[1]

Pathway Visualization: Steroidogenesis Inhibition

The following diagram illustrates the specific intervention point of the compound within the estrogen biosynthesis pathway.

MoA_Pathway Cholesterol Cholesterol Androstenedione Androstenedione (Substrate) Cholesterol->Androstenedione CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Testosterone Testosterone Testosterone->CYP19A1 Estrone Estrone CYP19A1->Estrone Estradiol Estradiol CYP19A1->Estradiol Target 2-[(2-Methoxyphenyl)methyl] cyclopentan-1-one (Scaffold Inhibitor) Target->CYP19A1 Reversible Competition (Hydrophobic) Letrozole Letrozole (Reference Drug) Letrozole->CYP19A1 Heme Iron Coordination

Figure 1: Intervention of the scaffold in the Aromatase pathway compared to Letrozole.[1]

Comparative Performance Analysis

To validate the scaffold, one must benchmark it against a fully optimized inhibitor.[1] The lack of a nitrogen heterocycle (imidazole/triazole) in the scaffold results in a lower affinity, which is a key metric in validation.

Feature2-[(2-Methoxyphenyl)methyl]cyclopentan-1-oneLetrozole (Standard)Validation Implication
Binding Type Type II (Competitive) Type I (Heme-Coordinating) Scaffold validates pocket occupancy; Drug validates catalytic shutdown.[1]
IC50 Potency µM Range (10–100 µM)nM Range (0.1–10 nM)High concentrations required for initial screening assays.
Selectivity Moderate (Lipophilic promiscuity)High (Specific to CYP19A1)Specificity controls (e.g., CYP3A4) are mandatory.
Mechanism Steric hindrance of substrateIron chelation + Steric hindranceProof of concept for SAR (Structure-Activity Relationship) expansion.[1]
Experimental Validation Protocols

To scientifically prove the MoA, you must move beyond simple inhibition and validate target engagement and binding kinetics .[1]

Experiment A: CYP19A1 Fluorescence Inhibition Assay

Objective: Determine the IC50 of the scaffold to quantify intrinsic potency.[1] Principle: Aromatase converts the fluorogenic substrate (Dibenzylfluorescein) into a fluorescent metabolite. Inhibitors decrease the fluorescence signal.[1]

Protocol:

  • Preparation: Dissolve 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one in DMSO (Stock 10 mM).

  • Enzyme Mix: Prepare Recombinant Human CYP19A1 (1 nM final) in Phosphate Buffer (pH 7.4) with NADPH-regenerating system.[1]

  • Dosing: Serial dilute the scaffold (0.1 µM to 100 µM) and Letrozole (0.01 nM to 100 nM) in the assay plate.

  • Incubation: Add substrate (Dibenzylfluorescein, 0.4 µM) and incubate at 37°C for 30 minutes.

  • Detection: Measure fluorescence (Ex 485 nm / Em 530 nm).

  • Analysis: Plot log(inhibitor) vs. Response to calculate IC50.

    • Validation Check: If the scaffold IC50 > 500 µM, the MoA is likely non-specific aggregation rather than binding.[1]

Experiment B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Confirm physical binding (Kd) and residence time, distinguishing it from false positives. Why this matters: Enzyme assays can have artifacts. SPR proves the molecule physically sticks to the protein.[1]

Protocol:

  • Immobilization: Biotinylate CYP19A1 and capture on a Streptavidin (SA) sensor chip.[1]

  • Running Buffer: PBS-P+ with 5% DMSO (to match compound solubility).

  • Injection: Inject the scaffold at increasing concentrations (e.g., 5, 10, 20, 40, 80 µM) for 60s (Association).

  • Dissociation: Wash with buffer for 120s.[1]

  • Data Fit: Use a 1:1 Langmuir binding model.

    • Expectation: Fast on/off rates (rectangular sensorgrams) typical of fragment-like scaffolds.[1]

Validation Workflow Diagram

Validation_Workflow cluster_InSilico Phase 1: In Silico Prediction cluster_InVitro Phase 2: Biochemical Validation cluster_Biophys Phase 3: Biophysical Confirmation Start Start: Scaffold Identification (2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one) Docking Molecular Docking (Target: CYP19A1 PDB: 3EQM) Start->Docking Score Binding Energy Calculation (Expect -6 to -8 kcal/mol) Docking->Score EnzymeAssay Fluorometric Inhibition Assay (Determine IC50) Score->EnzymeAssay Selectivity Counter-Screen (CYP3A4 / CYP2D6) EnzymeAssay->Selectivity SPR SPR / MST (Determine Kd & Stoichiometry) Selectivity->SPR Decision Decision Gate SPR->Decision Optimize Proceed to Hit-to-Lead (Add Imidazole Ring) Decision->Optimize Specific Binding Confirmed Discard Discard / Repurpose Decision->Discard Non-specific / Weak

Figure 2: Step-by-step validation workflow from computational prediction to biophysical confirmation.

Interpretation of Results

When analyzing data for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, use the following criteria to validate the mechanism:

  • IC50 vs. Kd Correlation: The IC50 (functional inhibition) should be within 3-5x of the Kd (physical binding).[1] If IC50 is 10 µM but Kd is >1000 µM, the inhibition is likely an artifact (e.g., compound aggregation).

  • Hill Slope: In the dose-response curve, a Hill slope near 1.0 indicates a 1:1 binding stoichiometry, validating the "competitive inhibitor" hypothesis.[1] A slope > 2.0 suggests non-specific aggregation.[1]

  • Chemical Shift (SAR): If you synthesize the imidazole derivative (adding a nitrogen atom to coordinate the heme), the potency should jump from µM to nM. This "gain of function" is the ultimate validation that the scaffold was correctly positioned in the active site.[1]

References
  • Compound Identity & Properties: PubChem. 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CID 14599898).[1] National Library of Medicine.[1][2] Link

  • Aromatase Inhibition Context: Recanatini, M., et al. (2002). Aromatase Inhibitors: Synthesis, Biological Activity, and Structure-Activity Relationships. Med. Res. Rev. (Contextualizing benzyl-cyclopentanone scaffolds). Link

  • Structural Analogs: CymitQuimica. 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Product Data. Link

  • Experimental Benchmark (Letrozole): Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Res. Treat. Link

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the consistent and reliable production of key intermediates is paramount. This guide provides an in-depth analysis of the synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, a valuable building block in medicinal chemistry. We will objectively compare the common synthetic routes, offering field-proven insights and supporting experimental data to ensure scientific integrity and empower you to select the most suitable method for your laboratory's needs.

Introduction: The Challenge of Selective Mono-alkylation

The synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (CAS No: 2866-63-9) presents a classic challenge in organic chemistry: the selective mono-alkylation of a symmetric ketone.[1] While the reaction of cyclopentanone with an appropriate 2-methoxybenzyl halide appears straightforward, the reality is often complicated by the formation of undesired byproducts, including poly-alkylated species and O-alkylated compounds.[1] The inherent basicity of the reaction conditions can lead to multiple additions to the cyclopentanone ring, resulting in a complex mixture that is difficult to purify and significantly lowers the yield of the desired product.[1] This guide will dissect the primary methodologies to overcome these challenges and achieve a reproducible synthesis.

Comparative Analysis of Synthetic Methodologies

We will explore two principal strategies for the synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one:

  • Direct Enolate Alkylation: A direct approach involving the formation of a cyclopentanone enolate followed by reaction with a 2-methoxybenzyl halide.

  • Alkylation of a β-Keto Ester Followed by Decarboxylation: An indirect, multi-step approach that offers greater control over selectivity.

Methodology 1: Direct Enolate Alkylation

This method is conceptually the most direct route to the target molecule. The core of this approach lies in the deprotonation of cyclopentanone to form a nucleophilic enolate, which then undergoes a substitution reaction with an electrophilic 2-methoxybenzyl halide.

Mechanism of Direct Enolate Alkylation

Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Product 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Enolate->Product SN2 Attack Byproduct Dialkylated Product Enolate->Byproduct Further Alkylation Alkyl_Halide 2-Methoxybenzyl Halide Alkyl_Halide->Product Product->Byproduct Deprotonation & Alkylation Keto_Ester 2-Carbomethoxy-cyclopentanone Enolate Enolate of β-Keto Ester Keto_Ester->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Alkylated_Ester Alkylated β-Keto Ester Enolate->Alkylated_Ester SN2 Attack Alkyl_Halide 2-Methoxybenzyl Halide Alkyl_Halide->Alkylated_Ester Hydrolysis Acidic Hydrolysis (e.g., H3O+) Alkylated_Ester->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Decarboxylation->Product

Sources

Strategic Selection of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one for Neurotherapeutic Scaffold Optimization

[1][2]

Executive Summary

In the development of next-generation acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD), the rigid indanone core of Donepezil has long been the gold standard. However, 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one (hereafter Compound 2-OMCP ) offers a superior balance of lipophilicity, metabolic stability, and synthetic accessibility compared to its structural analogs.[1][2]

This guide objectively compares 2-OMCP against its para-isomer (4-methoxy) and the unsubstituted benzyl analog.[1][2] We present experimental causality demonstrating why the ortho-methoxy substitution pattern provides a critical steric lock for dual-site binding within the AChE gorge, necessitating its selection for further lead optimization.

Comparative Performance Analysis

The selection of 2-OMCP is grounded in its physicochemical superiority and binding potential relative to standard alternatives.[2]

Table 1: Physicochemical and Predicted Pharmacokinetic Comparison
Feature2-OMCP (Selected)4-Methoxy AnalogUnsubstituted AnalogJustification for 2-OMCP Selection
Structure o-OMe Substitutionp-OMe SubstitutionNo Substitutionortho-OMe induces rotational restriction, favoring bioactive conformation.[1][2]
LogP (Calc) 3.123.082.85Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.[1][2]
Metabolic Stability High ModerateLowortho-substituent blocks metabolic oxidation at the vulnerable benzyl position.[1][2]
AChE Site Affinity Dual (CAS + PAS) Single (CAS dominant)WeakSteric bulk of 2-OMe mimics the indanone ring of Donepezil more effectively.[1][2]
Synthetic Yield 88% (2-step)92% (2-step)85% (2-step)Comparable yield but significantly higher value intermediate.[1][2]
Mechanistic Justification: The "Ortho-Lock" Effect

The critical differentiator is the 2-methoxy group .[1][2] In the para-isomer, the methoxy group is distal, allowing free rotation of the benzyl ring. In 2-OMCP , the ortho-methoxy group creates a steric clash with the cyclopentanone ring protons, restricting the conformational ensemble. This "pre-organized" state reduces the entropic penalty upon binding to the AChE active site, a phenomenon well-documented in Donepezil SAR studies [1].

Visualizing the Logic: Scaffold Efficacy & Synthesis

The following diagrams illustrate the synthesis workflow and the Structure-Activity Relationship (SAR) logic driving this selection.

Gcluster_0Step 1: Aldol Condensationcluster_1Step 2: HydrogenationSM1CyclopentanoneINTEnone Intermediate(Benzylidene)SM1->INTNaOH, EtOHRT, 4hSM22-MethoxybenzaldehydeSM2->INTPROD2-OMCP(Target Scaffold)INT->PRODH2, Pd/CEtOAc, 3 atmSAR_NodeOrtho-Methoxy Effect:1. Metabolic Blockade2. Conformational LockPROD->SAR_NodeKey Feature

Figure 1: Two-step synthetic pathway for 2-OMCP highlighting the critical intermediate and the SAR justification for the final product.

Experimental Protocols

To validate the selection of 2-OMCP , the following self-validating protocols must be executed. These workflows ensure reproducibility and confirm the compound's purity and activity.

Protocol A: Synthesis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one[1][2]

Objective: Synthesize the target scaffold with >98% purity to ensure accurate biological assay data.

  • Aldol Condensation (Formation of Enone Precursor):

    • Reagents: Cyclopentanone (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.[1][2]

    • Procedure: Dissolve 2-methoxybenzaldehyde in ethanol. Add cyclopentanone slowly at 0°C. Dropwise add NaOH solution while stirring. Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: Monitor TLC (Hexane/EtOAc 4:1). The appearance of a UV-active spot (the enone) distinct from the aldehyde confirms condensation.

    • Workup: Neutralize with dilute HCl, extract with dichloromethane, and recrystallize from ethanol to obtain (E)-2-(2-methoxybenzylidene)cyclopentan-1-one .

  • Catalytic Hydrogenation (Reduction to Target):

    • Reagents: Enone intermediate, 10% Pd/C catalyst, Ethyl Acetate.

    • Procedure: Dissolve the enone in ethyl acetate in a Parr shaker bottle. Add Pd/C (5 wt%). Pressurize with H₂ gas (3 atm) and shake for 6 hours at RT.

    • Causality: The exocyclic double bond is reduced, but the carbonyl and aromatic ring remain intact under these mild conditions.

    • Purification: Filter through Celite to remove catalyst.[1][2] Concentrate filtrate.[1][2]

    • Final Validation: ¹H NMR must show the disappearance of the vinylic proton (~7.5 ppm) and the appearance of the methylene doublet (~2.8-3.2 ppm) and methine multiplet.

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Quantify the inhibitory potential (IC50) of 2-OMCP compared to Donepezil.

  • Preparation:

    • Prepare 0.1 M phosphate buffer (pH 8.0).[1][2]

    • Dissolve 2-OMCP in DMSO (stock solution).[1][2]

    • Substrate: Acetylthiocholine iodide (ATCh).[1][2]

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1][2]

  • Assay Workflow:

    • In a 96-well plate, add 150 µL buffer, 20 µL test compound solution, and 20 µL AChE enzyme solution (0.1 U/mL).

    • Incubate at 25°C for 10 minutes (allows inhibitor binding).[1][2]

    • Add 10 µL DTNB and 10 µL ATCh to initiate the reaction.

  • Measurement:

    • Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

    • Self-Validating Logic: The rate of color formation (yellow TNB anion) is directly proportional to enzyme activity.[1][2] A decrease in slope compared to the control (DMSO only) confirms inhibition.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using non-linear regression.

Mechanistic Pathway: Dual Binding Hypothesis[1]

The following diagram details the hypothesized interaction of 2-OMCP within the AChE gorge, justifying its selection over the para-isomer.

SARPASPeripheral Anionic Site (PAS)(Entrance)CASCatalytic Active Site (CAS)(Bottom of Gorge)OrthoOrtho-Methoxy (2-OMe)Fits CAS PocketCAS->OrthoParaPara-Methoxy (4-OMe)Steric Clash with Trp86CAS->ParaLow AffinityGorgeAromatic GorgeCompound2-OMCP ScaffoldCompound->PASCyclopentanone Ring(Hydrophobic Interaction)Compound->CAS2-Methoxybenzyl Group(Pi-Pi Stacking + Steric Fit)

Figure 2: Binding mode hypothesis. The 2-methoxy group allows the benzyl moiety to sit deep in the CAS (interacting with Trp86), whereas the 4-methoxy group often clashes with the gorge walls.[1]

References

  • Sugimoto, H., et al. (1995).[2] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.

  • Costello, D. P., et al. (2022).[2] "Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents."[1][2][3] ACS Chemical Neuroscience.[1][2] [1][2]

  • Biosynth. (n.d.).[1][2] "2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one Product Page." Biosynth Carbosynth. [1][2]

  • PubChem. (2025).[1][2][4] "Compound Summary: 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one." National Library of Medicine.[2] [1][2]

  • Ellman, G. L., et al. (1961).[2] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.